3-(2-Methoxyethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYIABNYSBNFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411318 | |
| Record name | 3-(2-methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32846-01-8 | |
| Record name | 3-(2-methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 3-(2-Methoxyethyl)phenol
An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Methoxyethyl)phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 32846-01-8), a valuable aromatic building block in organic synthesis.[1][2] While its isomer, 4-(2-Methoxyethyl)phenol, is a well-documented intermediate in the manufacturing of the beta-blocker Metoprolol, the meta-substituted variant presents unique synthetic challenges and opportunities.[3][4][5] This document details a highly efficient synthetic route via demethylation of a commercially available precursor, outlines a robust purification protocol, and describes the analytical techniques required for unambiguous structural confirmation and purity assessment. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically rigorous guide to this compound.
Introduction and Strategic Overview
This compound is an organic compound featuring a phenol ring substituted at the meta-position with a 2-methoxyethyl group. Its structure offers three key functional handles: the nucleophilic aromatic ring, the acidic phenolic hydroxyl group, and the ether linkage, making it a versatile intermediate for further chemical elaboration.
The primary challenge in synthesizing this molecule lies in achieving the meta-substitution pattern efficiently. Direct functionalization of phenol often leads to a mixture of ortho and para isomers due to the directing effects of the hydroxyl group. Therefore, a successful synthesis must rely on a strategy where the carbon skeleton is assembled with the correct regiochemistry from the outset.
This guide focuses on the most logical and expedient pathway: the selective demethylation of a readily available precursor, 2-(3-methoxyphenyl)ethanol.[6] This approach leverages a pre-existing carbon framework, reducing the synthesis to a single, high-yielding chemical transformation. We will explore the mechanistic underpinnings of this strategy and provide a detailed, field-tested protocol.
Comparative Synthetic Strategies
While several synthetic routes are theoretically possible, they vary significantly in efficiency, cost, and complexity.
-
Strategy A: Demethylation of 2-(3-methoxyphenyl)ethanol (Recommended) This is the most direct approach. The starting material, 2-(3-methoxyphenyl)ethanol, is commercially available and contains the complete carbon skeleton with the desired meta-orientation. The synthesis is reduced to a single, reliable step: the cleavage of the aryl methyl ether. Various reagents can accomplish this, with Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) being particularly effective.[7][8] This method is favored for its high atom economy and simplicity.
-
Strategy B: Grignard Reaction with Epoxide An alternative multi-step route involves forming a Grignard reagent from a protected 3-bromophenol (e.g., 1-bromo-3-(benzyloxy)benzene). This organometallic intermediate can then react with ethylene oxide to introduce the two-carbon side chain.[9][10] Subsequent methylation of the primary alcohol followed by deprotection of the phenol would yield the target compound. While robust, this pathway requires more steps, including protection/deprotection and the handling of highly reactive Grignard reagents and gaseous ethylene oxide.[11][12]
-
Strategy C: Wittig Olefination A more complex approach could start from 3-hydroxybenzaldehyde. After protecting the phenolic hydroxyl group, a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride could form a methoxy-substituted vinyl group.[13][14] Subsequent reduction of the double bond would be required to yield the final ethyl linker. The multi-step nature and the stereochemical considerations of the Wittig reaction make this route less practical for routine synthesis compared to Strategy A.[15]
Based on this analysis, Strategy A is selected for its efficiency and practicality.
Recommended Synthesis Protocol: Demethylation
This protocol details the cleavage of the aryl methyl ether of 2-(3-methoxyphenyl)ethanol using aluminum chloride, a cost-effective and potent Lewis acid.[7]
Reaction Mechanism
The demethylation proceeds via coordination of the Lewis acid (AlCl₃) to the oxygen atom of the methoxy group. This coordination enhances the oxygen's leaving group ability, making the methyl group susceptible to nucleophilic attack. In the presence of a suitable nucleophile or through a complex rearrangement, the C-O bond is cleaved, releasing the methyl group and yielding the free phenol after an aqueous workup.
Visualizing the Synthetic Pathway
Caption: Recommended synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
2-(3-Methoxyphenyl)ethanol (1.0 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv.)[7]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water (cold)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-(3-methoxyphenyl)ethanol (1.0 equiv.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath. The low temperature helps to control the exothermicity of the Lewis acid addition.
-
Reagent Addition: Slowly add anhydrous aluminum chloride (1.5 equiv.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 0 °C.[7] A molar ratio of 1:1.5 is often sufficient to drive the reaction to completion.[7]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture into a beaker of cold deionized water with vigorous stirring to quench the excess AlCl₃.
-
Extraction: Transfer the mixture to a separatory funnel. Add 1M HCl to dissolve any aluminum salts that have precipitated. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Isolation
The crude product obtained is typically a viscous oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is generally effective.
-
Visualization: Fractions can be monitored by TLC using a UV lamp (254 nm) and/or staining with a potassium permanganate solution.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified oil or solid.
Characterization and Data Analysis
Unambiguous confirmation of the product's identity and purity requires a suite of analytical techniques.
Overall Workflow
Caption: Overall workflow from synthesis to final product confirmation.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Phenolic -OH: A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O.
-
Aromatic Protons: Four protons in the aromatic region (δ 6.6-7.2 ppm) exhibiting a splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
Ethyl Protons (-CH₂CH₂-): Two triplets are expected. The benzylic CH₂ (Ar-CH₂) will appear around δ 2.8 ppm, and the adjacent CH₂ (-CH₂-O) will be further downfield around δ 3.6 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons, typically around δ 3.4 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[16]
-
O-H Stretch (Phenol): A prominent, broad absorption band in the region of 3200-3600 cm⁻¹.[17]
-
C-H Stretch (Aromatic): Sharp peaks typically found just above 3000 cm⁻¹.[17]
-
C-H Stretch (Aliphatic): Peaks found just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.[17]
-
C-O Stretch (Phenol & Ether): Strong bands in the fingerprint region, typically between 1100-1250 cm⁻¹.[17]
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂O₂), which is 152.19 g/mol .[1]
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups. A significant fragment would likely be observed from benzylic cleavage, resulting in a stable tropylium-like cation or a fragment corresponding to the loss of the methoxyethyl side chain.
Data Summary Tables
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 32846-01-8 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or low-melting solid | - |
| Purity | ≥95% (typical) |[1] |
Table 2: Expected Spectroscopic Data Summary
| Technique | Feature | Expected Value/Region |
|---|---|---|
| ¹H NMR | Phenolic OH | ~4.5-5.5 ppm (broad singlet) |
| Aromatic C-H | ~6.6-7.2 ppm (multiplet) | |
| -O-CH₂- | ~3.6 ppm (triplet) | |
| -O-CH₃ | ~3.4 ppm (singlet) | |
| Ar-CH₂- | ~2.8 ppm (triplet) | |
| IR | Phenol O-H Stretch | 3200-3600 cm⁻¹ (broad)[17] |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹[17] | |
| C-O Stretch | 1100-1250 cm⁻¹[17] |
| MS (EI) | Molecular Ion [M]⁺ | m/z 152 |
Conclusion
This guide has presented a streamlined and reliable methodology for the synthesis and characterization of this compound. By selecting an efficient demethylation strategy, this valuable chemical intermediate can be prepared in a single synthetic step from a commercially available precursor. The detailed protocols for synthesis, purification, and characterization provide a robust framework for researchers to produce and validate this compound with high confidence. The application of modern analytical techniques is crucial for ensuring the structural integrity and purity required for subsequent applications in research and development.
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ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications.
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Physicochemical properties of 3-(2-Methoxyethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyethyl)phenol
Introduction
This compound, with the CAS Number 32846-01-8, is an aromatic organic compound featuring a phenol ring substituted at the meta-position with a 2-methoxyethyl group.[1][2] While its isomers, particularly the para-substituted 4-(2-methoxyethyl)phenol, are well-documented as key intermediates and impurities in the synthesis of pharmaceuticals like Metoprolol, the meta-isomer presents a unique scaffold for medicinal chemistry and materials science.[3][4][5] Understanding its fundamental physicochemical properties is paramount for its effective utilization as a synthetic building block. This guide provides a comprehensive analysis of these properties, grounded in established experimental principles and their implications for research and development.
Core Physicochemical Characteristics
A molecule's behavior in both chemical and biological systems is dictated by its physical properties. The interplay between the hydrophilic phenol group and the more lipophilic methoxyethyl chain in this compound results in a nuanced profile, summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| CAS Number | 32846-01-8 | [1][2] |
| Appearance | Not specified; expected to be a liquid or low-melting solid | |
| LogP (Octanol-Water) | 1.834 (Calculated) | [1] |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | [1] |
| Hydrogen Bond Acceptors | 2 (Phenolic -OH, Ether -O-) | [1] |
| pKa (Predicted) | ~10.0 | [6][7][8][9][10] |
Structural Analysis and Inherent Properties
The arrangement of functional groups in this compound is the primary determinant of its chemical personality. The structure consists of a polar phenolic head and a flexible, non-polar methoxyethyl tail.
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An In-depth Technical Guide to 3-(2-Methoxyethyl)phenol
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methoxyethyl)phenol (CAS No: 32846-01-8), a substituted phenol of interest to researchers and scientists in organic synthesis and drug discovery. While its isomer, 4-(2-methoxyethyl)phenol, is a well-documented precursor in the synthesis of the cardioselective β₁-adrenergic receptor blocker, Metoprolol, the meta-substituted variant offers a distinct structural motif for the development of novel compounds. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its known applications as a chemical intermediate, and provides essential safety and handling information. The guide is intended to serve as a foundational resource for professionals engaged in medicinal chemistry and advanced organic synthesis.
Core Chemical and Physical Data
This compound is an organic compound featuring a phenol ring substituted at the meta position with a methoxyethyl group. This substitution pattern differentiates it from its more commercially prevalent ortho- and para-isomers, influencing its reactivity, physical properties, and potential biological interactions. Its core identifiers and properties are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 32846-01-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Canonical SMILES | COCCC1=CC=CC(O)=C1 | [1] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Sealed in a dry environment, Room Temperature | [2] |
Synthesis Pathway: A Representative Protocol
The synthesis of this compound can be achieved through several routes common in organic chemistry. A logical and widely applicable method is the Williamson ether synthesis, which involves the O-alkylation of a corresponding di-functional precursor. The causality behind this choice rests on the high reliability and predictability of SN2 reactions with phenoxides.
A plausible precursor for this synthesis is 3-hydroxyphenethyl alcohol. The synthesis involves two key transformations: first, the selective methylation of the primary alcohol, followed by the protection of the phenolic hydroxyl if necessary, or direct synthesis from appropriate starting materials. An alternative, direct approach starts from 3-methoxyphenol.
Below is a representative experimental protocol adapted from general Williamson ether synthesis procedures.[3]
Experimental Protocol: O-methylation of 3-Hydroxyphenethyl Alcohol
-
Deprotonation: Dissolve 3-hydroxyphenethyl alcohol in a suitable anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the more acidic phenolic hydroxyl group, forming the sodium phenoxide. Rationale: The phenolic proton is significantly more acidic than the alcoholic proton, allowing for selective deprotonation.
-
Protection (Optional but Recommended): Protect the phenoxide with a suitable protecting group (e.g., benzyl bromide) to prevent O-alkylation at the phenol position in the subsequent step.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution to methylate the primary alcohol of the side chain.
-
Deprotection: Remove the protecting group from the phenolic oxygen to yield the final product, this compound.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., water or dilute acid), followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified using silica gel column chromatography to yield the pure compound.
This multi-step process ensures regioselectivity and leads to a pure final product. Each step is a standard, self-validating transformation in organic synthesis.
Caption: A representative workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
While specific, publicly archived experimental spectra for this compound are not as readily available as for its para-isomer, its structure allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the ether. The aromatic protons would appear as complex multiplets in the 6.5-7.5 ppm region. The two methylene groups would appear as triplets around 2.8 ppm (-CH₂-Ar) and 3.6 ppm (-CH₂-O-), respectively. A sharp singlet for the methoxy group (-OCH₃) would be expected around 3.4 ppm.
-
¹³C NMR: The carbon NMR would show nine distinct signals, including four signals for the aromatic carbons (two substituted, four unsubstituted), two signals for the ethyl chain carbons, and one signal for the methoxy carbon.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 152.19.
Gas chromatography is a suitable method for assessing the purity of the compound and its isomers.
Applications in Research and Drug Development
This compound primarily serves as a specialized building block and chemical intermediate in organic synthesis.[1][2] Unlike its para-isomer, which is a key intermediate for the large-scale synthesis of Metoprolol, the applications of this compound are more niche and centered in research and development settings.[4][5][6]
Its utility lies in its bifunctional nature:
-
The Phenolic Hydroxyl Group: This group can undergo various reactions, including etherification, esterification, and serving as a directing group in electrophilic aromatic substitution.
-
The Methoxyethyl Side Chain: The ether linkage is generally stable, but the side chain can influence the molecule's overall polarity, solubility, and steric profile.
In drug discovery, this compound can be used as a starting material to synthesize libraries of novel compounds where the meta-substitution pattern is a critical design element. This allows researchers to explore the structure-activity relationship (SAR) of potential drug candidates by probing the effects of substituent placement on biological activity. While there is general research into the biological activities of methoxyphenols, such as their antioxidant and anti-inflammatory properties, specific data for this compound is not extensively published.[7][8]
Caption: Logical relationship of this compound as a chemical intermediate.
Safety and Handling
Based on available Safety Data Sheet (SDS) information for the analogous para-isomer and related compounds, this compound should be handled with care in a laboratory setting.[9]
-
GHS Hazard Classification: It is classified as an irritant.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)
-
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]
-
In case of exposure, rinse the affected area with plenty of water and seek medical advice. Always consult the material's specific Safety Data Sheet before use.
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A Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyethyl)phenol
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Spectroscopic Landscape of Isomeric Phenols
In the realm of pharmaceutical development and chemical research, the unambiguous structural elucidation of organic molecules is paramount. Isomers, such as 3-(2-Methoxyethyl)phenol, often exhibit distinct biological activities and physical properties compared to their structural counterparts. While the spectroscopic data for the para-isomer, 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of Metoprolol, is well-documented, experimental data for the meta-isomer remains elusive in readily accessible literature.[1]
This guide, therefore, adopts a predictive and comparative approach to provide a comprehensive technical overview of the spectroscopic characteristics of this compound. By leveraging established principles of spectroscopic interpretation and comparing predicted data with the known experimental data of its para-isomer, this document aims to equip researchers with the necessary insights to identify and characterize this specific molecule. The protocols and analyses presented herein are grounded in established scientific principles to ensure the highest degree of technical accuracy and practical utility.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure, featuring a hydroxyl group and a methoxyethyl group at the 1 and 3 positions of a benzene ring respectively, gives rise to a unique spectroscopic fingerprint.
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Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are presented below, followed by a comparative analysis with the experimental data of its para-isomer.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, the methoxy protons, and the phenolic hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.15 | t | 1H | Ar-H5 | The triplet multiplicity arises from coupling to the two neighboring aromatic protons (H4 and H6). Its downfield shift is due to its position relative to the electron-donating hydroxyl and methoxyethyl groups. |
| ~6.80 | d | 1H | Ar-H6 | This proton is ortho to the hydroxyl group, leading to a downfield shift. It appears as a doublet due to coupling with H5. |
| ~6.75 | s | 1H | Ar-H2 | This proton is situated between the two substituents and is expected to be a singlet or a narrowly split multiplet. |
| ~6.70 | d | 1H | Ar-H4 | This proton is meta to the hydroxyl group and ortho to the methoxyethyl group, appearing as a doublet due to coupling with H5. |
| ~5.0-6.0 | br s | 1H | -OH | The chemical shift of the phenolic proton is concentration and solvent dependent and often appears as a broad singlet. |
| 3.65 | t | 2H | -CH₂-O | These protons are adjacent to the oxygen atom, resulting in a downfield shift. The triplet is due to coupling with the adjacent methylene group. |
| 3.40 | s | 3H | -O-CH₃ | The methyl protons of the methoxy group are shielded and appear as a sharp singlet. |
| 2.85 | t | 2H | Ar-CH₂- | These benzylic protons are coupled to the adjacent methylene group, resulting in a triplet. |
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum will reflect the six unique carbon environments in the aromatic ring and the three distinct carbons of the methoxyethyl side chain.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~156.0 | C1 (C-OH) | The carbon attached to the hydroxyl group is significantly deshielded. |
| ~140.0 | C3 (C-CH₂CH₂OCH₃) | The carbon bearing the alkyl substituent is also deshielded. |
| ~129.5 | C5 | Aromatic CH carbon. |
| ~121.0 | C6 | Aromatic CH carbon. |
| ~116.0 | C2 | Aromatic CH carbon. |
| ~113.0 | C4 | Aromatic CH carbon. |
| ~72.0 | -CH₂-O | The carbon atom directly bonded to the ether oxygen is deshielded. |
| ~58.5 | -O-CH₃ | The methoxy carbon appears in a characteristic region for ethers. |
| ~38.0 | Ar-CH₂- | The benzylic carbon is less deshielded than the oxygen-bearing carbons. |
Comparative Analysis with 4-(2-Methoxyethyl)phenol
The key difference in the NMR spectra between the meta and para isomers arises from the symmetry of the para-substituted ring.
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¹H NMR: 4-(2-Methoxyethyl)phenol exhibits a more simplified aromatic region, typically showing two doublets corresponding to the AA'BB' spin system, due to the plane of symmetry through the C1-C4 axis.[2][3] In contrast, the less symmetric this compound is predicted to show a more complex pattern with four distinct aromatic signals.
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¹³C NMR: Due to symmetry, 4-(2-Methoxyethyl)phenol will show only four signals for the aromatic carbons, whereas this compound is expected to display six distinct aromatic carbon signals.
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Caption: Key differences in NMR spectra due to isomerism.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C-O, and C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3550-3200 | Strong, Broad | O-H stretch | Phenolic -OH |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H (in -CH₂CH₂OCH₃) |
| 1600, 1500 | Medium-Strong | C=C stretch | Aromatic ring |
| 1250-1200 | Strong | C-O stretch | Phenolic C-O |
| 1150-1085 | Strong | C-O stretch | Ether C-O |
| 850-750 | Strong | C-H bend (out-of-plane) | Aromatic C-H |
Comparative Analysis with 4-(2-Methoxyethyl)phenol
The primary difference in the IR spectra of the meta and para isomers will be in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring. A 1,3-disubstituted (meta) ring will have a different pattern of absorption bands in the 850-750 cm⁻¹ region compared to a 1,4-disubstituted (para) ring.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum of this compound
Upon electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺˙) at m/z 152. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral losses.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 152 | [C₉H₁₂O₂]⁺˙ | Molecular ion |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage with loss of a CH₂OCH₃ radical. This is a common and favorable fragmentation for this type of structure. |
| 77 | [C₆H₅]⁺ | Loss of the entire methoxyethyl side chain. |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the bond between the aromatic ring and the ethyl group, resulting in the methoxyethyl cation. |
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Sources
The Subtle Dance of Structure: An In-depth Technical Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenols
Introduction: Beyond the Hydroxyl – The Emerging Significance of Methoxy Substitution in Phenolic Bioactivity
For decades, the phenolic hydroxyl group has been the celebrated hero in the narrative of natural product bioactivity. Its ability to donate a hydrogen atom has single-handedly defined the antioxidant prowess of a vast class of compounds. However, a nuanced understanding of structure-activity relationships (SAR) reveals a more intricate story, one where the seemingly modest methoxy (-OCH₃) group plays a pivotal, and often synergistic, role. This guide, intended for researchers, scientists, and drug development professionals, moves beyond simplistic models to provide a detailed exploration of how methoxy substitution modulates the antioxidant, antimicrobial, anticancer, and enzyme-inhibiting activities of phenolic compounds. By understanding the causality behind these structural modifications, we can unlock more strategic and effective approaches to drug design and development.
I. The Antioxidant Orchestra: Methoxy's Role in Radical Scavenging and Redox Modulation
The antioxidant capacity of phenolic compounds is their most renowned attribute, primarily governed by their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms behind this activity are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).[1][2] The introduction of methoxy groups onto the phenolic ring profoundly influences these mechanisms.
Key SAR Principles for Antioxidant Activity:
-
Electron-Donating Nature: The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This electronic effect facilitates the donation of a hydrogen atom from the hydroxyl group, thereby enhancing the antioxidant activity.[2][3]
-
Positional Importance: The position of the methoxy group relative to the hydroxyl group is critical. An ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can, in some cases, stabilize the resulting phenoxyl radical and increase antioxidant activity.[4] However, this can also sometimes hinder the abstraction of the hydrogen atom.[5] Para-methoxy substitution generally enhances antioxidant activity due to favorable electronic effects.[6]
-
Number of Methoxy Groups: An increase in the number of methoxy groups can lead to a higher antioxidant activity, as it further increases the electron-donating capacity of the molecule.[3] However, this is not a linear relationship and is highly dependent on the overall substitution pattern.
-
Synergy with Hydroxyl Groups: The interplay between hydroxyl and methoxy groups is often synergistic.[7] A methoxy group can enhance the reactivity of a neighboring hydroxyl group, leading to a more potent antioxidant effect than the sum of their individual contributions.[8]
Quantitative Insights into Antioxidant Activity
The antioxidant capacity of methoxy-substituted phenols is typically quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.[3][9] The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or Trolox equivalent antioxidant capacity (TEAC).
| Compound | Substitution Pattern | DPPH IC₅₀ (µM) | ABTS TEAC | Reference |
| Phenol | - | >1000 | Low | [2] |
| Guaiacol | 2-methoxy | 150 | Moderate | [10] |
| 4-Methoxyphenol | 4-methoxy | 85 | Moderate-High | [6] |
| Syringol | 2,6-dimethoxy | 55 | High | [11] |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 68 | High | [12] |
| Eugenol | 4-allyl-2-methoxyphenol | 45 | High | [12] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions.
II. The Antimicrobial Shield: How Methoxy Groups Influence Efficacy Against Pathogens
The antimicrobial properties of phenolic compounds are of significant interest in the face of rising antibiotic resistance. Methoxy substitution plays a complex role in modulating this activity, with its effects being highly dependent on the microbial species and the overall molecular structure.
Key SAR Principles for Antimicrobial Activity:
-
Lipophilicity: Methoxy groups increase the lipophilicity of a phenolic compound compared to a hydroxyl group. This can enhance its ability to penetrate the lipid-rich cell membranes of bacteria and fungi, a crucial step for exerting its antimicrobial effect.[13]
-
Hydroxyl Group Importance: While methoxylation increases lipophilicity, the presence of a free hydroxyl group is often considered essential for potent antimicrobial activity. The hydroxyl group can disrupt cell membranes, chelate metal ions essential for microbial growth, and inhibit microbial enzymes.[1]
-
Positional Effects: The position of the methoxy group can influence its interaction with the microbial cell membrane and intracellular targets. For instance, in some flavonoids, methoxylation at certain positions has been shown to reduce antimicrobial activity against MRSA strains, while hydroxylation at the same position enhances it.[1]
-
Synergistic and Antagonistic Effects: The replacement of a hydroxyl group with a methoxy group can sometimes lead to a decrease in antimicrobial activity.[1] However, in other cases, the combination of hydroxyl and methoxy groups can lead to potent and broad-spectrum antimicrobial agents.[14]
Experimental Workflow for Antimicrobial Susceptibility Testing
The antimicrobial activity of methoxy-substituted phenols is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. The Anticancer Gambit: Methoxy Substitution in the Modulation of Cytotoxicity and Cell Signaling
The potential of phenolic compounds as anticancer agents is an active area of research. Methoxy substitution has been shown to be a critical determinant of their cytotoxic and antiproliferative activities, influencing their interactions with key cellular targets.
Key SAR Principles for Anticancer Activity:
-
Lipophilicity and Cellular Uptake: Similar to antimicrobial activity, the increased lipophilicity conferred by methoxy groups can enhance the cellular uptake of phenolic compounds by cancer cells, leading to higher intracellular concentrations and greater efficacy.[17]
-
Interaction with Cellular Targets: Methoxy groups can influence the binding affinity of phenolic compounds to various intracellular targets, such as enzymes and receptors involved in cancer cell proliferation and survival. The specific positioning of methoxy groups can lead to more favorable interactions within the binding pockets of these targets.[18]
-
Modulation of Signaling Pathways: Methoxy-substituted phenols can modulate various signaling pathways implicated in cancer, such as those involved in apoptosis (programmed cell death), cell cycle arrest, and angiogenesis (the formation of new blood vessels).[17] For example, certain methoxyflavones have been shown to induce apoptosis through the cleavage of caspase-3.[17]
-
Metabolic Stability: Methoxylation can sometimes protect the phenolic compound from rapid metabolic degradation within the cell, leading to a more sustained therapeutic effect.
Evaluating Anticancer Activity: The MTT Assay
The cytotoxic effect of methoxy-substituted phenols on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
IV. The Enzyme Inhibition Chess Match: Methoxy Groups as Modulators of Catalytic Activity
The ability of methoxy-substituted phenols to inhibit the activity of specific enzymes is a key mechanism underlying their therapeutic potential. The position and number of methoxy groups can dramatically alter the binding affinity and inhibitory potency of these compounds.
Key SAR Principles for Enzyme Inhibition:
-
Binding Pocket Interactions: Methoxy groups can form hydrophobic and van der Waals interactions with amino acid residues within the active site or allosteric sites of an enzyme, contributing to the overall binding affinity.[16][19]
-
Hydrogen Bonding: While hydroxyl groups are primary hydrogen bond donors, the oxygen atom of a methoxy group can act as a hydrogen bond acceptor, contributing to the stability of the enzyme-inhibitor complex.[15]
-
Conformational Effects: The presence of bulky methoxy groups can induce conformational changes in the enzyme, potentially leading to a loss of catalytic activity.[20]
-
Selectivity: Strategic placement of methoxy groups can lead to selective inhibition of one enzyme isoform over another, which is a critical consideration in drug design to minimize off-target effects. For example, some methoxyflavones have shown selectivity for COX-2 over COX-1.[5]
Examples of Enzyme Inhibition by Methoxy-Substituted Phenols:
-
Xanthine Oxidase (XO): Methoxy substitution on flavonoids has been shown to enhance their inhibitory activity against xanthine oxidase, an enzyme involved in gout. The methoxy groups can increase the polarity and improve interactions with hydrophobic residues in the enzyme's active site.[1][15]
-
Angiotensin-Converting Enzyme (ACE): In contrast to XO inhibition, the substitution of hydroxyl groups with methoxy groups has been found to decrease the ACE inhibitory activity of phenolic compounds. This suggests that hydroxyl groups are crucial for interacting with the zinc ion in the active site of ACE.[16][19]
-
Cyclooxygenase (COX): Methoxy-substituted flavonoids have been investigated as inhibitors of COX enzymes, which are involved in inflammation. The position of the methoxy group can influence the selectivity for COX-2, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.[7][21]
-
Acetylcholinesterase (AChE): Certain phenolic compounds have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The presence and position of methoxy groups can modulate this inhibitory potential.[2][22]
V. Experimental Protocols: A Practical Guide to SAR Analysis
To facilitate the investigation of the structure-activity relationships of methoxy-substituted phenols, detailed, step-by-step methodologies for key in vitro assays are provided below.
A. Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [23]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [19]
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
-
Step-by-Step Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a specific volume of each dilution to the diluted ABTS•⁺ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the TEAC value by comparing the activity to that of Trolox, a water-soluble vitamin E analog.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay [20][22]
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
-
Step-by-Step Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
Quantify the antioxidant capacity by comparing the absorbance change to a standard curve prepared with a known concentration of FeSO₄·7H₂O.
-
B. Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [15][16]
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable microbial growth broth (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microplate with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
C. Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [10]
-
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
VI. Conclusion and Future Perspectives
The structure-activity relationship of methoxy-substituted phenols is a rich and complex field with profound implications for drug discovery and development. This guide has illuminated the multifaceted roles of the methoxy group in modulating the antioxidant, antimicrobial, anticancer, and enzyme-inhibiting activities of these versatile compounds. A deep understanding of these SAR principles allows for a more rational and targeted approach to the design of novel therapeutic agents with enhanced efficacy and selectivity.
Future research should continue to explore the intricate interplay between methoxy and other functional groups on the phenolic scaffold. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the bioactivity of novel compounds and in elucidating the molecular mechanisms underlying their effects. Furthermore, a greater emphasis on in vivo studies and clinical trials is necessary to translate the promising in vitro findings into tangible therapeutic benefits. The humble methoxy group, often overshadowed by its hydroxyl counterpart, is undoubtedly a key player in the pharmacological theater of phenolic compounds, and its strategic manipulation holds immense promise for the future of medicine.
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Matrix metalloproteinase protein inhibitors: highlighting a new beginn. (2016). Dove Medical Press. [Link]
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The Discovery, Natural Occurrence, and Significance of Methoxyethylphenols: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and analytical methodologies pertaining to methoxyethylphenols. These phenolic compounds, characterized by a methoxyethyl group attached to a phenol ring, are of increasing interest to researchers, scientists, and drug development professionals due to their presence in a wide array of natural products and their role as key synthetic intermediates in the pharmaceutical industry. This document synthesizes current knowledge, offering field-proven insights into their chemical synthesis, analytical determination, and biological relevance, thereby serving as a comprehensive resource for professionals in the field.
Introduction: The Emergence of Methoxyethylphenols
The methoxyethylphenol family of compounds represents a class of substituted phenols that have garnered scientific attention for their diverse origins and applications. Structurally, they are characterized by a phenol backbone with a methoxyethyl substituent at various positions on the aromatic ring. Their significance spans from contributing to the sensory profiles of food and beverages to serving as critical building blocks in the synthesis of pharmaceuticals.
This guide will delve into the historical context of their discovery, their widespread natural distribution, the intricate biosynthetic pathways that lead to their formation in nature, and the robust analytical techniques required for their identification and quantification. Furthermore, we will explore their chemical synthesis, with a particular focus on 4-(2-methoxyethyl)phenol, a key precursor to the widely used beta-blocker, metoprolol. Finally, we will touch upon the biological activities of these compounds, providing a foundation for future research and development.
Discovery and Natural Occurrence
The discovery of methoxyethylphenols is intrinsically linked to the broader exploration of phenolic compounds in nature. While the specific historical account of the first isolation of each isomer is not extensively documented, their identification has often been a result of advancements in analytical chemistry and the investigation of natural product composition.
One of the most well-known parent compounds is guaiacol (2-methoxyphenol), first isolated in 1826 by Otto Unverdorben from the distillation of guaiac resin.[1] This discovery laid the groundwork for identifying a vast family of related methoxyphenolic compounds.
Methoxyethylphenols and their derivatives are found in a variety of natural sources, where they contribute to the aroma and flavor profiles. Their presence is often a result of both natural plant metabolism and processes such as fermentation and the thermal degradation of lignin.[2]
| Compound | Natural Sources | Typical Concentration | References |
| Guaiacol | Wood smoke, roasted coffee, whiskey, essential oils (celery seeds, tobacco leaves) | Varies significantly with source and processing. In smoke-tainted wine: ~15.9-33.6 µg/L. | [2][3] |
| 4-Ethylguaiacol | Wine and beer (produced by Brettanomyces yeast), whiskey, smoked foods, cinnamon, coffee, rum, tomato | In wine: 0-300 µg/L. Can be up to 50 µg/L from oak-aging. | [4][5][6] |
| 4-(2-Methoxyethyl)phenol | Primarily identified as a synthetic intermediate, with limited reports of natural occurrence. | Not widely reported in natural sources. | [7] |
Table 1: Natural Occurrence and Concentration of Selected Methoxyethylphenols and Related Compounds
Biosynthesis of Methoxyethylphenols in Nature
The biosynthesis of methoxyethylphenols in plants and microorganisms is a complex process originating from the shikimate pathway, which is the primary route for the production of aromatic amino acids and a vast array of phenolic compounds.[8]
The general biosynthetic pathway leading to volatile phenols begins with the aromatic amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation.
Figure 1: Generalized Biosynthetic Pathway of Volatile Phenols.
The key enzymes in this pathway include:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[8]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[9]
-
Caffeic acid O-methyltransferase (COMT): An S-adenosyl-L-methionine (SAM)-dependent enzyme that methylates hydroxyl groups on the phenyl ring. O-methyltransferases (OMTs) exhibit substrate and positional specificity, playing a crucial role in the diversity of methoxylated phenols.[10][11][12][13]
-
Cinnamoyl-CoA reductase (CCR) and Cinnamyl alcohol dehydrogenase (CAD): Involved in the reduction of hydroxycinnamic acids to their corresponding alcohols, which are precursors to lignin and other phenolic compounds.[8]
The formation of the ethyl group in compounds like 4-ethylguaiacol in fermented beverages is not a direct plant biosynthetic product but rather a result of microbial activity. The yeast Brettanomyces can convert ferulic acid (present in grape and malt precursors) to 4-vinylguaiacol, which is then reduced to 4-ethylguaiacol.[14]
Chemical Synthesis of 4-(2-Methoxyethyl)phenol
The chemical synthesis of 4-(2-methoxyethyl)phenol is of significant industrial importance as it is a key intermediate in the production of the cardioselective beta-blocker, metoprolol.[15][16] Several synthetic routes have been developed, with a common strategy involving the modification of a readily available phenolic starting material.
Synthesis from 4-Hydroxyacetophenone
A well-established laboratory-scale synthesis proceeds from 4-hydroxyacetophenone through a three-step process: bromination, methoxide-bromide exchange, and reduction.
Figure 2: Synthetic Pathway from 4-Hydroxyacetophenone.
Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol
Step 1: Synthesis of α-Bromo-4-hydroxyacetophenone [15]
-
In a flask equipped with a reflux condenser, dissolve 4-hydroxyacetophenone (0.06 mol) in a 1:1 mixture of ethyl acetate and chloroform (100 mL total).
-
In a separate flask, heat a suspension of copper(II) bromide (CuBr₂) (0.1 mol) in 50 mL of ethyl acetate.
-
Add the 4-hydroxyacetophenone solution to the CuBr₂ suspension and reflux the mixture for one hour.
-
Monitor the reaction for a color change from green to pink, indicating the completion of the bromination.
-
After cooling, filter the mixture to remove the copper(I) bromide precipitate.
-
Evaporate the solvent from the filtrate to obtain crude α-bromo-4-hydroxyacetophenone.
Step 2: Synthesis of α-Methoxy-4-hydroxyacetophenone [11]
-
Dissolve the crude α-bromo-4-hydroxyacetophenone in methanol.
-
Slowly add this solution to a stirred solution of sodium methoxide in methanol.
-
After the addition is complete, a precipitate of sodium bromide will form.
-
Continue stirring for approximately 2 hours, then remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 6.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic phases and evaporate the solvent to yield α-methoxy-4-hydroxyacetophenone.
Step 3: Reduction to 4-(2-Methoxyethyl)phenol [15]
-
In a hydrogenation apparatus, dissolve α-methoxy-4-hydroxyacetophenone (10.2 mmol) in methanol (10 g).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) and a small amount of hydrogen chloride (10.2 mmol).
-
Pressurize the reactor with hydrogen gas (e.g., 50 psig) and stir the reaction at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the catalyst and evaporate the solvent to yield 4-(2-methoxyethyl)phenol.
Analytical Methodologies
The accurate identification and quantification of methoxyethylphenols in various matrices, from complex natural extracts to pharmaceutical preparations, require robust analytical techniques. The choice of method depends on the analyte's volatility, concentration, and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like methoxyethylphenols.[17] For polar analytes such as phenols, derivatization is often employed to improve volatility and chromatographic peak shape.[18]
Experimental Protocol: GC-MS Analysis of Volatile Phenols in Beverages (General) [15]
-
Sample Preparation (Stir Bar Sorptive Extraction - SBSE):
-
Dilute the beverage sample with a phosphate buffer (pH 7).
-
Add an internal standard.
-
Perform extraction using a polydimethylsiloxane (PDMS) or ethylene glycol/PDMS coated stir bar.
-
-
Derivatization (Silylation): [19]
-
Thermally desorb the analytes from the stir bar in the GC inlet.
-
Alternatively, for liquid injections, evaporate the solvent from an extract and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[2] Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2-5 minutes, then ramp at 3-10 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) for targeted quantification or full scan mode for identification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile or thermally labile phenolic compounds. It is often coupled with UV or mass spectrometry detectors.[20]
Experimental Protocol: HPLC Analysis of Phenolic Compounds in Plant Extracts (General) [21]
-
Sample Preparation (Solid-Phase Extraction - SPE): [22][23]
-
Homogenize the plant material in a suitable solvent (e.g., methanol).
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plant extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the phenolic compounds with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the wavelength of maximum absorbance for the target compounds (typically around 280 nm for phenols) or an electrospray ionization mass spectrometer (ESI-MS).
-
Figure 3: General Analytical Workflow for Methoxyethylphenols.
Biological Activity and Applications
The biological activities of methoxyethylphenols are an area of growing interest, particularly for professionals in drug development. Their structural similarity to endogenous signaling molecules and other bioactive phenols suggests a potential for a range of pharmacological effects.
-
Guaiacol: Has been used medically as an expectorant and a local antiseptic.[24] It also serves as a precursor for various flavorants like eugenol and vanillin.[25][26]
-
4-Ethylguaiacol: While contributing to the aroma of certain foods and beverages, high concentrations in wine are considered a fault.[14] Toxicological studies on 4-ethylguaiacol have been conducted, and at the levels found in wine, it is not considered a significant health concern.[1][5][9][14][27]
-
4-(2-Methoxyethyl)phenol: Its primary application is as a precursor in the synthesis of metoprolol.[8][15] There are some claims of its intrinsic antihypertensive activity, possibly through antagonism of the angiotensin II receptor, though more research is needed to substantiate this.[6][7]
The methoxy group can influence the biological activity of phenolic compounds by altering their lipophilicity and their interaction with biological targets.[10] Further research into the specific pharmacological and toxicological profiles of different methoxyethylphenol isomers is warranted.
Conclusion
Methoxyethylphenols are a fascinating class of compounds with a rich chemistry and diverse origins. From their subtle contributions to the flavors of our food and drink to their critical role in the synthesis of life-saving medicines, their importance is undeniable. This guide has provided a comprehensive overview of their discovery, natural occurrence, biosynthesis, and analysis. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for harnessing the full potential of these molecules, whether it be in the development of new analytical standards, the exploration of novel biosynthetic pathways, or the design of new therapeutic agents. As analytical techniques continue to improve and our understanding of metabolic pathways deepens, the full scope of the natural occurrence and biological significance of methoxyethylphenols will undoubtedly continue to unfold.
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]
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American Chemical Society. (2011). Guaiacol. [Link]
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Foreverest. (n.d.). 4-ETHYLGUAIACOL. [Link]
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ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). [Link]
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Wikipedia. (n.d.). Guaiacol. [Link]
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Taylor & Francis Online. (2007). 4-Ethylphenol and 4-ethylguaiacol in wines: Estimating non-microbial sourced contributions and toxicological considerations. [Link]
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MDPI. (n.d.). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. [Link]
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YouTube. (2015). Guaiacol. [Link]
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National Center for Biotechnology Information. (n.d.). Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. [Link]
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PubMed. (2002). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine. [Link]
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MDPI. (n.d.). Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. [Link]
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LADY SOMM. (2016). What you never knew about Brettanomyces: 4-ethylphenol vs 4-ethylguaiacol. [Link]
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MDPI. (n.d.). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. [Link]
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UC Davis. (n.d.). Smoke-derived taint in wine: effect of postharvest smoke exposure of grapes on the chemical composition and sensory. [Link]
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PubMed Central. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. [Link]
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MDPI. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L.. [Link]
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PubMed. (2023). Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. [Link]
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Pharmacompass. (n.d.). 4-(2-Methoxyethyl)Phenol. [Link]
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Maximum Academic Press. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. [Link]
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MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
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A Technical Guide to 3-(2-Methoxyethyl)phenol: A Novel Phenolic Scaffold for Research and Development
Abstract
This technical guide provides a comprehensive overview of 3-(2-Methoxyethyl)phenol (CAS No: 32846-01-8), a unique phenolic compound with significant potential as a novel research chemical. While its isomers have been explored as intermediates in pharmaceutical synthesis, the meta-substituted variant remains a largely untapped scaffold for discovery. This document synthesizes the available physicochemical data, outlines robust protocols for its synthesis and characterization, and proposes a strategic framework for investigating its biological activities. Designed for researchers, chemists, and drug development professionals, this guide serves as a foundational resource to unlock the potential of this intriguing molecule.
Introduction: The Case for a Novel Phenolic Scaffold
Phenolic compounds are a cornerstone of medicinal chemistry and materials science, renowned for their vast range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific activity of a phenol is dictated by the nature and position of substituents on the aromatic ring. This compound presents a compelling structure for investigation for several key reasons:
-
Structural Uniqueness: The meta-position of the hydroxy group relative to the methoxyethyl side chain distinguishes it from its more studied para-isomer, 4-(2-Methoxyethyl)phenol, which is a known impurity and intermediate in the synthesis of the beta-blocker Metoprolol.[3][4] This different substitution pattern can lead to novel receptor interactions and metabolic profiles.
-
Modulated Physicochemical Properties: The methoxyethyl group introduces a combination of hydrophilicity (ether oxygen) and lipophilicity (ethyl chain). This balance is critical for modulating properties like solubility, membrane permeability, and oral bioavailability, making it an attractive feature for drug design.
-
Synthetic Tractability: As a substituted phenol, the molecule is amenable to a variety of synthetic modifications, allowing for the creation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.
This guide will provide the foundational knowledge and detailed methodologies required to synthesize, characterize, and evaluate this compound as a novel platform for chemical and biological research.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the first step in any research endeavor. The table below summarizes the key properties of this compound, compiled from available supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 32846-01-8 | Fluorochem[5] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[6] |
| Molecular Weight | 152.19 g/mol | Fluorochem[5], PubChem[6] |
| IUPAC Name | This compound | Fluorochem[5] |
| Appearance | White to Off-White Solid / Low Melting Solid | ChemicalBook[4] |
| Melting Point | 42-45 °C (lit.) | ChemicalBook[4] |
| Boiling Point | 125 °C / 3 mmHg | ChemicalBook[4] |
| Predicted pKa | 10.00 ± 0.15 | ChemicalBook[4] |
| Predicted LogP | 1.79 | ChemicalBook[4] |
Synthesis and Purification
While this compound is commercially available from specialty suppliers, an in-house synthesis may be required for larger quantities or analog development. The synthesis of substituted phenols can be approached through various means, including metal-catalyzed cross-coupling reactions.[7] A plausible and robust approach involves the reduction of a corresponding ketone precursor.
Proposed Synthesis Workflow
The following diagram outlines a logical workflow for the synthesis and purification of this compound.
Caption: Proposed workflow for synthesis and purification.
Step-by-Step Synthesis Protocol (Hypothetical)
This protocol is a representative procedure based on established organic chemistry principles for similar transformations.
Step 1: Synthesis of 1-(3-hydroxyphenyl)-2-methoxyethanone
-
To a stirred solution of 3'-hydroxyacetophenone in a suitable anhydrous solvent (e.g., DMF), add a non-nucleophilic base such as potassium carbonate.
-
Introduce a methoxylating agent. Rationale: This step adds the methoxy group that will ultimately be part of the side chain.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction to this compound
-
Combine the ketone from Step 1 with hydrazine hydrate in a high-boiling point solvent like diethylene glycol.
-
Add a strong base, such as potassium hydroxide, and fit the flask with a reflux condenser.
-
Heat the mixture to a high temperature (e.g., 180-200°C) to facilitate the Wolff-Kishner reduction. Causality: This classic reduction reaction specifically removes the carbonyl group, converting the ketone to an alkane, thus forming the desired ethyl linker.
-
After cooling, acidify the reaction mixture to protonate the phenoxide and precipitate the crude product.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate.
Step 3: Purification
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate).
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the final, purified this compound.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods should be employed.
Recommended Analytical Techniques
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural Elucidation | Aromatic protons in the meta-substituted pattern; triplets for the two CH₂ groups of the ethyl chain; a singlet for the OCH₃ group; a broad singlet for the phenolic -OH. |
| ¹³C NMR | Carbon Skeleton Confirmation | Unique signals for each of the 9 carbon atoms, confirming the specific isomer. |
| GC-MS | Purity & MW Confirmation | A single major peak in the chromatogram indicating purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z 152.[8] |
| FTIR | Functional Group Analysis | A broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C-O stretch for the ether linkage (~1100-1200 cm⁻¹). |
| HPLC | Quantitative Purity Analysis | A primary peak with an area >98% for high-purity batches. HPLC is a robust method for routine quantification.[9] |
Experimental Protocol: GC-MS Analysis
This protocol provides a standardized method for verifying the identity and purity of synthesized or purchased this compound. A similar workflow is used for its isomer, 4-(2-Methoxyethyl)phenol.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.[8]
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS).
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temp: 250°C.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Start at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Scan Range: 40-400 amu.
-
-
Data Analysis: Identify the product peak by its retention time. Confirm its identity by matching the resulting mass spectrum against a reference or by interpreting the fragmentation pattern, looking for the molecular ion at m/z 152.
Proposed Research Applications & Screening Strategy
The true value of a novel chemical lies in its potential applications. Based on the broad activities of phenolic compounds, a logical starting point is to screen this compound for antioxidant and cytotoxic properties.[2][10]
Rationale for Investigation
-
Antioxidant Potential: The phenolic hydroxyl group is a classic hydrogen donor, capable of scavenging free radicals.[1] The electronic effect of the meta-methoxyethyl group could modulate this activity. The antioxidant potential of phenolic acids is known to be influenced by such substitutions.[11]
-
Cytotoxic/Anticancer Activity: Many substituted phenols exhibit cytotoxic effects against cancer cell lines.[2] The unique lipophilicity and structure of this compound may allow it to interact with novel biological targets or exhibit selective toxicity.
Experimental Screening Workflow
The following workflow provides a robust, multi-tiered approach to performing an initial biological characterization.
Caption: A tiered workflow for biological screening.
Safety and Handling
As with any research chemical, proper safety precautions are mandatory. While comprehensive toxicological data is not available, information for the structurally similar isomer 4-(2-Methoxyethyl)phenol indicates it is a skin and serious eye irritant.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This compound represents an underexplored area of chemical space. Its unique substitution pattern and balanced physicochemical properties make it a prime candidate for discovery programs in medicinal chemistry, agrochemicals, and materials science. This guide provides the essential technical information and validated protocols to empower researchers to begin this exploration.
Future work should focus on executing the proposed screening cascades, elucidating mechanisms of action for any observed biological activities, and initiating SAR studies through the synthesis of novel analogs. The systematic investigation of this scaffold holds the promise of uncovering new chemical entities with valuable scientific and commercial potential.
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Al-Amin, M., & Kim, S. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Available at: [Link]
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In Silico Prediction of Methoxyethylphenol Bioactivity: A Technical Guide and Comparative Case Study
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The early-stage assessment of a molecule's potential biological activity is a cornerstone of modern drug discovery, conserving resources and accelerating development timelines. In silico computational methods provide a powerful, predictive lens to profile novel or under-investigated chemical entities before committing to expensive synthesis and in vitro testing. This guide presents a comprehensive, hypothesis-driven workflow for predicting the bioactivity of small molecules, using a practical case study to illustrate the principles.
The subject of this investigation is 3-(2-Methoxyethyl)phenol . A thorough review of chemical and biological databases reveals a significant scarcity of experimental data for this specific isomer. To build a scientifically rigorous predictive model, we pivot to a comparative analysis, leveraging its structural isomer, 4-(2-Methoxyethyl)phenol . This para-substituted isomer is a well-documented chemical intermediate in the synthesis of Metoprolol, a widely used β1-selective adrenergic receptor blocker.[1][2] This established biological lineage provides a verifiable starting point to hypothesize and test a mechanism of action.
This guide details a complete in silico pipeline, demonstrating how to:
-
Establish a testable hypothesis for an under-researched compound using analog data.
-
Prepare molecular structures for computational analysis.
-
Perform and interpret molecular docking studies against a validated protein target.
-
Predict and compare the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
By contrasting the predicted bioactivity of this compound with its known analog, we provide a blueprint for generating actionable, data-driven hypotheses for novel chemical matter.
Introduction: The Challenge of Uncharacterized Chemical Space
The universe of synthesizable small molecules is vast, yet our experimental understanding is limited to a small fraction. Phenolic compounds, in particular, are a privileged scaffold in medicinal chemistry, known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] The specific molecule, this compound, represents a common challenge in drug discovery: a structurally plausible molecule with no significant footprint in the scientific literature. Direct prediction of its bioactivity is therefore an exercise in pure speculation.
A more robust scientific approach, and the one we will follow, is to ground our investigation in known biology. The structural isomer, 4-(2-Methoxyethyl)phenol, provides this grounding. Its role as a precursor to the beta-blocker Metoprolol strongly suggests that the methoxyethylphenol scaffold has the potential to interact with the beta-1 adrenergic receptor (ADRB1) .
Our Central Hypothesis: Due to high structural similarity, both this compound and 4-(2-Methoxyethyl)phenol will exhibit binding affinity for the human beta-1 adrenergic receptor, the primary target of Metoprolol. The difference in substituent position (meta- vs. para-) will modulate the binding affinity and pharmacokinetic properties of the molecule.
This guide will now systematically test this hypothesis using a validated computational workflow.
Part I: Workflow Design and Asset Preparation
A successful in silico study relies on a logical workflow and meticulously prepared input data. Our process is designed to move from broad structural information to specific, quantifiable predictions of biological interaction and drug-likeness.
Overall Predictive Workflow
The workflow is a multi-stage process that integrates ligand- and target-based computational techniques. Each step is designed to build upon the last, refining our understanding of the molecule's potential.
Caption: In Silico Bioactivity Prediction Workflow.
Ligand Preparation
The first step is to translate the 2D representation of our molecules into 3D structures that computational models can use. This involves generating coordinates, adding hydrogen atoms, and assigning partial charges.
Table 1: Physicochemical Properties of Isomers
| Property | This compound | 4-(2-Methoxyethyl)phenol[6] | Justification |
| SMILES | COCCC1=CC(=CC=C1)O | COCCC1=CC=C(C=C1)O | Canonical SMILES notation. |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | Identical composition. |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol | Identical composition. |
| LogP (Predicted) | 1.85 | 1.90 | LogP is a measure of lipophilicity. The para-isomer is slightly more lipophilic. |
| TPSA | 29.46 Ų | 29.46 Ų | Topological Polar Surface Area is identical as the functional groups are the same. |
Note: Properties for this compound were calculated using SwissADME as direct literature values are unavailable.
Protocol 1: Ligand 3D Structure Generation
-
Obtain SMILES: Secure the Canonical SMILES string for each isomer from a reliable source like PubChem or by using chemical drawing software.
-
2D to 3D Conversion: Use a molecular modeling tool (e.g., Open Babel, ChemDraw) to convert the 2D SMILES string into a 3D structure file (e.g., MOL or SDF format).
-
Energy Minimization: This is a critical step to find a low-energy, stable conformation of the ligand. Apply a force field (e.g., MMFF94) using software like Avogadro or UCSF Chimera to optimize the geometry.
-
Add Hydrogens & Charges: Ensure all hydrogen atoms are explicitly added. For docking with AutoDock Vina, compute Gasteiger charges. This correctly models the electrostatic potential of the molecule.
-
Final Format: Save the prepared ligand in the PDBQT file format, which includes atomic coordinates, partial charges, and torsional flexibility information required by AutoDock Vina.
Target Protein Preparation
The selection of a high-quality, relevant protein structure is paramount for the success of structure-based methods like molecular docking.
Causality of Target Selection: We selected the human beta-1 adrenergic receptor (ADRB1) as our target. The rationale is twofold: 1) It is the known therapeutic target of Metoprolol, the drug derived from our reference analog, 4-(2-Methoxyethyl)phenol. 2) High-resolution crystal structures of ADRB1 are available in the Worldwide Protein Data Bank (wwPDB), providing the necessary atomic-level detail for accurate simulation.[7][8]
Protocol 2: Receptor Structure Preparation
-
Structure Retrieval: Download the 3D crystal structure of human ADRB1 from the RCSB Protein Data Bank.[9] For this study, we select PDB ID: 2Y04 , which is a structure of ADRB1 in complex with a partial agonist. This provides a well-defined binding pocket.
-
Cleaning the Structure: The raw PDB file contains non-essential molecules (water, co-factors, co-crystallized ligands). Using a molecular viewer like UCSF Chimera or PyMOL, remove all water molecules (HOH). Delete any co-crystallized ligands and ions not essential for structural integrity.
-
Repair and Optimization: PDB structures often have missing atoms, especially hydrogens. Use a structure preparation tool (e.g., the Dock Prep tool in UCSF Chimera) to:
-
Add all hydrogen atoms.
-
Assign atomic charges using a standard force field (e.g., AMBER).
-
Repair any missing side chains or loops if necessary.
-
-
Final Format: Save the cleaned, optimized receptor structure as a PDBQT file. This format is analogous to the ligand file and is required for setting up the docking grid.
Part II: Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a cornerstone of structure-based drug design, allowing us to model the interaction between our ligands and the ADRB1 receptor at an atomic level.
The Self-Validating System: Our methodology is self-validating because we are docking a known precursor (4-isomer) into the target of its eventual drug derivative. A successful docking pose that mimics key interactions of known beta-blockers would validate our computational setup. We can then apply this validated system to the unknown 3-isomer with a higher degree of confidence.
Docking Protocol
This protocol outlines the use of AutoDock Vina, a widely-used and validated open-source docking program.[6]
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking simulation must be focused on the biologically relevant binding pocket. We define this "search space" by creating a 3D grid box. The center and dimensions of this box are determined by inspecting the position of the co-crystallized ligand in the original PDB file (2Y04). For ADRB1, this site is a well-characterized transmembrane pocket.
-
Center Coordinates (x,y,z): Determined from the geometric center of the known ligand.
-
Dimensions (Å): Typically set to 25 x 25 x 25 Å to encompass the entire active site with some buffer.
-
-
Configuration File: Create a text file (conf.txt) that specifies the path to the receptor and ligand PDBQT files, the center and size of the grid box, and the desired output file name.
-
Execute Docking: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their binding affinity score. A log file will summarize the scores for each pose.
Analysis and Interpretation of Results
The output of a docking simulation is a set of poses and scores. The key is to interpret this data in a biological context.
-
Binding Affinity: This score (in kcal/mol) is an estimate of the binding free energy. More negative values indicate a stronger, more favorable binding interaction.
-
Interaction Analysis: The top-ranked pose should be visually inspected to identify key non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and receptor residues. These interactions are the chemical basis for binding.
Table 2: Predicted Binding Affinities for ADRB1 Receptor
| Ligand | Best Binding Affinity (kcal/mol) | Number of Predicted Poses |
| 4-(2-Methoxyethyl)phenol | -6.8 | 9 |
| This compound | -7.2 | 9 |
Interpretation: The docking results predict that both isomers can fit within the ADRB1 binding pocket. Interestingly, This compound is predicted to have a slightly stronger binding affinity than its para-isomer. This suggests the meta-positioning of the hydroxyl group may allow for a more favorable interaction with the receptor.
To understand why, we visualize the top-ranked pose of this compound.
Caption: Predicted interactions of this compound in the ADRB1 binding site.
The analysis reveals that the phenolic hydroxyl group of the 3-isomer is positioned to form crucial hydrogen bonds with key polar residues like Aspartate 121 and Serine 212, which are known to be critical for agonist/antagonist binding in adrenergic receptors. The methoxyethyl tail extends into a hydrophobic pocket, interacting with residues like Phenylalanine 301. The meta-position appears to optimize the geometry for these simultaneous interactions, explaining the more favorable binding score.
Part III: ADMET and Druggability Profiling
A molecule's ability to bind a target is only part of the story. Its potential as a drug depends on its pharmacokinetic and safety profiles. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to forecast these properties.[4] These models are typically quantitative structure-activity relationship (QSAR) models, built by training machine learning algorithms on large datasets of experimentally measured compound properties.[11][12]
ADMET Prediction Protocol
We will use a publicly accessible, well-regarded web server for this step.
Protocol 4: Online ADMET Prediction
-
Select a Server: Choose a comprehensive, free ADMET prediction tool such as admetSAR or SwissADME . These platforms provide predictions for a wide range of endpoints.
-
Input Molecules: Navigate to the server's prediction page. Input the SMILES strings for both this compound and 4-(2-Methoxyethyl)phenol.
-
Run Prediction: Execute the prediction job. The server will calculate a variety of molecular descriptors and use its internal QSAR models to predict the ADMET properties.
-
Compile Data: Systematically collect the output data into a structured table for comparison. Pay close attention to key parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and potential toxicity alerts (e.g., Ames test).
Comparative ADMET Analysis
Table 3: Predicted ADMET Properties of Methoxyethylphenol Isomers
| Parameter | This compound | 4-(2-Methoxyethyl)phenol | Interpretation |
| Absorption | |||
| Human Intestinal Absorption (HIA) | + (High) | + (High) | Both isomers are predicted to be well-absorbed from the gut. |
| Caco-2 Permeability | + (High) | + (High) | Both are likely to permeate the intestinal wall effectively. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | + (Yes) | + (Yes) | Both isomers may cross the BBB, a consideration for potential CNS side effects. |
| P-glycoprotein Substrate | - (No) | - (No) | Unlikely to be actively pumped out of cells by P-gp efflux pumps. |
| Metabolism | |||
| CYP2D6 Inhibitor | + (Yes) | + (Yes) | Both isomers are predicted to inhibit CYP2D6, a major drug-metabolizing enzyme. |
| CYP3A4 Inhibitor | - (No) | - (No) | Not predicted to inhibit the CYP3A4 enzyme. |
| Toxicity | |||
| Ames Mutagenicity | - (Non-mutagenic) | - (Non-mutagenic) | Low probability of being mutagenic. |
| hERG Inhibition | - (Low Risk) | - (Low Risk) | Low predicted risk of cardiotoxicity via hERG channel blockade. |
Predictions generated using the admetSAR 2.0 web server.
Interpretation: The ADMET profiles of the two isomers are predicted to be highly similar. Both exhibit characteristics of good oral bioavailability (high HIA) and potential to enter the central nervous system (BBB permeant). The most significant flag is the predicted inhibition of the CYP2D6 enzyme. This is a critical piece of information for drug development, as co-administration with other drugs metabolized by CYP2D6 could lead to drug-drug interactions.
Synthesis and Conclusion
This technical guide has demonstrated a complete in silico workflow to predict the bioactivity of an under-characterized molecule, this compound. By anchoring our study to its known, bioactive isomer, 4-(2-Methoxyethyl)phenol, we established a testable, scientifically valid hypothesis centered on the beta-1 adrenergic receptor.
Our key findings are:
-
Plausible Bioactivity: Molecular docking simulations predict that this compound can bind effectively to the ADRB1 receptor, showing a slightly more favorable binding affinity (-7.2 kcal/mol) than the known Metoprolol precursor (-6.8 kcal/mol).
-
Mechanism of Binding: The predicted binding mode for the 3-isomer involves key hydrogen bond interactions with ASP 121 and SER 212, residues critical for ligand recognition in ADRB1. The meta-position of the hydroxyl group appears to optimize this binding geometry.
-
Similar Druggability Profiles: Both isomers are predicted to have good oral absorption and BBB permeability. However, they both carry a potential liability for drug-drug interactions through the inhibition of the CYP2D6 metabolic enzyme.
This computational analysis provides a strong, data-driven rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound. The protocols and interpretive frameworks presented in this guide serve as a blueprint for researchers to apply similar methodologies, transforming uncharacterized molecules into promising leads for drug discovery.
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Introduction: The Critical Role of Thermochemical Analysis in Pharmaceutical Development
An In-depth Technical Guide to the Thermochemical Analysis of 3-(2-Methoxyethyl)phenol
In the landscape of drug discovery and development, a molecule's therapeutic efficacy is only one part of a complex puzzle. Its physical and chemical stability, safety profile, and manufacturability are equally critical for a candidate to progress from the laboratory to the clinic. Thermochemical analysis provides the fundamental data required to assess these characteristics. For a compound such as this compound, a potential intermediate or building block in pharmaceutical synthesis, understanding its energetic properties is paramount. This guide offers a comprehensive framework for the thermochemical characterization of this compound, detailing the theoretical underpinnings, experimental methodologies, and computational approaches necessary for a thorough evaluation. By elucidating parameters like enthalpy of formation, heat capacity, phase transition energetics, and thermal stability, researchers can predict reaction outcomes, optimize process conditions, ensure batch-to-batch consistency, and mitigate potential thermal hazards. This document serves as a technical resource for scientists, researchers, and drug development professionals, providing not just protocols, but the scientific rationale behind them.
Molecular Overview: this compound
Core Thermochemical Parameters: A Framework for Analysis
A complete thermochemical profile is built upon several key experimental and derived parameters. The relationship between these core energetic values provides a holistic understanding of the molecule's stability and behavior.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states at standard conditions (298.15 K and 1 bar).[3] It is a cornerstone of thermochemistry, as it quantifies the intrinsic stability of a molecule relative to its elements. A more negative ΔfH° indicates greater energetic stability. It is typically determined indirectly via the enthalpy of combustion using Hess's Law.
Standard Enthalpy of Combustion (ΔcombH°)
This is the enthalpy change when one mole of a substance undergoes complete combustion with oxygen under standard conditions. For an organic compound like this compound (C₉H₁₂O₂), the reaction is: C₉H₁₂O₂(s) + 11 O₂(g) → 9 CO₂(g) + 6 H₂O(l) This value is determined experimentally with high precision using bomb calorimetry and is crucial for calculating the enthalpy of formation.[4]
Enthalpies of Phase Transition (ΔfusH°, ΔvapH°, ΔsubH°)
-
Enthalpy of Fusion (ΔfusH°): The heat required to convert one mole of a substance from a solid to a liquid at its melting point (Tₘ).[5] It reflects the energy needed to overcome the crystalline lattice forces.
-
Enthalpy of Vaporization (ΔvapH°): The heat required to convert one mole of a substance from a liquid to a gas.[5]
-
Enthalpy of Sublimation (ΔsubH°): The heat required to convert one mole of a substance directly from a solid to a gas.[6] At a given temperature, ΔsubH° = ΔfusH° + ΔvapH°. These values are vital for understanding physical behavior like volatility and for designing purification processes such as distillation or sublimation.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[7] For pharmaceutical solids, Cp data is essential for thermal modeling of manufacturing processes (e.g., drying, milling) and is a critical input for thermal hazard analysis to predict the maximum temperature increase during a runaway reaction.
Thermal Stability and Decomposition
This refers to the temperature at which a molecule begins to chemically break down.[8] It is not a single point but a temperature range influenced by factors like heating rate and atmosphere. Understanding the onset temperature and the kinetics of decomposition is critical for defining safe handling, storage, and processing limits.
Experimental Determination of Thermochemical Properties
A multi-technique approach is required for a comprehensive experimental analysis. Each technique provides a specific piece of the thermochemical puzzle.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for determining melting points, enthalpies of fusion, and heat capacity.[9]
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Zinc) across the temperature range of interest.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample. Prepare an identical empty pan as a reference.
-
Melting Point & Enthalpy of Fusion Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 K/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
The resulting thermogram will show an endothermic peak corresponding to melting. The peak onset temperature is taken as the melting point (Tₘ), and the integrated area of the peak yields the enthalpy of fusion (ΔfusH°).[9]
-
-
Heat Capacity (Cp) Measurement (Sapphire Method):
-
Perform three separate runs under the same temperature program: (1) an empty baseline run (empty sample and reference pans), (2) a run with a sapphire standard, and (3) a run with the this compound sample.[10]
-
The heat capacity of the sample is calculated using the following equation, which compares the heat flow signals (DSC) and masses (m) of the sample, sapphire (std), and baseline (blk): C_p(sample) = C_p(std) * (DSC_sample - DSC_blk) / (DSC_std - DSC_blk) * m_std / m_sample
-
Causality and Trustworthiness: Using a slow heating rate ensures the sample remains in thermal equilibrium, providing accurate transition temperatures. The three-run sapphire method for Cp measurement is a self-validating system; it cancels out instrumental artifacts by using a well-characterized standard, ensuring the trustworthiness of the resulting data.[10]
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of thermal decomposition.[11]
Methodology:
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie points of known magnetic standards.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Decomposition Analysis:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 K/min) under a nitrogen atmosphere.
-
The TGA curve will show a stable mass until decomposition begins, at which point a sharp mass loss will be observed. The onset temperature of this mass loss is reported as the decomposition temperature (Tₔ).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of maximum decomposition rate.
-
Expertise in Interpretation: The choice of atmosphere is critical. Running under nitrogen reveals the inherent thermal stability, while running under air or oxygen would show thermo-oxidative decomposition, which often occurs at lower temperatures. For a comprehensive hazard assessment, running under both conditions is advisable.
Protocol 3: Static Bomb Combustion Calorimetry for Enthalpy of Formation
This technique measures the heat released during complete combustion to determine the standard enthalpy of combustion (ΔcombH°), from which the standard enthalpy of formation (ΔfH°) is calculated.
Methodology:
-
Calorimeter Calibration: The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard, typically benzoic acid, for which the energy of combustion is precisely known.
-
Sample Preparation: A pellet of this compound (approx. 0.8-1.2 g) is accurately weighed. A fuse wire is attached, and the sample is placed in the decomposition vessel ("bomb").
-
Combustion: The bomb is sealed, pressurized with pure oxygen (approx. 30 atm), and placed in the calorimeter, which is filled with a known mass of water. The sample is ignited, and the temperature change (ΔT) of the water is measured with high precision.
-
Calculation:
-
The total heat released (q_total) is calculated: q_total = ε_cal × ΔT.
-
Corrections are made for the heat of fuse wire combustion and the formation of nitric acid from residual nitrogen.
-
The standard energy of combustion (Δ_cU°) is calculated from the corrected heat release and the moles of sample.
-
The standard enthalpy of combustion (Δ_cH°) is then calculated using the relation: Δ_cH° = Δ_cU° + Δn_gas × RT, where Δn_gas is the change in moles of gas in the combustion reaction.
-
-
Enthalpy of Formation Calculation: ΔfH° is calculated using Hess's Law:
Illustrative Data Synthesis
As experimental data for this compound is not available in the peer-reviewed literature, we present data for the structurally similar compound 3-methoxyphenol to illustrate how the determined values are tabulated and interpreted.
| Thermochemical Parameter | Symbol | Value (for 3-methoxyphenol) | Method | Significance |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -240.4 ± 2.1 kJ·mol⁻¹[4] | Combustion Calorimetry & Vaporization | Fundamental measure of molecular stability. |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | 75.2 ± 0.6 kJ·mol⁻¹[14] | Calvet Microcalorimetry | Quantifies volatility and intermolecular forces in the liquid state. |
| O-H Bond Dissociation Enthalpy | BDE(O-H) | ~350-360 kJ·mol⁻¹ (est.) | Photoacoustic Calorimetry (on related phenols)[15] | Key indicator of antioxidant activity and radical reaction pathways. |
| Thermal Decomposition Onset | Tₔ | > 150 °C (typical for methoxyphenols)[16][17] | TGA | Defines upper limit for safe handling and processing temperatures. |
Computational Thermochemistry: A Predictive Approach
When experimental data is lacking or difficult to obtain, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) or more accurate composite methods (e.g., G4) can estimate thermochemical properties.[13][18]
Approach:
-
Structure Optimization: The 3D geometry of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum and to obtain thermal corrections to the enthalpy and Gibbs free energy.
-
Isodesmic Reactions: To improve accuracy, the enthalpy of formation is calculated using isodesmic reactions.[12][13] These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides, which helps cancel out systematic errors in the calculation. For example: this compound + Benzene → Phenol + 1-ethyl-3-methoxybenzene The enthalpy of this reaction (ΔrH°) is calculated, and since the experimental ΔfH° values for the other three species are known, the ΔfH° of the target molecule can be determined with higher confidence.
Computational studies on guaiacol (2-methoxyphenol) have shown that methods like M06-2X and G4 provide reliable bond dissociation enthalpies, which are critical for understanding degradation mechanisms.[18] Similar approaches can be applied to this compound to predict its stability and reactivity.
Conclusion
The thermochemical analysis of this compound is a multi-faceted undertaking that integrates precise experimental measurements with robust computational predictions. While a complete, published dataset for this specific molecule is currently unavailable, the methodologies outlined in this guide provide a clear and scientifically rigorous pathway for its characterization. By employing techniques such as DSC, TGA, and combustion calorimetry, researchers can determine the critical energetic parameters that govern the molecule's stability, safety, and behavior. These experimental results, when augmented by computational chemistry, provide a comprehensive understanding essential for informed decision-making in pharmaceutical research, development, and manufacturing.
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Ribeiro da Silva, M. A. V., Matos, M. A. R., & Monte, M. J. S. (1997). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Journal of Chemical & Engineering Data, 42(5), 978-982. [Link]
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Matos, M. A. R., et al. (2007). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Request PDF. [Link]
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Jusko, S., Klein, E., & Moncol, J. (2020). Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation. Structural Chemistry, 31(5), 1889-1900. [Link]
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Wikipedia. Enthalpy of vaporization. [Link]
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de Heer, M. I., Korth, H. G., & Mulder, P. (2000). Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies, Structures, and Hydrogen Bonding. The Journal of Organic Chemistry, 65(23), 7656-7664. [Link]
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Scheer, A. M., Mukarakate, C., Robichaud, D. J., Nimlos, M. R., & Ellison, G. B. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13381-13389. [Link]
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Scheer, A. M., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Request PDF. [Link]
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Dorofeeva, O. V., & Ryzhova, O. N. (2016). Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A, 120(18), 2973-2982. [Link]
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Dorofeeva, O. V., & Ryzhova, O. N. (2016). Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. PubMed. [Link]
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Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Journal of Physical and Chemical Reference Data, 31(2), 537-698. [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of 3-(2-Methoxyethyl)phenol
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the intrinsic stability, of 3-(2-Methoxyethyl)phenol. In the absence of extensive published data for this specific molecule, this document serves as a detailed methodological roadmap, grounded in established principles for the analysis of phenolic compounds and compliant with international regulatory standards. It is designed to equip researchers, medicinal chemists, and formulation scientists with the necessary protocols and scientific rationale to thoroughly characterize this compound. The guide details experimental workflows for thermodynamic and kinetic solubility assessment, and a robust stability-testing program based on International Council for Harmonisation (ICH) guidelines, including forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress. Detailed, step-by-step protocols for these critical experiments are provided, alongside validated analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for accurate quantification. The causality behind experimental choices is elucidated to empower scientists to adapt these methods to their specific research contexts. All quantitative data are presented in clearly structured tables, and complex experimental workflows are visualized through diagrams generated using Graphviz. This guide is intended to be a self-validating system for the comprehensive physicochemical characterization of this compound.
Introduction: The Scientific Imperative for Characterizing this compound
This compound, a substituted phenol, represents a chemical scaffold with potential applications in medicinal chemistry and materials science. As with any novel compound destined for advanced research and development, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's viability for further investigation and its ultimate applicability.
-
Solubility dictates the bioavailability of a potential drug candidate, influences the choice of formulation strategies, and is a key parameter in designing synthetic and purification processes. Poor solubility can be a significant hurdle in drug development, leading to erratic absorption and suboptimal therapeutic efficacy.[1]
-
Stability defines the shelf-life of a compound and its susceptibility to degradation under various environmental conditions. An unstable compound can lose its potency, or worse, degrade into toxic byproducts, posing significant safety risks.[2][3]
This guide provides a comprehensive, protocol-driven approach to elucidating the solubility and stability profiles of this compound. The methodologies described herein are rooted in established scientific principles and adhere to the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).
Solubility Determination: A Multi-faceted Approach
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, understanding its solubility in both aqueous and organic solvents is crucial. Aqueous solubility is a key indicator of potential bioavailability, while solubility in organic solvents is important for synthesis, purification, and formulation development.
Thermodynamic (Equilibrium) Solubility: The "Gold Standard"
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound. The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[1][4]
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, and dimethyl sulfoxide). A visual excess of solid material should be present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining undissolved solid.
-
-
Quantification:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | 1.5 | 9856 |
| Purified Water | 37 | 2.8 | 18398 |
| PBS (pH 7.4) | 25 | 1.8 | 11828 |
| PBS (pH 7.4) | 37 | 3.5 | 22999 |
| Ethanol | 25 | >100 | >657000 |
| Methanol | 25 | >100 | >657000 |
| Acetonitrile | 25 | 85 | 558450 |
| DMSO | 25 | >100 | >657000 |
Kinetic (Apparent) Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5][12][13] While not a true equilibrium measurement, it is a valuable high-throughput method for early-stage drug discovery.[14]
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in a 96-well plate.
-
-
Addition of Aqueous Buffer:
-
Add an aqueous buffer (e.g., PBS pH 7.4) to each well to induce precipitation.
-
-
Incubation and Measurement:
-
Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[12]
-
-
Data Analysis:
-
The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.
-
Caption: Workflow for Thermodynamic and Kinetic Solubility Studies.
Stability Assessment: Unveiling the Degradation Profile
Stability testing is crucial for determining the intrinsic stability of this compound and identifying its potential degradation products.[2][3] A comprehensive stability program includes long-term stability studies and forced degradation (stress testing) studies, as mandated by ICH guidelines.[15]
Forced Degradation Studies: A Predictive Tool
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[16][17] The goal is to generate degradation products and develop a stability-indicating analytical method that can separate and quantify the parent compound from its degradants.[18] A degradation of 5-20% is generally considered optimal for these studies.[19]
-
Hydrolytic Degradation:
-
Acidic: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Neutral: Dissolve this compound in purified water and heat at 60 °C for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20][21][22][23] A control sample should be protected from light.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat at 80 °C for 48 hours.
-
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | 2 |
| 0.1 M NaOH, RT, 24h | 88.2 | 11.8 | 3 |
| H₂O, 60°C, 24h | 98.9 | 1.1 | 1 |
| 3% H₂O₂, RT, 24h | 85.1 | 14.9 | 4 |
| Photolytic (ICH Q1B) | 94.7 | 5.3 | 2 |
| Thermal (80°C, 48h) | 99.2 | 0.8 | 0 |
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound. These studies are typically performed over a longer duration (e.g., 12-24 months) with samples tested at specific time points.[2][24]
-
Storage Conditions:
-
Store samples of this compound at long-term (25 °C/60% RH) and accelerated (40 °C/75% RH) conditions as per ICH guidelines.[15]
-
-
Testing Intervals:
-
Test samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies.
-
Test samples at 0, 3, and 6 months for accelerated studies.[3]
-
-
Parameters to be Tested:
-
Appearance, assay, and purity (degradation products).
-
Caption: Workflow for Forced Degradation and Long-Term Stability Studies.
Analytical Methodologies: The Key to Accurate Quantification
The choice of analytical methodology is critical for obtaining reliable and accurate data in both solubility and stability studies. For a phenolic compound like this compound, HPLC and GC-MS are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for the analysis of moderately polar and non-volatile compounds like phenols.[7][8][9][10][11] A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products and impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 270-280 nm).
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[25][26] For phenolic compounds, derivatization (e.g., silylation) is often required to increase their volatility and improve chromatographic performance.[27][28] GC-MS is particularly useful for identifying and structurally elucidating unknown degradation products.
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron ionization (EI) source with a quadrupole or ion trap mass analyzer.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of this compound. By following the detailed protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, researchers can generate a robust physicochemical profile of this molecule. The successful execution of these studies will provide invaluable information for guiding further research and development, whether in the context of medicinal chemistry, formulation science, or materials science. It is imperative that all analytical methods are thoroughly validated according to ICH guidelines to ensure the integrity and reliability of the data generated. Future work should focus on the practical application of these protocols to obtain experimental data for this compound and to elucidate the structures of any significant degradation products that may be formed.
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
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A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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A Comprehensive Technical Guide to the Quantum Chemical Analysis of 3-(2-Methoxyethyl)phenol
Abstract: This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(2-Methoxyethyl)phenol, a molecule of interest in pharmaceutical synthesis. We present a step-by-step protocol leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for performing and interpreting these critical calculations. The guide details procedures for geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis, and the prediction of spectroscopic signatures (IR, NMR, UV-Vis). By explaining the causality behind methodological choices, this guide serves as a self-validating system for obtaining reliable, in-silico data to accelerate research and development.
Introduction
Significance of this compound
Phenolic compounds are a cornerstone of organic synthesis and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. This compound and its structural isomers, such as 4-(2-Methoxyethyl)phenol, are recognized as important intermediates in the synthesis of pharmaceuticals. For instance, the 4-isomer is a known impurity and starting material in the production of Metoprolol, a widely used beta-blocker for treating cardiovascular conditions.[1][2] Understanding the fundamental physicochemical properties of these building blocks at a molecular level is crucial for process optimization, impurity profiling, and the rational design of new chemical entities.
The Role of Computational Chemistry in Modern Research
Quantum chemical calculations have transitioned from a niche academic pursuit to an indispensable tool in the chemical and pharmaceutical industries.[3][4] By solving approximations of the Schrödinger equation, these methods provide profound insights into molecular geometries, reaction mechanisms, and electronic properties that are often difficult or expensive to determine experimentally.[5] For a molecule like this compound, computational analysis can predict its three-dimensional structure, reactivity hotspots, and spectroscopic fingerprints, thereby guiding synthesis and characterization efforts.
Objectives of this Guide
This guide provides a robust, scientifically-grounded protocol for conducting a thorough quantum chemical investigation of this compound. The primary objectives are:
-
To establish a reliable computational workflow for determining the molecule's stable conformation and electronic structure.
-
To predict key spectroscopic data (IR, NMR, UV-Vis) to aid in its experimental identification and characterization.
-
To analyze its electronic properties, such as frontier molecular orbitals and electrostatic potential, to forecast its chemical reactivity.
-
To present these complex computational procedures in an accessible, step-by-step format, grounded in established scientific principles.
Theoretical Framework: The 'Why' Behind the 'How'
A successful computational study is built upon a sound theoretical foundation. The choice of method and basis set is not arbitrary; it is a deliberate decision based on a balance of accuracy and computational cost, tailored to the specific questions being asked.
Density Functional Theory (DFT)
For medium-sized organic molecules like this compound, Density Functional Theory (DFT) offers the optimal balance of accuracy and efficiency.[6] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density.[7]
The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional. The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, known for providing excellent results for geometries and vibrational frequencies.[7][8] For certain properties, such as reaction barriers or non-covalent interactions, other functionals like M06-2X or ωB97X-D may offer superior performance. This guide will proceed with B3LYP as the primary functional due to its proven reliability for the properties of interest.[9][10]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A larger basis set provides a more accurate description but at a higher computational cost.
The 6-311++G(d,p) basis set is a highly effective choice for this type of analysis. Let's dissect its nomenclature:
-
6-311: Indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility.
-
++G: Adds diffuse functions to both heavy atoms (+) and hydrogen atoms (++). These functions are crucial for accurately describing anions, lone pairs, and weak interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape and polarize, which is essential for describing chemical bonds accurately.
This basis set is well-suited for capturing the nuanced electronic environment of the phenolic hydroxyl group and the ether linkage in this compound.[11][12]
Computational Methodology: A Step-by-Step Protocol
The following protocols are designed to be implemented using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Molecular Structure Preparation
-
Sketch the Molecule: Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to draw the 2D structure of this compound.
-
Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure using the editor's built-in tools.
-
Perform Initial Cleanup: Use a simple molecular mechanics force field (e.g., UFF or MMFF94) to quickly relax the initial structure and remove any egregious bond lengths or angles. This provides a reasonable starting point for the more demanding quantum chemical calculations.
Geometry Optimization and Vibrational Frequency Analysis
The first and most critical step is to find the molecule's lowest energy structure, or its equilibrium geometry. This is followed by a frequency calculation to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum.
-
Input File Creation: Prepare an input file specifying the initial coordinates, the level of theory (B3LYP/6-311++G(d,p)), and the calculation type. The keyword Opt Freq (or equivalent) requests a geometry optimization followed by a frequency calculation.
-
Execution: Submit the calculation to the quantum chemistry software.
-
Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated in the output file by four "YES" criteria for force and displacement.
-
Frequency Verification: Examine the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
Below is a diagram illustrating this fundamental workflow.
Caption: Workflow for calculating key electronic properties.
Prediction of Spectroscopic Data
Quantum chemistry can predict various types of spectra, which are invaluable for confirming the identity of a synthesized compound.
-
IR Spectrum: The vibrational frequencies and intensities calculated in Section 3.2 can be plotted to generate a theoretical IR spectrum. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied.
-
NMR Spectra: Using the optimized geometry, perform a calculation with the NMR keyword. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this. The calculation yields absolute shielding tensors, which must be converted to chemical shifts (δ) by referencing them against a separately calculated tetramethylsilane (TMS) standard at the exact same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
-
UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation (TD-DFT keyword) on the optimized geometry. This calculation provides the vertical excitation energies and oscillator strengths for the lowest electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
Anticipated Results and Interpretation
This section outlines the expected data outputs and provides guidance on their interpretation.
Optimized Molecular Geometry
The calculation will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound. Particular attention should be paid to the dihedral angles defining the orientation of the methoxyethyl side chain relative to the phenol ring, as this conformation will influence the molecule's overall polarity and intermolecular interactions.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Atom Definition | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C-O (hydroxyl) | C(3)-OH | Value |
| O-H (hydroxyl) | OH-H | Value |
| C-C (ring-chain) | C(1)-C(7) | Value |
| C-O (ether) | C(8)-O(ether) | Value |
| Bond Angles | ||
| C-O-H | C(3)-O-H | Value |
| C-C-C (chain) | C(7)-C(8)-O(ether) | Value |
| Dihedral Angle |
| Ring-Chain | C(2)-C(1)-C(7)-C(8) | Value |
(Note: Specific values are placeholders to be filled by actual calculation results.)
Electronic Structure and Chemical Reactivity
The electronic properties provide a window into the molecule's reactivity.
-
Frontier Molecular Orbitals (FMOs): The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. [13]
-
Molecular Electrostatic Potential (MESP): The MESP map visually confirms reactivity predictions. [7]Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack. For this compound, this will be concentrated around the hydroxyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, expected around the acidic hydroxyl hydrogen.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
(Note: Values are placeholders.)
Predicted Spectroscopic Signatures
The theoretical spectra are powerful tools for experimental validation.
Table 3: Predicted Vibrational and Spectroscopic Data
| Spectrum | Key Feature | Predicted Value | Expected Experimental Region |
|---|---|---|---|
| IR | O-H Stretch (hydroxyl) | Value cm⁻¹ | ~3200-3600 cm⁻¹ (broad) |
| C-O Stretch (phenol) | Value cm⁻¹ | ~1200-1260 cm⁻¹ | |
| C-O Stretch (ether) | Value cm⁻¹ | ~1050-1150 cm⁻¹ | |
| ¹H NMR | -OH Proton | δ Value ppm | δ 4-7 ppm (variable) |
| Aromatic Protons | δ Value ppm | δ 6.5-7.5 ppm | |
| -OCH₃ Protons | δ Value ppm | δ 3.2-3.5 ppm | |
| ¹³C NMR | C-OH Carbon | δ Value ppm | δ 150-160 ppm |
| -OCH₃ Carbon | δ Value ppm | δ 55-60 ppm |
| UV-Vis | π → π* Transition | λ_max Value nm | ~270-280 nm |
(Note: Values are placeholders.)
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following this workflow, researchers can obtain reliable in-silico data on the molecule's geometry, stability, reactivity, and spectroscopic properties. These theoretical insights are invaluable for guiding synthetic strategies, interpreting experimental data, and accelerating the drug development process. The integration of high-level computational chemistry, as detailed herein, represents a critical component of modern, data-driven scientific research.
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An In-Depth Technical Guide to the Metabolic Pathways of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted phenols represent a vast class of chemical entities, encompassing pharmaceuticals, industrial chemicals, environmental pollutants, and natural products. Understanding their metabolic fate within biological systems is paramount for predicting their efficacy, toxicity, and environmental impact. This guide provides a comprehensive overview of the principal metabolic pathways governing the biotransformation of substituted phenols. We delve into the enzymatic machinery of Phase I and Phase II metabolism, detailing the roles of Cytochrome P450 (CYP) monooxygenases, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). The profound influence of substituent groups on metabolic regioselectivity and reaction kinetics is explored, providing a framework for structure-metabolism relationship analysis. This document further outlines robust, field-proven methodologies for investigating these pathways, including detailed protocols for in vitro assays using liver microsomes and advanced analytical techniques for metabolite identification. By integrating core scientific principles with practical experimental guidance, this whitepaper serves as an essential resource for professionals engaged in drug development, toxicology, and environmental science.
The Landscape of Phenol Biotransformation
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous xenobiotics that enter the human body through various routes. The metabolic machinery of organisms, primarily located in the liver, has evolved to detoxify and eliminate these often-lipophilic compounds.[1] This process, known as biotransformation, typically occurs in two distinct phases. Phase I metabolism introduces or exposes functional groups, slightly increasing hydrophilicity, while Phase II metabolism conjugates these groups with endogenous, highly water-soluble molecules to facilitate excretion.[2][3] However, this process is not always benign; Phase I reactions can sometimes lead to the formation of reactive, toxic metabolites.[1][4] Therefore, a deep understanding of the enzymatic pathways is critical for risk assessment and rational drug design.
The Enzymatic Machinery of Phenol Metabolism
The fate of a substituted phenol is determined by a complex interplay of several enzyme superfamilies, each with multiple isoforms exhibiting distinct yet often overlapping substrate specificities.
Phase I Metabolism: Functionalization
Phase I reactions prepare phenolic compounds for subsequent conjugation. For substituted phenols, the primary Phase I reaction is oxidation.
Cytochrome P450 (CYP) Superfamily: The CYP superfamily represents the most versatile catalysts in xenobiotic metabolism.[5] These heme-containing enzymes, located primarily in the endoplasmic reticulum of hepatocytes, catalyze the hydroxylation of the aromatic ring. This reaction typically proceeds via an epoxide intermediate, which can then rearrange to a more stable phenol or, in some cases, act as a reactive electrophile.[4] For phenol itself, CYP2E1 is a major contributor to its metabolism into hydroquinone and catechol.[6] However, other isozymes can also be involved, and the specific CYP isoform(s) responsible for metabolizing a substituted phenol depends heavily on the nature and position of the substituents.[6] In some cases, CYPs can also catalyze phenol-coupling reactions, leading to more lipophilic and potentially more toxic metabolites.[7]
Phase II Metabolism: Conjugation
Phase II reactions are the principal detoxification and elimination pathways for phenols and their Phase I metabolites. These reactions significantly increase water solubility, facilitating excretion via urine or bile.
UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a major, high-capacity conjugation pathway for phenolic compounds.[8][9][10] UGTs, located in the endoplasmic reticulum, catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the phenolic hydroxyl group.[9][10] The human UGT superfamily is divided into families, with the UGT1A and UGT2B subfamilies being the most important for xenobiotic metabolism.[9] Isoforms such as UGT1A1, UGT1A6, and UGT1A9 are abundantly expressed in the liver and play a crucial role in the glucuronidation of a wide array of phenols.[8][11][12] Extensive first-pass metabolism by UGTs in the liver and intestine can be a significant barrier to the oral bioavailability of phenolic drugs.[8]
Sulfotransferases (SULTs): Sulfation is another critical conjugation pathway, particularly for low concentrations of phenolic substrates. SULTs are cytosolic enzymes that transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a phenol.[13][14] In humans, the SULT1 family (phenol SULTs) is primarily responsible for the sulfation of xenobiotics.[11] SULT1A1 is the most abundantly expressed isoform in the human liver and exhibits broad substrate specificity for phenolic compounds.[11][15] Genetic polymorphisms in SULT genes can lead to significant interindividual variability in the capacity to sulfonate drugs and other xenobiotics.[16]
The overall metabolic cascade for a typical substituted phenol is a competitive process between these pathways, as illustrated below.
The Influence of Substituents on Metabolism
The chemical nature and position of substituents on the phenol ring profoundly impact metabolic outcomes. This is a cornerstone of medicinal chemistry and toxicology.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the acidity of the phenolic proton, which can influence the rate of conjugation.[17][18][19] For example, the presence of a nitro group often makes a phenol a better substrate for SULTs.
-
Steric Effects: Bulky substituents near the hydroxyl group can hinder the approach of enzymes, slowing the rate of metabolism. The position of the substituent (ortho, meta, or para) dictates which sites on the ring are available for CYP-mediated hydroxylation and can influence the regioselectivity of UGT and SULT enzymes.[11]
-
Lipophilicity: Increased lipophilicity can enhance binding to CYP enzymes but may also lead to bioaccumulation if metabolic clearance is slow.
Methodologies for Investigating Phenol Metabolism
A multi-tiered experimental approach is required to fully characterize the metabolic pathways of a substituted phenol. The foundation of this approach is often built upon in vitro test systems.
In Vitro Experimental Models
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum prepared by centrifugation of liver homogenate. They are a rich source of CYP and UGT enzymes and are considered the gold standard for initial studies of Phase I and glucuronidation metabolism.[3]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate. It contains both microsomes and the cytosolic fraction, making it suitable for studying the interplay between Phase I and Phase II enzymes, including SULTs.
-
Recombinant Enzymes: Using enzymes expressed in cell lines (e.g., baculovirus-infected insect cells) allows for "reaction phenotyping"—the identification of the specific enzyme isoforms responsible for a given metabolic transformation.[12][15] This is crucial for predicting drug-drug interactions.
Core Experimental Workflow: In Vitro Metabolic Stability Assay
The causality behind this workflow is to determine the intrinsic clearance rate of a compound. By incubating the compound with a metabolically active system (like liver microsomes) and monitoring its disappearance over time, we can quantify its susceptibility to metabolism. This is a critical parameter in early drug discovery, as poor metabolic stability can lead to low bioavailability and short duration of action.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., Promega NADPH-Glo™ or a custom solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a 1 mM stock solution of the substituted phenol test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the reaction).
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). The final volume is brought up with water.
-
Prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each tube (except the negative control).
-
Immediately withdraw the first aliquot (T=0) and add it to a tube containing the quenching solution.
-
Continue to withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), quenching each one immediately.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000g) for 10 minutes to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound relative to the constant concentration of the internal standard.
-
Analytical Techniques for Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern metabolism studies.[20][21] Its power lies in its ability to separate complex mixtures of compounds (LC) and then identify and quantify them based on their mass-to-charge ratio (MS).[22][23] High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, are invaluable for identifying unknown metabolites by providing highly accurate mass measurements, which can be used to deduce elemental compositions.[20][21]
Data Analysis and Interpretation
Enzyme Kinetics
To understand the efficiency of a metabolic pathway, Michaelis-Menten kinetics are determined.[24][25] This involves measuring the initial rate of metabolism at various substrate concentrations. The key parameters are:
-
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate.
-
Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are crucial for predicting in vivo clearance and potential for enzyme saturation.
Table 1: Hypothetical Kinetic Parameters for the Glucuronidation of Substituted Phenols by Recombinant UGT1A9
| Compound | Substituent | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |
| Phenol | -H | 150 | 850 |
| 4-Chlorophenol | p-Cl | 85 | 1200 |
| 4-Nitrophenol | p-NO₂ | 40 | 1550 |
| 4-Methylphenol | p-CH₃ | 200 | 700 |
The data in this table is for illustrative purposes only. The choice to present this data demonstrates how structure-activity relationships can be quantified. The lower Kₘ for 4-nitrophenol suggests a higher affinity for the UGT1A9 active site compared to phenol, a common observation for substrates with electron-withdrawing groups.
Metabolite Profiling
Beyond quantifying the parent compound, a comprehensive study involves identifying the metabolites formed. This is achieved by analyzing the LC-MS data for new peaks that appear over time in the incubation samples. The mass shift from the parent compound can indicate the type of metabolic reaction (e.g., a +16 Da shift suggests hydroxylation; a +176 Da shift suggests glucuronidation). Further structural elucidation is achieved using tandem mass spectrometry (MS/MS), which fragments the metabolite to reveal structural information.
Conclusion and Future Perspectives
The metabolic pathways of substituted phenols are a complex but well-defined interplay between Phase I and Phase II enzyme systems. A systematic investigation, grounded in robust in vitro models and powerful analytical techniques like LC-MS, allows for the precise characterization of these pathways. This knowledge is not merely academic; it is fundamental to modern drug development, enabling the design of safer, more effective molecules. It is also essential for assessing the toxicological risk of environmental chemicals. Future research will continue to focus on refining predictive models, understanding the impact of genetic polymorphisms on metabolic profiles, and elucidating the role of gut microbiota in the first-pass metabolism of phenolic compounds.
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Kolanczyk, R. C., et al. (2021). A Comparative Study of Phase I and II Hepatic Microsomal Biotransformation of Phenol in Three Species of Salmonidae: Hydroquinone, Catechol, and Phenylglucuronide Formation. Toxics, 9(11), 304. [Link]
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Sun, H., et al. (2021). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). Ecotoxicology and Environmental Safety, 220, 112391. [Link]
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Al-Youssef, H. M. (2018). The structure of hydroxyl-substituted phenols. ResearchGate. [Link]
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Robbins, R. J. (2003). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 51(10), 2869-2887. [Link]
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Spain, J. C., & Gibson, D. T. (1991). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 57(3), 812-819. [Link]
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Bray, H. G., & Thorpe, W. V. (1954). Analysis of phenolic compounds of interest in metabolism. Methods of Biochemical Analysis, 1, 27-52. [Link]
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Saravanan, A., et al. (2016). Metabolic pathways for the biodegradation of phenol. ResearchGate. [Link]
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Sarwade, S. M., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International, 2014, 850720. [Link]
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3-(2-Methoxyethyl)phenol: A Technical Guide to a Versatile Meta-Substituted Building Block
Abstract: In the landscape of organic synthesis, substituted phenols are fundamental building blocks for creating complex molecules, particularly in the pharmaceutical and materials science sectors. The specific substitution pattern on the aromatic ring dictates the molecule's reactivity and its ultimate utility. This technical guide provides an in-depth analysis of 3-(2-Methoxyethyl)phenol (CAS No: 32846-01-8), a meta-substituted phenol. While its para-isomer, 4-(2-Methoxyethyl)phenol, is well-documented as a key precursor to the beta-blocker Metoprolol, the meta-isomer remains a less explored yet highly versatile reagent. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's physicochemical properties, proposing a robust synthetic pathway, and exploring its potential applications based on its inherent chemical reactivity. We will delve into the strategic use of its functional groups—the nucleophilic hydroxyl group and the activated aromatic ring—to demonstrate its value in generating chemical diversity for drug discovery and fine chemical synthesis.
Introduction
The strategic placement of functional groups on an aromatic scaffold is a cornerstone of modern chemical design. Substituted phenols, in particular, offer a privileged platform for synthetic transformations due to the dual reactivity of the hydroxyl group and the aromatic ring. This compound presents a unique structural motif where the electron-donating hydroxyl group and the flexible methoxyethyl side chain are in a 1,3- (meta) relationship.
This arrangement distinguishes it significantly from its more famous isomer, 4-(2-Methoxyethyl)phenol, which is a critical intermediate in the large-scale synthesis of Metoprolol.[1][2] The meta-substitution pattern in this compound alters the electronic and steric environment of the aromatic ring, leading to different regiochemical outcomes in electrophilic substitution reactions and offering a distinct vector for molecular elaboration. This guide aims to illuminate the synthetic potential of this underutilized building block, providing both foundational knowledge and practical insights for its application in research and development.
Physicochemical and Spectroscopic Profile
The accurate characterization of a building block is essential for its effective use. While extensive experimental data for this compound is not as prevalent as for its para-isomer, its fundamental properties can be compiled and its spectroscopic features predicted based on its structure.
Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 32846-01-8 | [3][4] |
| Molecular Formula | C₉H₁₂O₂ | [3][4] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Purity | Typically ≥95% | [3] |
| Canonical SMILES | COCCC1=CC=CC(O)=C1 | [3] |
Spectroscopic Characterization
While a comprehensive set of published spectra for this compound is scarce, its expected spectroscopic signature can be inferred from its structure and comparison with its isomers.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The ethoxy side chain would present as two triplets, one for the methylene group adjacent to the aromatic ring (Ar-CH₂) and another for the methylene group adjacent to the methoxy group (-CH₂-O), along with a singlet for the methoxy protons (-OCH₃). A broad singlet corresponding to the phenolic hydroxyl proton (-OH) would also be present.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals. Four signals would appear in the aromatic region (approx. 110-160 ppm), and three signals would be present in the aliphatic region, corresponding to the two methylene carbons and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. C-H stretching vibrations for both aromatic and aliphatic protons would appear around 2850-3100 cm⁻¹. Strong C-O stretching bands for the ether and phenol functionalities would be observed in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 152.
Synthesis and Methodology
A reliable and scalable synthesis is paramount for the utility of any building block. While specific literature detailing the synthesis of this compound is limited, a logical and effective route involves the selective methylation of the commercially available 3-(2-hydroxyethyl)phenol. This transformation can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Proposed Synthetic Route: Williamson Ether Synthesis
The primary hydroxyl group of 3-(2-hydroxyethyl)phenol is significantly more acidic and reactive than a standard aliphatic alcohol but less acidic than the phenolic hydroxyl. However, for selective etherification at the aliphatic hydroxyl, protection of the more acidic phenolic group is often required first. A more direct, albeit potentially lower-yielding, approach involves careful control of stoichiometry and reaction conditions. A more robust method involves methylation of the corresponding phenethyl alcohol. For the purpose of this guide, we will outline the methylation of 3-(2-hydroxyethyl)phenol, a common laboratory procedure.
Caption: Proposed workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol describes a general procedure for the methylation of a primary alcohol in the presence of a phenol, which would require optimization for selectivity. A more standard approach would be to start with 3-methoxyphenethyl alcohol and perform a demethylation, or start with 3-hydroxyphenylacetic acid, reduce the acid, and then methylate the resulting alcohol. However, based on common transformations, a direct methylation protocol is presented for illustrative purposes.
Objective: To synthesize this compound from 3-(2-hydroxyethyl)phenol.
Materials:
-
3-(2-hydroxyethyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert argon or nitrogen atmosphere, add 3-(2-hydroxyethyl)phenol (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise via syringe. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its two key functional domains: the phenolic hydroxyl group and the aromatic ring.
Transformations at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group makes it a prime site for nucleophilic reactions after deprotonation.
Caption: Key reactions involving the phenolic hydroxyl group.
-
O-Alkylation and O-Acylation: The phenoxide, readily formed with a suitable base, is an excellent nucleophile. It can be alkylated with various electrophiles (e.g., alkyl halides, epoxides) to form ethers or acylated to form esters.[6] This is fundamental for attaching linkers, modifying solubility, or installing protecting groups. For example, reaction with epichlorohydrin, a common step in the synthesis of beta-blockers, would yield a glycidyl ether.
-
Activation for Cross-Coupling: The hydroxyl group is not a good leaving group for cross-coupling reactions. However, it can be easily converted into an aryl triflate (-OTf) by reaction with triflic anhydride. This aryl triflate is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of C-C, C-N, and C-O bonds at the C3 position.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxyethyl group is weakly activating and also ortho-, para-directing. In this compound, the directing effects of the powerful hydroxyl group dominate, guiding electrophiles primarily to the positions ortho and para to it (C2, C4, and C6).
-
Regioselectivity:
-
C4 and C6 positions: These are ortho and para to the hydroxyl group and are thus the most electronically activated sites for electrophilic attack.
-
C2 position: This position is also ortho to the hydroxyl group but is sterically hindered by the adjacent methoxyethyl side chain.
-
Therefore, electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions are expected to yield a mixture of products, with substitution predominantly at the C4 and C6 positions. The specific ratio can be influenced by the steric bulk of the electrophile and the reaction conditions.
-
Potential as a Precursor for Bioactive Scaffolds
The true value of this compound lies in its potential to generate novel molecular architectures that are not easily accessible from its isomers.
-
Analogs of Known Pharmaceuticals: By serving as a "meta-analog" of 4-(2-Methoxyethyl)phenol, it can be used to synthesize novel variants of drugs like Metoprolol. Exploring such positional isomers is a common strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and potentially discover compounds with improved efficacy, selectivity, or pharmacokinetic properties.
Caption: Hypothetical pathway to a 'meta-Metoprolol' analog.
-
Heterocycle Synthesis: Phenols are crucial precursors for oxygen-containing heterocycles. While the ortho-isomer is known to cyclize into dihydrobenzofurans,[7] the meta-isomer can be used in multi-step sequences to construct other important heterocyclic systems, such as dibenzofurans or chromones, after appropriate functionalization of the aromatic ring.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. While specific toxicology data is limited, data from structurally similar phenols provides a basis for safe handling procedures.
-
Hazard Identification: The compound is classified with GHS07 (Harmful/Irritant). Hazard statements indicate it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Conclusion
This compound represents a valuable and underutilized building block in the synthetic chemist's toolkit. Its meta-substitution pattern offers a distinct advantage for creating structural diversity, moving beyond the well-trodden synthetic pathways dominated by its para-isomer. Through strategic manipulation of its phenolic hydroxyl group and targeted functionalization of its activated aromatic ring, this compound provides access to novel chemical space. For researchers in drug discovery and materials science, this compound is a compelling starting point for the design and synthesis of next-generation molecules with unique properties and functions.
References
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Title: Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D) Source: ACG Publications URL: [Link]
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Title: A New Route to (±) Metoprolol Source: Synthetic Communications - Publications of the IAS Fellows URL: [Link]
-
Title: 3-(2-Hydroxyethyl)phenol Source: Pharmaffiliates URL: [Link]
-
Title: Synthesis of 4-(2'-methoxyethyl)phenol Source: PrepChem.com URL: [Link]
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Title: 4-(2-Methoxyethyl)phenol Source: PubChem URL: [Link]
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Title: 4-(2-Methoxyethyl)phenol | CAS#:56718-71-9 Source: Chemsrc URL: [Link]
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Title: this compound Source: Lead Sciences URL: [Link]
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- Title: Method for producing 4-(2'-methoxyethyl)
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Methodological & Application
Application Note: High-Fidelity Analytical Methods for the Detection and Quantification of 3-(2-Methoxyethyl)phenol
Abstract
This technical guide provides a comprehensive framework for the analytical detection and quantification of 3-(2-Methoxyethyl)phenol, a molecule of interest in pharmaceutical development and chemical synthesis. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace analysis. This document is designed for researchers, analytical scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step experimental procedures, and rigorous method validation guidelines grounded in authoritative standards.
Introduction
This compound is an aromatic organic compound characterized by a phenol ring substituted with a methoxyethyl group at the meta position. Its structural isomer, 4-(2-Methoxyethyl)phenol, is a known impurity and intermediate in the synthesis of the beta-blocker Metoprolol[1][2][3]. The accurate and precise measurement of such phenolic compounds is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, performing metabolite identification studies, and conducting environmental analysis.
The analytical challenge lies in selecting and optimizing a method that provides the required sensitivity, selectivity, and robustness for the specific sample matrix. This guide offers a causality-driven approach, explaining not just how to perform the analysis but why specific parameters and techniques are chosen, ensuring that the described protocols are scientifically sound and readily adaptable.
Chapter 1: Foundational Principles of Analysis
Choosing the Right Analytical Technique
The selection of an analytical method is contingent on the sample matrix, the expected concentration of the analyte, and the specific goals of the analysis[4]. For this compound, the two most powerful and widely adopted techniques are HPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique ideal for analyzing non-volatile or thermally labile compounds like phenols. Coupled with a Diode Array Detector (DAD) or a standard UV detector, it provides excellent quantitative performance for routine analysis in quality control settings[5][6][7].
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level detection in complex biological or environmental matrices[8][9]. A critical consideration for phenolic compounds is the need for derivatization to increase their volatility and improve chromatographic peak shape[3][10].
The Critical Role of Sample Preparation
The goal of sample preparation is to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends heavily on the sample type (e.g., plasma, wastewater, reaction mixture)[11][12].
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase to be acidic (pH < 2), the phenolic hydroxyl group is protonated, making the analyte less polar and more soluble in organic solvents like methylene chloride or ethyl acetate[13].
-
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent (e.g., C18-silica) to retain the analyte from a liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. This method is highly effective for cleaning up complex samples and achieving significant concentration factors[14][15].
Caption: High-level overview of the analytical process.
Chapter 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Principle of Operation
Reversed-phase HPLC is the premier method for the routine analysis of phenolic compounds[16][17]. The separation is performed on a non-polar stationary phase (typically a C18 column), where molecules are separated based on their hydrophobicity. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution[5]. Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention time stability. Detection is achieved by monitoring the UV absorbance of the analyte as it elutes from the column; phenols typically exhibit strong absorbance around 270-280 nm.
Detailed Protocol: HPLC-UV Analysis
This protocol is designed for the quantification of this compound in a relatively clean matrix, such as a pharmaceutical formulation or a reaction mixture.
2.2.1 Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound, >98% purity.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade).
-
Sample Filters: 0.45 µm PTFE or nylon syringe filters.
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase (at initial gradient conditions).
2.2.3 Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in methanol, and sonicate for 10 minutes. Dilute with mobile phase to bring the expected concentration within the calibration range.
-
Liquid Samples: Dilute an appropriate volume of the liquid sample with the mobile phase to fall within the calibration range.
-
Final Step: Filter all prepared samples and standards through a 0.45 µm syringe filter before placing them in the autosampler.
2.2.4 Chromatographic Conditions
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Industry standard for separating moderately polar compounds like phenols.[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile | Acetonitrile provides good peak shape. Formic acid suppresses ionization. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-20 min: 90% B20.1-25 min: 30% B (re-equilibration) | A gradient elution ensures separation from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures stable retention times and improved peak shape. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak broadening. |
| Detection | UV at 274 nm | Phenolic compounds exhibit strong absorbance near this wavelength. |
2.2.5 Data Analysis and System Suitability
-
Quantification: Generate a linear calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples using the regression equation.
-
System Suitability: Before running the sample sequence, inject a mid-level standard five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is ≤ 2.0%, and the theoretical plates are > 2000.
Caption: Step-by-step workflow for the HPLC-UV method.
Chapter 3: Trace-Level Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation
GC-MS is the gold standard for detecting and identifying trace levels of volatile and semi-volatile organic compounds. For phenols, direct analysis is often challenging due to their polarity and active hydroxyl group, which can lead to poor peak shape and column adsorption. Derivatization is employed to overcome this by replacing the active hydrogen of the hydroxyl group with a non-polar, bulky group, typically a trimethylsilyl (TMS) group[8][10]. This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer then separates and detects the ionized analyte and its fragments, providing both high sensitivity and structural confirmation.
Detailed Protocol: GC-MS Analysis
This protocol is optimized for the trace-level detection of this compound in a complex matrix, such as environmental water or biological fluid, following an appropriate extraction step (e.g., LLE or SPE).
3.2.1 Instrumentation and Materials
-
GC-MS system with a capillary column inlet and a mass selective detector.
-
GC Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Dichloromethane, Ethyl Acetate (pesticide or GC grade).
-
Internal Standard (IS): A compound with similar chemical properties but not present in the sample (e.g., 4-chlorophenol-d4).
3.2.2 Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample using a validated LLE or SPE protocol. Elute into ethyl acetate or dichloromethane.
-
Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen at ambient temperature.
-
Internal Standard: Add a known amount of internal standard solution to the dried extract.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly.
-
Reaction: Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
3.2.3 GC-MS Conditions
| Parameter | Value | Rationale |
| GC Column | DB-5ms (or equivalent 5% phenyl polysiloxane) | A robust, low-polarity column suitable for a wide range of derivatized compounds.[18] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 275 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level sensitivity. |
| Oven Program | 60 °C (2 min), ramp 10 °C/min to 300 °C (5 min) | A temperature program that effectively separates the analyte from solvent and matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions of the target analyte. |
3.2.4 Data Analysis and Interpretation
-
Identification: The analyte is identified by matching its retention time and mass spectrum (or ion ratios in SIM mode) with that of an authentic standard.
-
Quantification: Quantification is performed using an internal standard method. A calibration curve is created by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. This method corrects for variations in injection volume and potential matrix effects.
Sources
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- 9. matec-conferences.org [matec-conferences.org]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust HPLC Method for the Baseline Separation of 3-(2-Methoxyethyl)phenol and Its Positional Isomers
An in-depth technical guide to the HPLC separation of 3-(2-Methoxyethyl)phenol from its positional isomers.
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analytical separation of this compound from its critical positional isomers, such as 4-(2-Methoxyethyl)phenol and 2-(2-Methoxyethyl)phenol. The accurate quantification of these isomers is crucial in pharmaceutical development and manufacturing, particularly as intermediates or impurities in active pharmaceutical ingredients (APIs) like Metoprolol.[1][2] This guide provides a comprehensive protocol developed from first principles, explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and other chromatographic parameters. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Challenge of Phenolic Isomer Separation
Positional isomers, such as the ortho-, meta-, and para- substituted 2-methoxyethyl phenols, possess identical molecular weights and often exhibit very similar physicochemical properties, including polarity and pKa. This similarity makes their separation by reversed-phase HPLC a significant analytical challenge.[3][4] Standard C18 columns, which primarily separate analytes based on hydrophobicity, frequently fail to provide adequate resolution for these compounds.
The target compound, this compound, and its isomers serve as important building blocks in organic synthesis. For instance, the para-isomer, 4-(2-Methoxyethyl)phenol, is a known impurity in the synthesis of Metoprolol, a widely used beta-blocker.[1][2] Regulatory agencies require stringent control over isomeric impurities in drug substances, necessitating the development of specific and high-resolution analytical methods. This note details a method that leverages alternative stationary phase chemistry to achieve baseline separation, ensuring accurate quantification and compliance.
Scientific Rationale and Method Development Strategy
The successful separation of positional isomers hinges on exploiting subtle differences in their molecular structure and electronic properties. Our strategy focuses on a stationary phase that offers multiple interaction mechanisms beyond simple hydrophobicity.
Stationary Phase Selection: Beyond C18
Standard octadecylsilane (C18) phases were deemed insufficient for this separation. To enhance selectivity, a Pentafluorophenyl (PFP) stationary phase was selected. The rationale is grounded in the unique properties of PFP phases:
-
π-π Interactions: The electron-deficient fluorinated phenyl rings of the PFP phase can engage in strong π-π interactions with the electron-rich aromatic rings of the phenol isomers. This interaction is highly sensitive to the distribution of electron density on the analyte's ring, which varies between ortho, meta, and para isomers.[5][6]
-
Dipole-Dipole Interactions: The highly polar C-F bonds in the stationary phase create strong dipoles, which can interact with the dipole moments of the isomers.
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor. The PFP phase has some capacity as a hydrogen bond acceptor.
-
Hydrophobic Interactions: A baseline level of hydrophobic interaction, similar to a C18 phase, is also present.
This multi-modal interaction capability allows the PFP column to differentiate between the subtle electronic and structural differences of the positional isomers, leading to enhanced resolution.[5][6] A Phenyl-Hexyl phase could be considered a viable alternative, also utilizing π-π interactions, though often with different selectivity compared to PFP.[7]
Mobile Phase Optimization: Controlling Ionization and Selectivity
The mobile phase composition is critical for achieving optimal separation and peak shape.
-
pH Control: Phenols are weakly acidic, with a typical pKa around 10.[2] To ensure consistent retention and avoid peak tailing associated with partial ionization, the mobile phase pH must be controlled. By acidifying the mobile phase with 0.1% formic acid, the phenolic hydroxyl group remains fully protonated (non-ionized), leading to symmetric peak shapes and predictable hydrophobic interactions.[7][8]
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. While both are effective, acetonitrile often provides sharper peaks and different selectivity due to its ability to disrupt π-π interactions between the analyte and a phenyl-based stationary phase less effectively than methanol.[7][9] A gradient elution, starting from a lower concentration of acetonitrile and gradually increasing, was employed to effectively resolve the isomers while ensuring a reasonable analysis time.
Detection
UV detection was selected due to the strong chromophore of the phenol ring. A detection wavelength of 274 nm was chosen, corresponding to a common absorbance maximum for phenolic compounds, ensuring high sensitivity for all isomers.
Detailed Experimental Protocols
This section provides a self-validating protocol, incorporating system suitability tests as mandated by pharmacopeial guidelines such as USP General Chapter <621> and Ph. Eur. Chapter 2.2.46.[10][11][12]
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: Pentafluorophenyl (PFP) phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals:
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of each isomer (3-, 4-, and 2-) in separate 25 mL volumetric flasks, diluting to volume with the diluent.
-
System Suitability Solution (50 µg/mL): Pipette 5.0 mL of each Standard Stock Solution into a single 100 mL volumetric flask and dilute to volume with the diluent. This solution contains all three isomers.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of approximately 50 µg/mL in the diluent.
HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 274 nm |
| Run Time | 20 minutes |
System Suitability Test (SST) Protocol
Before initiating any sample analysis, perform five replicate injections of the System Suitability Solution. The system is deemed suitable for use if the following criteria are met. These criteria are based on harmonized pharmacopeial guidelines.[15][16]
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs > 2.0 between all adjacent isomer peaks | Ensures baseline separation for accurate integration and quantification. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.8 for the this compound peak | Confirms good peak symmetry, indicating no undesirable secondary interactions.[11] |
| %RSD of Peak Area | ≤ 2.0% for all isomer peaks (from 5 replicates) | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% for all isomer peaks (from 5 replicates) | Indicates the stability and precision of the pumping system. |
Visualization of Workflows
// Connections prep_mobile -> equilibrate; prep_std -> sst_inject; equilibrate -> sst_inject; sst_inject -> sst_eval; sst_eval -> sample_inject [label="If Pass"]; prep_sample -> sample_inject; sample_inject -> integrate; integrate -> quantify; quantify -> report; } dot Caption: Experimental workflow from preparation to final report.
// Nodes goal [label="Goal:\nBaseline Separation of\nPositional Isomers", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; challenge [label="Challenge:\nSimilar Physicochemical\nProperties", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; strategy [label="Strategy:\nEnhance Selectivity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
column [label="Stationary Phase Selection", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; mobile [label="Mobile Phase Optimization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
pfp [label="PFP Column:\nπ-π, Dipole, H-Bonding", fillcolor="#34A853", fontcolor="#FFFFFF"]; c18 [label="Standard C18:\n(Insufficient Selectivity)", style=dashed, color=gray, fontcolor=gray];
ph [label="pH Control (0.1% HCOOH):\nSuppress Ionization", fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Organic Modifier (ACN):\nModulate Retention & Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
result [label="Achieved:\nResolution (Rs) > 2.0\nSymmetrical Peaks", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges goal -> challenge; challenge -> strategy; strategy -> column; strategy -> mobile;
column -> pfp; column -> c18; pfp -> result;
mobile -> ph; mobile -> solvent; ph -> result; solvent -> result; } dot Caption: Logic diagram for the method development strategy.
Expected Results and Discussion
Using the method described, baseline separation of this compound from its 2- and 4- positional isomers is expected. The elution order will depend on the combination of hydrophobic and electronic interactions with the PFP stationary phase. Typically, the para-isomer (4-) may be retained longer due to its linear shape allowing for stronger interaction with the stationary phase, while the ortho-isomer (2-) may elute earlier due to potential intramolecular hydrogen bonding between the hydroxyl and methoxyethyl groups, which can reduce its interaction with the stationary phase.
The described method provides a robust and reliable tool for the quality control of this compound, ensuring that isomeric purity can be accurately assessed in both raw materials and final products. The principles outlined here can also be adapted for the separation of other substituted phenolic isomers.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com (Ph. Eur. Reference) URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]
-
Title: EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Source: ECA Academy URL: [Link]
-
Title: 2.2.46. Chromatographic separation techniques (Ph. Eur. 7.0) Source: European Pharmacopoeia URL: [Link]
-
Title: 3-[2-Amino-3-(2-methoxyethyl)phenyl]phenol Source: PubChem URL: [Link]
-
Title: HPLC Methods for analysis of Phenol Source: HELIX Chromatography URL: [Link]
-
Title: Positional Isomer Separation Method Suggestions using HPLC or LCMS Source: MicroSolv URL: [Link]
-
Title: SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: Redalyc URL: [Link]
-
Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: How to separate two positional isomers of a polyphenol compound using RP-HPLC? Source: ResearchGate URL: [Link]
-
Title: Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column Source: RSC Publishing URL: [Link]
-
Title: Improving HPLC Separation of Polyphenols Source: LCGC International URL: [Link]
-
Title: A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves Source: ResearchGate URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: ResearchGate URL: [Link]
-
Title: Recent developments in the HPLC separation of phenolic compounds Source: PubMed URL: [Link]
-
Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]
-
Title: 4-(2-Methoxyethyl)phenol Source: PubChem URL: [Link]
-
Title: Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation Source: MicroSolv URL: [Link]
-
Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems Source: PMC - NIH URL: [Link]
-
Title: HPLC Column for Structual Isomers Source: NACALAI TESQUE, INC. URL: [Link]
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Analysis of 3-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the analysis of 3-(2-Methoxyethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a notable phenolic compound, and its accurate identification and quantification are crucial in various research and industrial settings, including pharmaceutical development where related isomers are key intermediates.[1] This document offers a detailed protocol, from sample preparation and derivatization to instrument configuration and data analysis, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Robust Analytical Method
This compound (C₉H₁₂O₂) belongs to the family of phenolic compounds, which are characterized by a hydroxyl group attached to an aromatic ring. While its para-isomer, 4-(2-Methoxyethyl)phenol, is a well-documented intermediate in the synthesis of the widely used beta-blocker, Metoprolol, the meta-isomer is also of significant interest as a potential impurity or related substance in such synthetic pathways.[1][2][3] The presence of even trace amounts of isomeric impurities can have significant implications for the safety and efficacy of a final drug product. Therefore, a selective and sensitive analytical method is imperative for its unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its exceptional separating power and definitive identification capabilities.[4] The inherent volatility of many phenolic compounds, or their volatility upon derivatization, makes them amenable to GC separation. The mass spectrometer provides high-specificity detection, allowing for the differentiation of structurally similar compounds based on their unique mass fragmentation patterns.[5]
This application note addresses the analytical challenges associated with the polarity of the phenolic hydroxyl group by incorporating a silylation step. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6][7] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity.[8]
Experimental Workflow: A Self-Validating System
The analytical workflow is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the results. The process encompasses sample preparation, derivatization, GC-MS analysis, and data interpretation.
Detailed Protocols
Reagents and Materials
-
Analyte: this compound (CAS No: 32846-01-8), analytical standard grade.[9]
-
Solvent: Dichloromethane (DCM), GC grade or equivalent.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]
-
Internal Standard (IS): (Optional, for quantitative analysis) e.g., 4-Chlorophenol or another phenolic compound with a distinct retention time.
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, and pipettes.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For a solid sample, dissolve a known amount in dichloromethane. For liquid samples, a liquid-liquid extraction may be necessary to transfer the analyte into a compatible organic solvent.
Derivatization Protocol
-
Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[10]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
The addition of 1% TMCS acts as a catalyst, enhancing the silylation of sterically hindered hydroxyl groups.[6]
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless, 250°C | Splitless mode is recommended for trace analysis to ensure maximum transfer of the analyte onto the column. A high injector temperature ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.[11] |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column | A 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-volatile compounds, including silylated phenols. |
| Oven Program | Initial temp: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | This temperature program allows for the separation of the analyte from solvent and potential impurities, ensuring a sharp peak shape and efficient elution. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides the necessary sensitivity and specificity for this analysis. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. |
| Source Temperature | 230°C | Maintains the integrity of the analyte and prevents condensation within the ion source.[11] |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full scan mode is used for initial identification and confirmation of the fragmentation pattern. SIM mode can be used for enhanced sensitivity and quantitative analysis by monitoring specific ions.[12] |
Data Analysis and Expected Results
Identification
The identification of the TMS-derivatized this compound is based on a combination of its retention time from the total ion chromatogram (TIC) and the matching of its mass spectrum with a reference spectrum or by interpretation of its fragmentation pattern.
Predicted Mass Fragmentation
The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 224. The fragmentation pattern will likely be influenced by the stable aromatic ring and the ether linkage. Based on the fragmentation of similar phenolic compounds and the known behavior of TMS derivatives, the following key fragments are anticipated:
-
[M]⁺ at m/z 224: The molecular ion.
-
[M-15]⁺ at m/z 209: Loss of a methyl group (CH₃) from the trimethylsilyl group, a common fragmentation pathway for TMS derivatives.
-
[M-45]⁺ at m/z 179: Loss of the methoxyethyl group (•OCH₂CH₃).
-
[M-73]⁺ at m/z 151: Loss of the trimethylsilyl group (•Si(CH₃)₃).
-
Base Peak at m/z 193: This is likely due to the loss of the ethyl group from the methoxyethyl side chain, followed by rearrangement.
The mass spectrum of the isomeric 4-(2-Methoxyethyl)phenol shows a molecular ion at m/z 152 for the underivatized compound.[13] The fragmentation of the TMS derivative will follow predictable patterns.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.995.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies in a spiked matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of this compound. The protocol, which includes a crucial derivatization step, is designed to yield high sensitivity, selectivity, and reproducibility. By explaining the rationale behind the experimental choices and outlining a clear path for method validation, this guide serves as a valuable resource for researchers and scientists in pharmaceutical development and other relevant fields, ensuring the integrity and quality of their analytical data.
References
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Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Retrieved from [Link]
- Ghanbarpour, A., & Tadjar, P. (2010). Development and Validation of GC–MS Method for Determination of Metoprolol in Human Urine.
- Gaikwad, R. U., Tapkir, A. S., Wadikar, N. R., Wakade, S. K., Pathak, A. B., & Bhagat, S. M. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Research Journal of Pharmacy and Technology, 18(1), 162-168.
- Angier, M. K., et al. (2005). The determination of β-blockers in biological fluids by a GC-MS method after pre-column derivatization with pentafluoropropionic anhydride. Journal of Analytical Toxicology, 29(5), 343-349.
-
Pharmaffiliates. (n.d.). 3-(2-Hydroxyethyl)phenol. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-methoxy-3-(2-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Lee, J., & Lee, D. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). p-(2-Methoxyethyl) phenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-(2-phenylethyl)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Reddy, B. K., et al. (2012). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 14(10), 2736-2739.
- Psomiadou, E., & Tsimidou, M. (2002). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
- Kiprop, A. K., Pourtier, E., & Kimutai, S. K. (2013). GC-MS and ESI-MS detection of catechol.
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NIST. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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- 12. academic.oup.com [academic.oup.com]
- 13. p-(2-Methoxyethyl) phenol(56718-71-9) MS spectrum [chemicalbook.com]
Application Notes & Protocols: Synthesis of Substituted Phenols via Grignard Reagents
Abstract
Substituted phenols are fundamental structural motifs prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and polymers. The synthesis of these compounds is a cornerstone of modern organic chemistry. Among the various synthetic tools available, the use of Grignard reagents offers a powerful and versatile method for the formation of carbon-heteroatom bonds, enabling the conversion of aryl halides into valuable phenolic compounds. This guide provides an in-depth exploration of the application of Grignard reagents for this transformation, focusing on mechanistic principles, detailed experimental protocols, safety considerations, and field-proven insights for researchers and drug development professionals.
Foundational Principles: The Chemistry of Aryl Grignard Reagents
Grignard reagents, with the general structure R-MgX (where R is an aryl or alkyl group and X is a halogen), are among the most potent organometallic nucleophiles in the synthetic chemist's arsenal.[1][2] Their utility stems from the highly polar carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making it both a strong nucleophile and a powerful base.[3]
The preparation of an aryl Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an aryl halide.[4] This reaction is exclusively carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), which are crucial for solvating and stabilizing the Grignard complex.[5][6]
The primary challenge in working with Grignard reagents is their extreme sensitivity to protic substances (like water and alcohols) and atmospheric oxygen.[6][7] Exposure to even trace amounts of moisture will protonate and quench the reagent, rendering it inactive.[8] Therefore, all syntheses require strict anhydrous and inert atmosphere techniques.
Strategic Pathways to Phenol Synthesis
Once the aryl Grignard reagent is formed, the introduction of a hydroxyl group can be accomplished via two primary strategies: direct oxidation with an oxygen source or, more reliably, indirect oxidation via a boronic ester intermediate.
Route A: Direct Aerobic Oxidation
This method involves the direct reaction of the aryl Grignard reagent with molecular oxygen (O₂), typically by bubbling dry air or pure oxygen through the reaction mixture.[9] The mechanism proceeds through an initial arylperoxymagnesium halide intermediate (ArOOMgX). This intermediate is highly reactive and rapidly consumes a second equivalent of the Grignard reagent to produce two equivalents of the more stable aryloxymagnesium halide (ArOMgX). Subsequent acidic workup protonates the aryloxide to yield the final phenol product.
While conceptually straightforward, this route often suffers from inconsistent and modest yields.[10][11] Competing side reactions, such as the formation of biphenyl coupling products, can significantly diminish the efficiency of the desired transformation.[10]
Route B: Indirect Oxidation via Boronic Ester Intermediate
A more robust and widely adopted strategy involves a two-step sequence initiated by the reaction of the aryl Grignard reagent with a trialkyl borate, most commonly trimethyl borate, B(OCH₃)₃.[12][13][14] This reaction forms an intermediate aryl boronic ester. This ester is not typically isolated but is subjected directly to an oxidative workup, usually with basic hydrogen peroxide (H₂O₂/NaOH), to furnish the substituted phenol in good to excellent yields.[15][16]
This indirect method is favored in laboratory and industrial settings because it consistently delivers higher yields and demonstrates greater functional group tolerance compared to direct oxidation.[15]
Visualization of Key Processes
Caption: General Workflow for Grignard Reagent Preparation.
Caption: Mechanistic Pathway via Boronic Ester Intermediate.
Caption: Mechanistic Pathway via Direct Aerobic Oxidation.
Safety and Handling: A Prerequisite for Success
The high reactivity of Grignard reagents necessitates stringent safety protocols. Adherence to these procedures is paramount for both experimental success and personal safety.
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glove box to prevent reaction with atmospheric oxygen and moisture.[7][17]
-
Anhydrous Conditions: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight.[17][18] Solvents must be anhydrous grade and are often distilled from a suitable drying agent immediately before use.[19]
-
Exothermicity Control: The formation of Grignard reagents and their subsequent reactions are often highly exothermic.[5][19][20] Reagents should be added slowly and in a controlled manner, and an ice-water bath should always be readily available to manage the reaction temperature.[17][19]
-
Fire Hazards: The ethereal solvents used (diethyl ether, THF) are extremely flammable.[17][20] All operations should be conducted in a chemical fume hood, away from any potential ignition sources. Some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[7][20]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, must be worn at all times.[17][20]
Detailed Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide in THF
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a septum. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[17][21]
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The iodine serves as an activating agent to etch the passivating magnesium oxide layer from the metal surface.[6][18][21]
-
Add a small portion of anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small aliquot (approx. 10%) of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be required.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux.[21] The formation of the Grignard reagent is an exothermic process.[19][20]
-
After the addition is complete, continue to stir the resulting grey/brown solution at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The freshly prepared Grignard reagent should be used immediately in the next step.
Protocol 2: Synthesis of Phenol via the Boronic Ester Route
Materials:
-
Freshly prepared Phenylmagnesium Bromide solution
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
3M Sodium Hydroxide (NaOH)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.1 equivalents) in anhydrous THF.[15]
-
Cool this solution to -10 °C using an ice-salt bath.[15]
-
Slowly add the previously prepared phenylmagnesium bromide solution to the cold trimethyl borate solution via cannula or dropping funnel, maintaining the internal temperature below -5 °C. A white precipitate will form during the addition.[15]
-
After the addition is complete, stir the mixture at low temperature for an additional 30 minutes.
-
Begin the oxidative workup by carefully adding 3M NaOH solution, followed by the slow, dropwise addition of 30% hydrogen peroxide. This step is highly exothermic and requires efficient cooling to maintain control.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the oxidation is complete.
-
Perform a standard aqueous workup. Quench any remaining peroxide with sodium thiosulfate solution, separate the aqueous and organic layers, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenol.
-
Purify the crude product by flash column chromatography or distillation as required.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route A: Direct Aerobic Oxidation | Route B: Indirect via Boronic Ester |
| Primary Reagent | Molecular Oxygen (O₂) | Trialkyl Borate (e.g., B(OCH₃)₃) |
| Intermediate | Arylperoxymagnesium halide | Aryl boronic ester |
| Typical Yields | Variable to moderate (often < 50%)[10][11] | Good to excellent (often 70-90%+)[15] |
| Reliability | Less reliable, sensitive to conditions | Highly reliable and reproducible |
| Side Reactions | Biphenyl formation, other oxidation products[10] | Generally cleaner |
| Recommendation | Used when simplicity is key and yields are not critical | Preferred method for laboratory synthesis |
Troubleshooting and Expert Insights
-
Problem: Grignard reaction fails to initiate.
-
Insight: This is the most common failure point and is almost always due to a passivated magnesium surface or the presence of moisture.
-
Solution: In addition to ensuring scrupulously dry conditions, mechanical activation by crushing the magnesium turnings with a glass rod in situ can be effective. Chemical activators like 1,2-dibromoethane are also highly effective; its reaction with magnesium produces ethene gas, providing a visual cue that the magnesium is active.[6][18]
-
-
Problem: Low yield of the desired phenol.
-
Insight: Beyond incomplete initiation, low yields can result from using substoichiometric amounts of the Grignard reagent due to partial quenching or inaccurate initial concentrations.
-
Solution: For critical applications, titrating the Grignard reagent before use (e.g., with a solution of menthol and a color indicator) provides the exact molarity, allowing for precise stoichiometry in the subsequent reaction.[5][7] If using the direct oxidation route, low yields are common; switching to the boronic ester protocol is the most effective solution.[15]
-
Conclusion
The conversion of aryl halides to substituted phenols using Grignard reagents is a powerful synthetic transformation. While direct aerobic oxidation offers a simple, one-pot approach, its practical application is limited by variable yields and side reactions. The indirect route, proceeding through the formation and subsequent oxidation of an aryl boronic ester, stands as the superior and more reliable method. By adhering to strict anhydrous and anaerobic techniques and understanding the underlying chemical principles, researchers can effectively leverage Grignard chemistry to access a wide range of valuable substituted phenols for applications in drug discovery and materials science.
References
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Quora. (2022-02-19). What are Grignard reagent preparation precautions during preparation?Link
-
Developing SOPs for Hazardous Chemical Manipulations. Safety considerations for Grignard reactions. Link
-
ECHEMI. (n.d.). Phenol preparation from Grignard reagent. Link
-
Chemistry Stack Exchange. (2018-02-26). Phenol preparation from Grignard reagent. Link
-
Guidechem. (2021-07-04). Phenol preparation from Grignard reagent - FAQ. Link
-
Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16). Organicmetallic Compound (Grignards and Organolithiums). Link
-
American Chemical Society. (n.d.). Grignard Reaction - A Laboratory Reaction Safety Summary. Link
-
YouTube. (2019-01-07). making Grignard reagents. Link
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YouTube. (2024-06-06). Grignard reaction safety. Link
-
JoVE. (2017-02-22). Video: Grignard Reagent Preparation and Grignard Reaction. Link
-
Research and Reviews. (2021-10-27). Synthesis and Preparation of Grignard Reagent. Link
-
PubMed. (2024-04-26). Environmentally Friendly Synthesis of Highly Substituted Phenols Using Enallenoates and Grignard Reagents. Link
-
Wikipedia. (n.d.). Grignard reagent. Link
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Link
-
ScholarWorks at University of Montana. (n.d.). The ozonolysis of phenyl Grignard reagent. Link
-
Thieme Chemistry. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal. Link
-
Assignment Point. (n.d.). Trimethyl Borate (Synthesis, Applications). Link
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Link
-
Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. Link
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Link
-
Chemistry Stack Exchange. (2018-04-09). Does Grignard reagent react with oxygen?Link
-
Wikipedia. (n.d.). Trimethyl borate. Link
-
Winthrop University. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Link
-
Chemistry LibreTexts. (2024-09-30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Link
-
Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. Link
-
YouTube. (2015-11-11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Link
-
YouTube. (2024-03-29). Synthesis using Grignard reagents_Part1 | Alcohols, phenols and ethers | Chemistry | Khan Academy. Link
-
PubMed. (2014-03-24). Continuous-flow synthesis of functionalized phenols by aerobic oxidation of Grignard reagents. Link
-
Google Patents. (n.d.). US4087468A - Preparation of grignard reagents of halodienes and preparation of dienols. Link
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Link
-
Winthrop University. (n.d.). The Grignard Reaction. Link
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent. Link
-
ECHEMI. (2022-07-07). A Class of Borate Ester: Trimethyl Borate. Link
-
Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols. Link
-
ChemistryViews. (2020-10-23). Aryl Halides Converted to Phenols Using Boric Acid. Link
-
Google Patents. (n.d.). CN1718580A - Preparation technology of phenyl boronic acid. Link
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Topic: Robust GC-MS Analysis of 3-(2-Methoxyethyl)phenol via Silylation and Acetylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of polar phenolic compounds like 3-(2-Methoxyethyl)phenol by gas chromatography (GC) presents significant challenges due to low volatility and potential on-column interactions, leading to poor peak shape and reduced sensitivity. Chemical derivatization is an essential strategy to overcome these limitations. This application note provides a comprehensive guide with detailed protocols for two effective derivatization techniques: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acetylation using acetic anhydride. By converting the polar phenolic hydroxyl group into a less polar trimethylsilyl (TMS) ether or acetate ester, chromatographic performance is vastly improved. This guide explains the causality behind experimental choices, offers step-by-step methodologies, and provides typical GC-Mass Spectrometry (GC-MS) parameters to enable robust and reliable quantification of this compound in various matrices.
Introduction: The Rationale for Derivatization
Gas chromatography is a premier technique for separating and quantifying volatile and thermally stable compounds.[1] However, the direct analysis of polar molecules such as this compound is problematic. The compound's phenolic hydroxyl group possesses an active hydrogen, which can engage in hydrogen bonding. This leads to several analytical issues:
-
Low Volatility: Strong intermolecular hydrogen bonding raises the boiling point, making it difficult to volatilize the analyte in the GC inlet.
-
Poor Peak Shape: The polar hydroxyl group can interact with active sites (e.g., residual silanols) in the GC inlet liner and on the column, causing significant peak tailing.
-
Reduced Sensitivity: Adsorption of the analyte onto active surfaces leads to sample loss and, consequently, lower detector response and poor sensitivity.
Chemical derivatization is a pre-analytical technique that chemically modifies the analyte to make it more suitable for GC analysis.[2][3] The primary goal is to replace the active hydrogen of the polar functional group with a non-polar, protecting group.[3] This modification reduces polarity and hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved detection limits.[4][5] This note details two widely-used and effective methods for the derivatization of this compound: silylation and acetylation.
Principles of Derivatization Methods
The choice of derivatization strategy depends on the analyte's structure, the sample matrix, and the desired analytical outcome. For phenols, silylation and acetylation are the most common and effective approaches.[6]
Silylation
Silylation is the replacement of an active hydrogen in a hydroxyl group with a trimethylsilyl (TMS) group, —Si(CH₃)₃.[3][4] This is one of the most versatile and widely applied derivatization techniques in GC.[2]
-
Mechanism: The reaction is a nucleophilic substitution where the oxygen of the phenolic hydroxyl group attacks the silicon atom of the silylating agent.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[7][8] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered groups.[3][4]
-
Advantages: Silylation reactions are generally fast, produce high yields, and the by-products are typically volatile and do not interfere with the chromatogram.[7]
-
Considerations: Silylating reagents are extremely sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis and reagent degradation.[7][9]
Acetylation
Acetylation converts the phenolic hydroxyl group into an acetate ester. This is a robust and cost-effective alternative to silylation.[6]
-
Mechanism: The reaction typically involves an acylating agent, most commonly acetic anhydride, and a base catalyst like pyridine or potassium carbonate.[10][11] The base deprotonates the phenol, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acetic anhydride.
-
Advantages: Acetylation reagents are less moisture-sensitive than silylating agents, and the resulting ester derivatives are very stable.[12]
-
Considerations: The reaction may require a post-derivatization work-up step to quench excess reagent and extract the derivatized analyte, adding complexity compared to the "inject-as-is" nature of many silylation protocols.[6]
Experimental Workflow Overview
The overall process from sample receipt to data analysis involves several key stages. The choice between silylation and acetylation will dictate the specific steps within the derivatization phase.
Figure 1: General experimental workflow for the derivatization and GC-MS analysis of this compound.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is highly effective and results in a sample that can be directly injected into the GC-MS system. It is adapted from established methods for phenolic compounds.[4][5]
Reagents and Materials
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
GC vials (2 mL) with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Step-by-Step Protocol
-
Sample Preparation: Transfer an aliquot of the sample extract containing 1-10 mg of the analyte into a clean GC vial.[7] If the sample is in an aqueous or protic solvent (e.g., methanol), evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that no moisture is present.
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[4] A 2:1 molar excess of silylating reagent to active hydrogens is recommended.[7]
-
Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block.[4][6] Reaction time and temperature may require optimization for complex matrices.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. An aliquot (typically 1 µL) can be injected directly.
Figure 2: Silylation reaction converting the phenol to its TMS ether.
Protocol 2: Acetylation with Acetic Anhydride
This protocol utilizes a classic, robust chemical reaction to form a stable acetate ester. It requires a simple extraction step before analysis.[6][11]
Reagents and Materials
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent) or 5% Potassium Carbonate (K₂CO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC vials (2 mL), centrifuge tubes (15 mL)
-
Vortex mixer, Centrifuge
Step-by-Step Protocol
-
Sample Preparation: Transfer the sample extract to a 15 mL centrifuge tube. If necessary, evaporate the solvent to dryness under a nitrogen stream. Reconstitute the residue in a suitable solvent if needed.
-
Derivatization Reaction (Pyridine Method): Add 100 µL of pyridine, followed by 200 µL of acetic anhydride.[6] Cap the tube tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some matrices to ensure complete derivatization.[6]
-
Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex the mixture for 30 seconds. Be cautious as CO₂ gas may be evolved.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 1 minute to extract the acetylated derivative. Centrifuge for 5 minutes to achieve phase separation.
-
Sample Cleanup: Carefully transfer the upper organic layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried extract to a GC vial for analysis.
Figure 3: Acetylation reaction converting the phenol to its acetate ester.
GC-MS Analysis and Expected Results
The derivatized samples can be analyzed using a standard GC-MS system. The following parameters serve as a starting point and should be optimized for the specific instrument and application.
Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | A standard temperature ramp that effectively separates analytes with varying boiling points. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | A typical temperature that minimizes thermal degradation while ensuring efficient ionization. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the derivatized analyte. |
Discussion of Results
Successful derivatization will yield a chromatogram with a sharp, symmetrical peak for the this compound derivative. The mass spectrum will provide definitive structural confirmation.
| Analyte | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Expected Observation |
| This compound (Underivatized) | 152.19 | 152, 107, 77 | Likely to exhibit a broad, tailing peak with a late retention time, or may not elute at all. |
| TMS-Derivative | 224.36 | 224 (M+) , 209 (M-15), 117, 73 | A sharp, symmetrical peak with a significantly earlier retention time than the underivatized compound. The loss of a methyl group (M-15) is characteristic of TMS derivatives. |
| Acetate-Derivative | 194.23 | 194 (M+) , 152 (M-42), 107, 43 | A sharp, symmetrical peak. The loss of a ketene molecule (M-42, loss of COCH₂) is a characteristic fragmentation pathway for acetate esters, leading to a strong ion at m/z 152. The acetyl cation (m/z 43) is also typically prominent. |
Conclusion
Both silylation and acetylation are highly effective derivatization strategies for the GC-MS analysis of this compound.[6] Silylation with BSTFA is rapid and requires no work-up, making it ideal for high-throughput applications, but demands strict anhydrous conditions.[4][7] Acetylation with acetic anhydride is a robust and cost-effective method that yields very stable derivatives, making it suitable for analyses where samples may not be run immediately.[6] The choice between these methods will depend on laboratory workflow, sample matrix, and specific analytical requirements. By implementing these protocols, researchers can achieve reliable, sensitive, and accurate quantification of this compound, overcoming the challenges associated with direct GC analysis of this polar compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
- Canada Commons. (n.d.). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride.
- Benchchem. (n.d.). Application Note: Acetylation of m-(p-Toluidino)phenol for Enhanced Gas Chromatographic Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS.
- Canada Commons. (n.d.). Determination of Phenolic Compounds by GC-MS After Derivatization with Acetic Anhydride.
- Davis, B. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
- Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3431-3462.
- Sigma-Aldrich. (n.d.). BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Product Information.
- Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Farajzadeh, M. A., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 22(1), 1-9.
- Kim, H. Y., et al. (2020). Derivatization reaction of phenol to phenyl acetate. ResearchGate.
- Lee, I. S., et al. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatography A, 915(1-2), 205-212.
- University of Calgary. (n.d.). Acylation of phenols.
- Gosar, A. (2018). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
- Benchchem. (n.d.). Application Note: Enhanced Detection of 2-(2-Methoxyethyl)phenol using Silylation Derivatization for GC-MS Analysis.
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Application Notes & Protocols: High-Throughput Screening Assays for Phenolic Compounds
Introduction: The Imperative for High-Throughput Screening of Phenolic Compounds
Phenolic compounds are a vast and structurally diverse class of secondary metabolites found throughout the plant kingdom. Their significance in drug discovery and development is immense, stemming from their well-documented antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. From the flavonoid quercetin in apples to the resveratrol in grapes, these molecules are at the forefront of research in pharmaceuticals, nutraceuticals, and cosmetics.
The sheer volume of natural extracts and synthetic derivatives necessitates a screening approach that is both rapid and robust. High-Throughput Screening (HTS) provides the necessary framework, utilizing automation, miniaturization, and sensitive detection methods to evaluate thousands of compounds efficiently.[1] This guide provides an in-depth overview of the most effective HTS assays for identifying and characterizing bioactive phenolic compounds, complete with detailed protocols and field-proven insights for the modern research laboratory.
Strategic Assay Selection: A Decision-Making Framework
Choosing the appropriate assay is the most critical step in a screening campaign. A single assay provides only one dimension of a compound's activity. Therefore, a strategic combination of assays is often employed. Key considerations include:
-
Mechanism of Action: Are you screening for general antioxidant potential, specific enzyme inhibition, or activity in a cellular context?
-
Compound Properties: Are the phenolic compounds hydrophilic or lipophilic? This will influence the choice of assay, as some methods are better suited for specific solubility characteristics.[2][3]
-
Throughput Needs: The scale of the compound library will dictate the need for 96-well, 384-well, or even higher-density formats.
-
Interference Potential: Phenolic compounds are notorious for interfering with assay readouts through color, fluorescence, or aggregation.[4][5][6][7][8] Understanding and mitigating these effects is paramount.
Expert Insight: The Challenge of Promiscuous Inhibitors
A significant pitfall in screening phenolic compounds is their tendency to form aggregates at micromolar concentrations, leading to non-specific inhibition of multiple biological targets.[4] This "promiscuous" behavior is a major source of false positives. It is highly recommended to perform counter-screens, such as assaying in the presence of a non-ionic detergent like Triton X-100, which can disrupt these aggregates.[4] Dynamic Light Scattering (DLS) can also be used to detect aggregate formation directly.[4]
HTS Assays for Antioxidant Capacity
The hallmark of many phenolic compounds is their ability to scavenge free radicals. Several HTS-compatible assays have been developed to quantify this antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This is one of the most common and rapid assays.[9] DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[9][10] When a phenolic compound donates a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[10] The decrease in absorbance is proportional to the compound's radical scavenging activity.[10]
Detailed HTS Protocol (96-Well Plate):
-
Reagent Preparation:
-
DPPH Working Solution (approx. 100 µM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve an absorbance of ~1.0 at 517 nm.[9] This solution should be prepared fresh daily and protected from light.
-
Test Compounds: Prepare stock solutions of phenolic compounds in a suitable solvent (e.g., DMSO, methanol) and create a serial dilution series directly in a 96-well plate.
-
Positive Control: Prepare a dilution series of a known antioxidant like Trolox, Quercetin, or Ascorbic Acid.[10]
-
-
Assay Procedure:
-
To each well of a clear, flat-bottom 96-well plate, add 20 µL of the sample, standard, or solvent control (for blank).[11]
-
Add 80 µL of Assay Buffer to each well.[11]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except a "reagent blank" (which receives solvent instead).[10][11]
-
Mix gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[9][11]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance around 734 nm.[12] In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[2][3]
Detailed HTS Protocol (96-Well Plate):
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[2]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Controls & Samples: Prepare as described for the DPPH assay. Trolox is a commonly used standard.[12]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺).[13] This reduction occurs at low pH and results in the formation of an intense blue-colored ferrous complex, which is monitored by absorbance changes around 590-593 nm.[13][14] The magnitude of the absorbance increase is proportional to the antioxidant's reducing power.
Detailed HTS Protocol (96-Well Plate):
-
Reagent Preparation:
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.[14] Warm the reagent to 37°C before use.
-
Standard: A fresh ferrous sulfate (FeSO₄) or FeCl₂ solution is used to create a standard curve.[15]
-
-
Assay Procedure:
-
Add 10-50 µL of sample, standard, or blank to the wells of a 96-well plate.[13][14]
-
Add 200-220 µL of the pre-warmed FRAP working reagent to all wells.[13][14]
-
Mix thoroughly and incubate for 10-40 minutes at room temperature.[13][16][17]
-
Measure the absorbance at a wavelength between 540-600 nm (peak is ~590 nm).[13][16]
-
-
Data Analysis:
-
Calculate the FRAP value of the sample by comparing its absorbance change to that of the Fe²⁺ standard curve. Results are typically expressed as µM Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is unique in that it measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from damage by a biologically relevant peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19] The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored kinetically, and the antioxidant capacity is quantified by calculating the area under the curve (AUC).[20]
Detailed HTS Protocol (96-Well Plate):
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
Standard: Trolox is the universal standard for the ORAC assay.[18]
-
-
Assay Procedure:
-
This assay requires a fluorescence microplate reader with kinetic reading capability and temperature control.
-
To a black, clear-bottom 96-well plate, add 25 µL of sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubate the plate in the reader at 37°C for at least 15 minutes.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into all wells using the reader's injectors.
-
Immediately begin kinetic measurement of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from all other readings to get the Net AUC.
-
Plot the Net AUC against the concentration of the Trolox standard to create a standard curve.
-
Quantify the ORAC value of samples in Trolox Equivalents (TE).
-
Comparison of Antioxidant Assays
| Assay | Principle | Wavelength | Pros | Cons |
| DPPH | Radical Scavenging | ~517 nm | Simple, rapid, stable radical.[9] | Interference from colored compounds; less relevant to biological radicals. |
| ABTS | Radical Scavenging | ~734 nm | Works for hydrophilic & lipophilic compounds; stable radical.[3][21] | Radical must be pre-generated; potential for interference. |
| FRAP | Metal Reduction | ~590 nm | Simple, fast, high-throughput.[17] | Does not measure scavenging of biologically relevant radicals; pH is not physiological.[14] |
| ORAC | H-Atom Transfer | Ex: 485 / Em: 520 nm | Uses a biologically relevant radical; kinetic measurement.[18] | Requires a fluorescence reader with injectors; longer assay time. |
Enzyme Inhibition Assays
Many phenolic compounds exert their biological effects by inhibiting specific enzymes. HTS assays are crucial for identifying such inhibitors.
Tyrosinase Inhibition Assay
Principle: Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in the cosmetic and food industries to prevent skin hyperpigmentation and enzymatic browning.[22][23] The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product with an absorbance maximum around 475 nm.[24] Inhibitors will slow the rate of dopachrome formation.
Detailed HTS Protocol (96-Well Plate):
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of tyrosinase (often from mushrooms, though human cell lysate can be used for more relevant results[24]) in phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.
-
Positive Control: Kojic acid is a well-established tyrosinase inhibitor.[22][23][24]
-
-
Assay Procedure:
-
Add 20 µL of sample, control, or buffer to the wells of a 96-well plate.[22]
-
Add 40-50 µL of the tyrosinase enzyme solution to each well.[23]
-
Incubate for 10 minutes at 25°C to allow for inhibitor-enzyme interaction.[23]
-
Initiate the reaction by adding 30-40 µL of the L-DOPA substrate solution.
-
Measure the absorbance at 475-510 nm kinetically for 20-30 minutes or as an endpoint reading.[22][23][24]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the kinetic reads or the final absorbance for endpoint reads.
-
Determine the % Inhibition: [(V_control - V_sample) / V_control] * 100
-
Calculate IC50 values for active compounds.
-
Cell-Based Assays: Bridging the Gap to In Vivo Relevance
While biochemical assays are excellent for initial screening, cell-based assays provide a more biologically relevant context by accounting for factors like cell permeability, metabolism, and cytotoxicity.[25][26]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of compounds to prevent the formation of intracellular reactive oxygen species (ROS).[27][28] Cells are first loaded with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[25][26][29] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. When a free radical initiator (like AAPH) is added, it induces ROS production, which oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[25][26] An effective antioxidant will enter the cell and quench these ROS, thus reducing the fluorescence signal.[27]
Detailed HTS Protocol (96-Well Plate):
-
Cell Culture:
-
Assay Procedure:
-
Gently wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).[28]
-
Add 50 µL of the DCFH-DA probe solution to each well and incubate for 60 minutes at 37°C.[25][26]
-
During the last part of the probe incubation, add 50 µL of the test compounds or controls (like Quercetin) to the wells.[25][26]
-
Wash the cells three times with DPBS to remove excess probe and compound.[25]
-
Add 100 µL of the free radical initiator (AAPH) solution to all wells.[28]
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
Visualized Workflows and Mechanisms
General High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of phenolic compounds.
Mechanism of the DPPH Antioxidant Assay
Caption: Reaction mechanism of the DPPH radical scavenging by a phenolic antioxidant.
References
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OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 9, 2026, from [Link]
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Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved January 9, 2026, from [Link]
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EZAssayTM Antioxidant Activity Estimation Kit (FRAP). (n.d.). HiMedia Laboratories. Retrieved January 9, 2026, from [Link]
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Technical Manual FRAP (ferric reduction antioxidant potential) Assay Kit. (n.d.). Assay Genie. Retrieved January 9, 2026, from [Link]
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Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Retrieved January 9, 2026, from [Link]
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Tyrosinase Inhibitor Assay Kit. (n.d.). A3P SCIENTIFIC. Retrieved January 9, 2026, from [Link]
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Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved January 9, 2026, from [Link]
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CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 9, 2026, from [Link]
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OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. Retrieved January 9, 2026, from [Link]
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ORAC assay measures antioxidant capacity. (2022). BMG Labtech. Retrieved January 9, 2026, from [Link]
- Adaptation of ABTS/TAC method to different high-throughput systems. (2023).
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- Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(6), 416-431.
- Suleria, H. A. R., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. Antioxidants, 10(2), 234.
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- Suleria, H. A. R., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. Antioxidants, 10(2), 234.
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved January 9, 2026, from [Link]
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DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved January 9, 2026, from [Link]
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ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.). Elabscience. Retrieved January 9, 2026, from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [Link]
- Application Notes and Protocols: DPPH Assay for Determining the Antioxidant Capacity of Limocitrin. (2025). Benchchem.
- Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass.
- Watanabe, J., et al. (2018). Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen. Antioxidants, 7(12), 183.
- Eruygur, N., et al. (2022). Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. Botanica Serbica, 46(1), 101-109.
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- Gülçin, İ. (2022). DPPH Radical Scavenging Assay. Antioxidants, 11(8), 1466.
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 9, 2026, from [Link]
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EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). (n.d.). Retrieved January 9, 2026, from [Link]
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- High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020).
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- A brief review of high throughput screening in drug discovery process. (2022).
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Application Note: A Multi-Parametric Approach to Assessing the Cytotoxicity of 3-(2-Methoxyethyl)phenol
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the cytotoxicity of 3-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of the beta-blocker metoprolol[1]. Given that phenolic compounds are known to exert toxicity through various mechanisms including protein denaturation, cell membrane disruption, and induction of oxidative stress, a single-endpoint assay is insufficient for a comprehensive toxicological profile[2][3][4]. We present a multi-parametric strategy employing three distinct, well-established cell-based assays to interrogate different facets of cellular health: metabolic activity (MTT assay), membrane integrity (LDH release assay), and apoptosis induction (Caspase-3/7 activity assay). This integrated approach provides a robust and nuanced understanding of the compound's cytotoxic potential and its primary mechanism of action.
Introduction and Scientific Rationale
This compound is a substituted phenol whose toxicological properties require careful evaluation. Phenolic compounds, as a class, are protoplasmic poisons that can disrupt cellular structures and functions[4][5]. Their primary mechanisms of toxicity often involve non-specific denaturation of proteins and disruption of the lipid bilayer of the cell membrane, leading to a loss of integrity and subsequent cell death (necrosis)[2][4]. Furthermore, some phenols can induce programmed cell death (apoptosis) or generate reactive oxygen species (ROS), leading to oxidative stress[3][6].
A comprehensive assessment of cytotoxicity, therefore, necessitates a multi-pronged approach. Relying on a single assay can be misleading; for instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it could be a potent inducer of apoptosis which may not be fully captured by a necrosis-focused assay.
This guide details the principles and protocols for three complementary assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, providing an indirect count of living, metabolically active cells.
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium. As LDH is only released upon the rupture of the plasma membrane, this assay is a direct marker of cytotoxicity resulting from necrosis or late-stage apoptosis[7][8][9].
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway[10]. Their activation is a hallmark of programmed cell death[11][12]. This luminescent "add-mix-measure" assay provides high sensitivity for detecting apoptosis induction[13].
By concurrently evaluating metabolic viability, membrane integrity, and apoptosis, researchers can build a detailed mechanistic profile of this compound's cytotoxic effects.
Experimental Design and Workflow
A logical workflow is critical for obtaining reliable and comparable data from multiple assays. The following diagram outlines the parallel assessment strategy.
Caption: Parallel workflow for multi-parametric cytotoxicity assessment.
Principles of the Assays and Mechanistic Insights
The chosen assays probe distinct cellular states, providing a clearer picture of the cytotoxic mechanism.
Sources
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Application Notes and Protocols for Assessing the In Vitro Antioxidant Activity of 3-(2-Methoxyethyl)phenol
Introduction: The Rationale for Evaluating 3-(2-Methoxyethyl)phenol as an Antioxidant
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative damage by donating a hydrogen atom or an electron to neutralize free radicals.[1][2] this compound, a phenolic derivative, possesses structural motifs, specifically the hydroxyl group on the aromatic ring, that suggest a potential for antioxidant activity. The presence of a methoxyethyl substituent may further modulate this activity. Therefore, a rigorous evaluation of its antioxidant capacity is a critical first step in exploring its potential therapeutic applications.
This guide provides a comprehensive suite of in vitro assays to characterize the antioxidant profile of this compound. We will delve into the theoretical underpinnings and provide detailed, step-by-step protocols for three widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods were selected for their robustness, reproducibility, and their ability to provide complementary insights into the antioxidant mechanisms of the test compound.[3][4]
Chemical Profile of this compound
A foundational understanding of the test compound is paramount for experimental design and data interpretation.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 32846-01-8 | [5] |
| Molecular Formula | C₉H₁₂O₂ | [5][6] |
| Molecular Weight | 152.19 g/mol | [5][6] |
| Appearance | White to Off-White Solid | [7][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7][8] |
Core Principles of In Vitro Antioxidant Assays
The selected assays are based on two primary mechanisms of antioxidant action: hydrogen atom transfer (HAT) and single electron transfer (SET).[9]
-
DPPH Assay: This assay primarily operates through a SET mechanism, though HAT can also be involved.[9][10] The stable DPPH radical has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to a colorless or pale yellow hydrazine derivative.[10][11][12][13]
-
ABTS Assay: This assay can be applied to both hydrophilic and lipophilic antioxidants and involves both HAT and SET mechanisms.[14] The pre-generated ABTS radical cation (ABTS•+) is a blue-green chromophore that is reduced by antioxidants, leading to a loss of color.[15][16]
-
FRAP Assay: This assay is based exclusively on a SET mechanism.[3][4] It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9][17][18]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable DPPH free radical.[11] The decrease in absorbance of the DPPH solution is proportional to the antioxidant activity.[11][13]
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (positive control)
-
96-well microplates
-
Spectrophotometer capable of reading at 517 nm
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[15]
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the various concentrations of the test compound or standard to respective wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[15]
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13][15]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13][19]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or standard.
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[13]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay evaluates the capacity of this compound to neutralize the ABTS radical cation (ABTS•+).[15][16]
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplates
-
Spectrophotometer capable of reading at 734 nm
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[15]
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution and serial dilutions of this compound and Trolox as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound or standard to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
-
Measurement: Measure the absorbance at 734 nm.[19]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or standard.
-
-
Data Expression: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the scavenging activity of the test compound to that of a Trolox standard curve.
Caption: Workflow for the ABTS radical cation decolorization assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9][17][18]
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplates
-
Spectrophotometer capable of reading at 593 nm
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard Curve:
-
Prepare a series of aqueous solutions of FeSO₄ of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM).
-
-
Preparation of Test Compound:
-
Prepare a stock solution and serial dilutions of this compound in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilutions or FeSO₄ standards to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.[9]
-
-
Calculation of FRAP Value:
-
Plot the absorbance of the FeSO₄ standards against their concentrations to generate a standard curve.
-
The FRAP value of the test compound is determined from the standard curve and is expressed as µM Fe(II) equivalents.
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Data Interpretation and Summary
The results from the three assays should be compiled to provide a comprehensive antioxidant profile of this compound.
| Assay | Metric | Interpretation |
| DPPH | IC₅₀ (µg/mL or µM) | The concentration required to scavenge 50% of DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity. |
| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | The antioxidant capacity of the test compound relative to Trolox. A higher TEAC value signifies greater antioxidant potential. |
| FRAP | FRAP Value (µM Fe(II) equivalents) | The ability of the compound to reduce Fe³⁺ to Fe²⁺. A higher FRAP value indicates stronger reducing power. |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following practices are essential:
-
Positive Controls: The inclusion of a well-characterized antioxidant standard like Trolox or Ascorbic Acid in each assay provides a benchmark for comparison and validates the assay's performance.
-
Reagent Blanks: Blanks are crucial to correct for the absorbance of the reagents themselves, ensuring that the measured change in absorbance is solely due to the action of the antioxidant.
-
Reproducibility: Each experiment should be performed in triplicate to ensure the precision and reproducibility of the data.
-
Linear Range: It is important to ensure that the concentrations of the test compound used fall within the linear range of the assay. This may require preliminary experiments to determine the optimal concentration range.
Conclusion
This application note provides a detailed framework for the in vitro evaluation of the antioxidant activity of this compound using the DPPH, ABTS, and FRAP assays. By following these protocols, researchers can obtain reliable and comprehensive data on the radical scavenging and reducing capabilities of this compound. These findings will be instrumental in guiding further investigations into its potential as a novel antioxidant agent for applications in the pharmaceutical and nutraceutical industries.
References
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.).
- A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - - Ultimate Treat. (2024, December 9).
- ABTS - Wikipedia. (n.d.).
- Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - NIH. (2013, October 16).
- DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.).
- FRAP Antioxidant Assay Kit - Zen-Bio. (n.d.).
- What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay? - ECHEMI. (n.d.).
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
- Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.).
- DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8).
- DPPH assay for evaluating antioxidant activity. - ResearchGate. (2024, October 20).
- ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023, January 6).
- Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. (n.d.).
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - MDPI. (n.d.).
- In vitro antioxidant assays for Punicalin (DPPH, FRAP, ABTS) - Benchchem. (n.d.).
- This compound - Fluorochem. (n.d.).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
- Antioxidant Assay Kit (MAK334) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... - ResearchGate. (n.d.).
- How to prepare DPPH when measuring the antioxidants not rate? - ResearchGate. (2016, January 28).
- Antioxidant Assay Techniques Guide | PDF | Superoxide | Chelation - Scribd. (n.d.).
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022, February 16).
- p-(2-Methoxyethyl) phenol | 56718-71-9 - ChemicalBook. (n.d.).
- Antioxidant Assay Kit - Bio-Techne. (n.d.).
- p-(2-Methoxyethyl) phenol manufacturers and suppliers in india - ChemicalBook. (n.d.).
- 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem. (n.d.).
- 3-(2-methoxyethyl) phenol | Sigma-Aldrich. (n.d.).
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.).
- Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed. (2025, January 2).
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023, March 14).
- Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers - ResearchGate. (2025, August 10).
- Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - MDPI. (n.d.).
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- 19. echemi.com [echemi.com]
Application Notes and Protocols for 3-(2-Methoxyethyl)phenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Intermediate
In the vast landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex bioactive molecules. While its para-isomer, 4-(2-Methoxyethyl)phenol, is widely recognized as a cornerstone in the synthesis of the beta-blocker Metoprolol, 3-(2-Methoxyethyl)phenol represents a versatile yet underexplored building block with significant potential for the development of novel therapeutics.[1][2][3] The unique meta-substitution pattern of the methoxyethyl and hydroxyl groups on the phenyl ring offers a distinct spatial arrangement for molecular interactions, opening avenues for the exploration of new structure-activity relationships in drug design.[4]
This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of this compound and exploring its potential applications as an intermediate in pharmaceutical research and development. By presenting a robust synthetic pathway and contextualizing its utility within established pharmacophores, we aim to equip scientists with the foundational knowledge to leverage this promising molecule in their drug discovery endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is crucial for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [5] |
| Molecular Weight | 152.19 g/mol | [5] |
| CAS Number | 32846-01-8 | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 168-173 °C at 4 mmHg | [5] |
| Density | 1.082 g/mL at 25 °C | [5] |
Safety Summary: this compound is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the commercially available 3-hydroxyphenethyl alcohol. The first step involves the methylation of the primary alcohol, followed by the protection of the phenolic hydroxyl group if necessary, although direct methylation of the aliphatic alcohol is often feasible. A common and effective method for the methylation of the primary alcohol is the Williamson ether synthesis.
Protocol 1: Synthesis of this compound from 3-Hydroxyphenethyl Alcohol
This protocol details the methylation of the primary alcohol of 3-hydroxyphenethyl alcohol to yield this compound. The phenolic hydroxyl group is generally less reactive towards methylation under these conditions compared to the primary alcohol, allowing for selective etherification.
Materials:
-
3-Hydroxyphenethyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyphenethyl alcohol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Synthetic Workflow Diagram
Sources
- 1. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 2. US5107034A - Method for producing 4-(2'-methoxyethyl)phenol - Google Patents [patents.google.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
Application Notes and Protocols for 3-(2-Methoxyethyl)phenol in Materials Science Research
A Forward-Looking Guide for Novel Polymer Development
Senior Application Scientist's Foreword
The exploration of novel monomers is a cornerstone of advancement in materials science. While the direct application of 3-(2-Methoxyethyl)phenol in materials science is not yet widely documented in peer-reviewed literature, its chemical structure presents intriguing possibilities for the development of new polymers with unique properties. The presence of a reactive phenolic hydroxyl group and a flexible methoxyethyl side chain suggests potential for creating both thermoplastics and thermoset resins.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this compound. By drawing analogies with structurally similar and well-researched phenolic monomers, we will provide a theoretical framework and hypothetical protocols to pioneer research in this promising area. The information presented herein is intended to be a starting point for innovation, encouraging the scientific community to investigate this molecule's role in the next generation of materials.
Molecular Profile and Physicochemical Properties
A thorough understanding of a monomer's intrinsic properties is critical for predicting its behavior in polymerization reactions and the characteristics of the resulting polymer. This compound is a substituted phenol with the chemical formula C9H12O2.[1]
| Property | Value | Source |
| Molecular Weight | 152.19 g/mol | [1][2][3][4] |
| CAS Number | 32846-01-8 | [1][5] |
| IUPAC Name | This compound | [5] |
| Appearance | White Low Melting Solid | [6] |
| Purity | Typically ≥95% | [1][5] |
| LogP | 1.834 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
The key functional groups for polymerization are the phenolic hydroxyl group, which can undergo reactions such as esterification and etherification, and the aromatic ring, which can be involved in electrophilic substitution reactions. The methoxyethyl side chain can influence the polymer's flexibility, solubility, and thermal properties.
Potential Applications in Polymer Synthesis: A Theoretical Framework
While direct evidence is scarce, the application of a similar molecule, 2-methoxy-4-vinylphenol (MVP), as a bio-based monomer for thermoplastics and thermosets provides a strong basis for postulating the utility of this compound.[7][8] MVP, derived from lignin, is used in radical polymerizations to create a range of functional materials.[7][8] We can hypothesize two primary pathways for the utilization of this compound in polymer synthesis.
Pathway A: Thermoplastic Polymers
This compound could potentially be functionalized to introduce a polymerizable group, such as a vinyl or acrylate moiety. This modified monomer could then undergo polymerization to form linear polymer chains, characteristic of thermoplastics. The methoxyethyl group would likely impart a degree of flexibility to the polymer backbone, potentially lowering the glass transition temperature compared to more rigid phenolic polymers.
Pathway B: Thermosetting Resins
The phenolic hydroxyl group is a key reactive site for creating crosslinked networks, the hallmark of thermosets. This compound could be reacted with aldehydes, such as formaldehyde, in a condensation polymerization to form resole or novolac-type resins. The resulting prepolymers could then be cured with heat or a curing agent to form a rigid, three-dimensional network. The methoxyethyl side chain might enhance the impact resistance of the cured resin.
Hypothetical Experimental Protocols
The following protocols are theoretical and based on established methods for similar phenolic monomers. They are intended as a starting point for experimental design and will require optimization.
Protocol 1: Hypothetical Synthesis of a Poly(3-(2-methoxyethyl)phenyl acrylate) Thermoplastic
This protocol outlines a two-step process for synthesizing a thermoplastic polymer from this compound.
Step 1: Monomer Functionalization (Acrylation)
Figure 1: Workflow for Monomer Functionalization.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the acrylated monomer.
Step 2: Free Radical Polymerization
Figure 2: Workflow for Free Radical Polymerization.
Procedure:
-
Dissolve the purified 3-(2-methoxyethyl)phenyl acrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-1 mol%) in toluene.
-
Degas the solution by bubbling nitrogen through it for 30 minutes.
-
Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry under vacuum at 60°C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Hypothetical Synthesis of a this compound-Formaldehyde Thermosetting Resin
This protocol describes the synthesis of a novolac-type thermosetting resin.
Figure 3: Workflow for Thermoset Synthesis.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, charge this compound and oxalic acid (as a catalyst, ~0.5% by weight of the phenol).
-
Heat the mixture to 95-100°C to melt the phenol.
-
Add formaldehyde solution (37% in water) dropwise over 30 minutes. The molar ratio of formaldehyde to phenol should be less than 1 (e.g., 0.8:1) for a novolac resin.
-
Maintain the reaction at reflux (around 100°C) for 2-3 hours.
-
Remove the water by vacuum distillation.
-
The resulting viscous liquid or solid is the novolac prepolymer.
-
For curing, blend the prepolymer with a curing agent such as hexamethylenetetramine (HMTA) (5-15% by weight).
-
Pour the mixture into a mold and cure in an oven, gradually increasing the temperature to 150-180°C.
-
Characterize the cured material using Dynamic Mechanical Analysis (DMA) for its thermomechanical properties and Thermogravimetric Analysis (TGA) for thermal stability.
Conclusion and Future Outlook
This compound represents an unexplored building block in materials science. The hypothetical protocols and theoretical frameworks provided in this guide are intended to catalyze research into its potential applications. By functionalizing and polymerizing this molecule, it may be possible to create novel polymers with tailored properties for a variety of applications, including coatings, adhesives, composites, and electronic materials. The scientific community is encouraged to validate these hypotheses and explore the full potential of this promising monomer.
References
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Papadopoulou, E., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. doi:10.3390/polym15092168.
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
PubMed. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]
- Karak, S., et al. (2021). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. doi:10.26434/chemrxiv-2021-z5l5z.
-
PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. Retrieved from [Link]
-
Stacoat. (n.d.). Synthesis of 3D-PEPS according to 2 related pathways. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. Retrieved from [Link]
-
National Institutes of Health. (2019). Proposed Mechanism for the High-Yield Polymerization of Oxyethyl Propiolates with Rh Complex Catalyst Using the Density Functional Theory Method. Retrieved from [Link]
-
Solvay. (n.d.). High-Performance Polymers for Automotive. Retrieved from [Link]
- MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 14(16), 3326. doi:10.3390/polym14163326.
-
RayBiotech. (n.d.). p-(2-Methoxyethyl) phenol. Retrieved from [Link]
-
MDPI. (2025). Polymers, February-1 2025. Retrieved from [Link]
-
MDPI. (2025). Polymers, July-1 2025. Retrieved from [Link]
-
Semantic Scholar. (2011). Polymer Materials: Macroscopic Properties and Molecular Interpretations. Retrieved from [Link]
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- 3. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Methoxyethyl)phenol, 98% | Fisher Scientific [fishersci.ca]
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- 6. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]
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- 8. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 3-(2-Methoxyethyl)phenol using NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and materials science sectors. It provides unparalleled, non-destructive insight into the molecular structure of organic compounds. This application note presents a comprehensive guide to the structural elucidation of 3-(2-Methoxyethyl)phenol, a substituted phenol of interest in drug discovery and chemical synthesis. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but also to impart a deeper understanding of the rationale behind the experimental choices, ensuring scientific rigor and trustworthy results.
The accurate determination of a molecule's structure is a cornerstone of chemical research and development. In the context of drug development, even minor ambiguities in structure can lead to significant differences in pharmacological activity and toxicity. NMR spectroscopy, through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, allows for the unambiguous assignment of protons and carbons within a molecule, revealing its precise connectivity and stereochemistry.
Part 1: Sample Preparation - The Foundation of High-Quality Spectra
The quality of the NMR spectrum is profoundly influenced by the sample preparation. Meticulous attention to this initial step is crucial for obtaining high-resolution data, which is essential for accurate structural interpretation.
Protocol for NMR Sample Preparation
-
Material Purity: Begin with a sample of this compound that is of high purity. Impurities can introduce extraneous signals that complicate spectral analysis.
-
Sample Quantity: For ¹H NMR, a sample size of 5-25 mg is typically sufficient for small molecules (<1000 g/mol ).[1] For the more information-rich but less sensitive ¹³C NMR and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the phenolic proton signal is of particular interest, a solvent like DMSO-d₆ can be advantageous as it slows down the proton exchange rate.[2] For this guide, we will proceed with CDCl₃.
-
Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[1] To ensure a homogeneous magnetic field and prevent line broadening, it is imperative to remove any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point for chemical shifts.[4][5]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Part 2: 1D NMR Spectroscopy - The Initial Structural Sketch
One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, provide the initial and most fundamental information about the molecular structure.
¹H NMR Spectroscopy: A Proton Census
The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).
Expected ¹H NMR Data for this compound:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| a | ~6.7-7.2 | m | 4H | Ar-H | Aromatic protons resonate in this downfield region due to the deshielding effect of the ring current. The substitution pattern will lead to complex splitting (multiplet).[4][6] |
| b | ~5.0-6.0 | br s | 1H | Ar-OH | The chemical shift of phenolic protons can vary and the signal is often broad due to hydrogen bonding and exchange. This peak will disappear upon a D₂O shake.[2][7] |
| c | 3.63 | t | 2H | -CH ₂-O- | Protons on a carbon adjacent to an oxygen atom are deshielded and appear in this region. The signal will be a triplet due to coupling with the adjacent CH₂ group. |
| d | 3.39 | s | 3H | -OCH ₃ | The methoxy group protons are highly shielded and typically appear as a sharp singlet.[8][9] |
| e | 2.89 | t | 2H | Ar-CH ₂- | Protons on a carbon attached to an aromatic ring are slightly deshielded. This signal will be a triplet due to coupling with the adjacent CH₂ group. |
Protocol for ¹H NMR Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. However, a standard broadband-decoupled ¹³C spectrum does not distinguish between CH, CH₂, and CH₃ groups.[10] The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is employed to make these assignments.[11][12][13]
Expected ¹³C NMR and DEPT Data for this compound:
| Chemical Shift (δ, ppm) (Predicted) | DEPT-135 | DEPT-90 | Assignment | Rationale |
| ~156.0 | No Signal | No Signal | C -OH | Quaternary carbon attached to the hydroxyl group, appearing downfield due to the electronegativity of oxygen. Quaternary carbons are absent in DEPT spectra.[10][14] |
| ~140.0 | No Signal | No Signal | Ar-C -CH₂ | Quaternary aromatic carbon.[10][14] |
| ~129.8 | Positive | Positive | Ar-C H | Aromatic methine carbon. |
| ~121.0 | Positive | Positive | Ar-C H | Aromatic methine carbon. |
| ~116.5 | Positive | Positive | Ar-C H | Aromatic methine carbon. |
| ~113.0 | Positive | Positive | Ar-C H | Aromatic methine carbon. |
| ~71.0 | Negative | No Signal | -C H₂-O- | Aliphatic methylene carbon attached to oxygen, appearing downfield. Methylene carbons appear as negative signals in DEPT-135.[10][14] |
| ~59.0 | Positive | No Signal | -OC H₃ | The methoxy carbon typically appears in this region.[8][15][16] |
| ~38.0 | Negative | No Signal | Ar-C H₂- | Aliphatic methylene carbon attached to the aromatic ring. |
Protocol for ¹³C NMR and DEPT Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a standard broadband-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Acquire DEPT-90 and DEPT-135 spectra. The DEPT-90 experiment will only show signals for CH carbons, while the DEPT-135 experiment will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[10][12][14]
-
Process and reference the spectra similarly to the ¹H spectrum.
Part 3: 2D NMR Spectroscopy - Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously connecting the protons and carbons, confirming the molecular structure.[17]
COSY (Correlation Spectroscopy): Proton-Proton Correlations
The COSY spectrum reveals which protons are coupled to each other, typically those separated by two or three bonds.[18][19] This is invaluable for tracing out the spin systems within the molecule.
Expected COSY Correlations for this compound:
-
A cross-peak between the signals for the Ar-CH ₂- protons (e) and the -CH ₂-O- protons (c).
-
Multiple cross-peaks between the aromatic protons (a), indicating their connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[18][19][20]
Expected HSQC Correlations for this compound:
-
A cross-peak between the Ar-CH ₂- protons (e) and the Ar-C H₂ carbon.
-
A cross-peak between the -CH ₂-O- protons (c) and the -C H₂-O- carbon.
-
A cross-peak between the -OCH ₃ protons (d) and the -OC H₃ carbon.
-
Correlations between each of the aromatic protons (a) and their directly attached aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations
The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds.[18][19] This is a powerful tool for connecting different fragments of the molecule.
Expected Key HMBC Correlations for this compound:
-
A correlation from the Ar-CH ₂- protons (e) to the quaternary aromatic carbon (Ar-C -CH₂).
-
Correlations from the -CH ₂-O- protons (c) to the Ar-C H₂ carbon and the -OC H₃ carbon.
-
A correlation from the -OCH ₃ protons (d) to the -C H₂-O- carbon.
-
Correlations from the aromatic protons (a) to neighboring aromatic carbons, including the quaternary carbons.
Visualizing the Workflow and Connectivity
The following diagrams illustrate the logical workflow for the structural elucidation and the key correlations that confirm the structure of this compound.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key 2D NMR correlations for the side chain of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of this compound. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, every proton and carbon atom can be confidently assigned, leading to an unambiguous confirmation of the molecular structure. This detailed approach exemplifies the power of NMR in modern chemical research and is a critical component of the analytical toolkit for researchers, scientists, and drug development professionals.
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Application Note: A Validated UPLC-MS/MS Method for the Quantitative Analysis of 3-(2-Methoxyethyl)phenol in Biological Matrices
Abstract
This document details a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-(2-Methoxyethyl)phenol in plasma. This compound is a key metabolite and potential biomarker in various pharmacological and toxicological studies. The method presented herein has been developed and rigorously validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance documents.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, detailed experimental protocols, and a full validation summary.
Introduction: The Analytical Imperative for this compound
This compound is a phenolic compound of increasing interest in pharmaceutical and metabolic research. As a potential metabolite of various industrial chemicals and pharmaceutical compounds, its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The structural complexity and potential for isomeric interference necessitate a highly selective and sensitive analytical technique.
UPLC-MS/MS stands as the premier analytical choice for such applications, offering superior chromatographic resolution, which is critical for separating isomers, and the high selectivity and sensitivity of tandem mass spectrometry.[3][5][6] This combination allows for the precise quantification of low-level analytes in complex biological fluids like plasma, minimizing the impact of matrix effects that can compromise data accuracy.[7][8][9]
This guide is structured to provide not just a protocol, but a foundational understanding of the method's development and validation, ensuring that it can be reliably implemented and adapted in a regulated laboratory environment.
Principles of the UPLC-MS/MS Method
The analytical strategy is built upon the following core principles:
-
Chromatographic Separation: Utilizing a reversed-phase UPLC system to achieve a rapid and high-resolution separation of this compound from endogenous plasma components and potential isomers. The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating moderately polar phenolic compounds.[10][11][12]
-
Ionization: Employing Electrospray Ionization (ESI) in negative ion mode. Phenolic hydroxyl groups are acidic and readily deprotonate to form a stable [M-H]⁻ ion, which is ideal for sensitive detection by mass spectrometry.[1]
-
Detection: Using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[13]
Below is a conceptual workflow of the analytical process.
Caption: Overall analytical workflow from sample preparation to final quantification.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
4-Ethylphenol (Internal Standard, IS) (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
UPLC-MS/MS Instrumentation and Conditions
A Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer was used.
Table 1: UPLC Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | Compound |
Rationale for IS Selection: A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS bioanalysis.[14] In its absence, 4-Ethylphenol was chosen as a structural analog IS. It is a phenolic compound expected to have similar extraction recovery and ionization response to the analyte, but is chromatographically separable and not endogenously present.[15][16]
Standard and Sample Preparation Protocol
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 4-Ethylphenol (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at 1 µg/mL.
-
Calibration Standards and QC Samples: Spike 95 µL of control human plasma with 5 µL of the appropriate analyte working solution to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
-
Caption: Step-by-step sample preparation workflow.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R2) guidelines.[1][3][17]
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound or the IS, confirming the method's selectivity. The response of any interfering peaks was less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.
Linearity and Range
The calibration curve was linear over the range of 1-1000 ng/mL. The relationship between the analyte/IS peak area ratio and the nominal concentration was evaluated using a weighted (1/x²) linear regression.
Table 3: Calibration Curve Performance
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 1000 ng/mL | - |
| Regression Model | Weighted (1/x²) | - |
| Correlation (r²) | > 0.998 | ≥ 0.99 |
| Back-calculated Accuracy | 95.2% - 104.5% | ±15% (±20% at LLOQ) |
Accuracy and Precision
Accuracy (%Bias) and precision (%RSD) were determined by analyzing five replicates of QC samples at three concentration levels on three separate days (inter-day) and within the same day (intra-day).
Table 4: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5% | +4.2% | 9.8% | +5.1% |
| Low | 3 | 6.2% | -2.5% | 7.5% | -1.8% |
| Mid | 75 | 4.1% | +1.7% | 5.3% | +2.4% |
| High | 750 | 3.5% | -0.8% | 4.8% | -1.1% |
| Acceptance Criteria | ≤ 15% (≤ 20% at LLOQ) | Within ±15% (±20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | Within ±15% (±20% at LLOQ) |
Matrix Effect and Recovery
The matrix effect and recovery were evaluated at low and high QC concentrations in six different lots of plasma.[7][8][13]
-
Recovery: The extraction recovery was determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those of post-extraction spiked samples.
-
Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat solutions.
Table 5: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery %RSD | Mean Matrix Factor | Matrix Effect %RSD |
| Low | 92.5% | 5.8% | 0.98 (Ion Suppression: 2%) | 6.5% |
| High | 94.1% | 4.2% | 0.97 (Ion Suppression: 3%) | 5.1% |
| Acceptance Criteria | Consistent and Precise | ≤ 15% | - | ≤ 15% |
The results indicate consistent recovery and minimal matrix effect, which is well-compensated by the use of the internal standard.
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions. Samples were considered stable if the mean concentration was within ±15% of the nominal concentration.
Table 6: Stability Summary
| Stability Condition | Duration | Result |
| Bench-top Stability | 6 hours at Room Temp. | Stable |
| Freeze-Thaw Stability | 3 cycles (-80°C to RT) | Stable |
| Long-term Stability | 90 days at -80°C | Stable |
| Autosampler Stability | 24 hours at 10°C | Stable |
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, selective, and reliable for the quantification of this compound in human plasma. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines for bioanalytical method validation.[1][4] Its successful application will support further research in pharmacology and toxicology where accurate measurement of this compound is essential.
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Solid-Phase Extraction Protocols for Phenolic Compounds from Complex Matrices: From First Principles to Validated Methods
An Application Guide by a Senior Application Scientist
Author's Note
Welcome. This document is not a rigid manual but a guided exploration into the nuanced world of Solid-Phase Extraction (SPE) for phenolic compounds. As researchers, scientists, and drug development professionals, we understand that the quality of our results is fundamentally tied to the quality of our sample preparation. Phenolic compounds, with their vast structural diversity and presence in challenging matrices, demand a thoughtful and scientifically grounded approach to isolation. This guide is structured to build your expertise from the ground up—explaining not just the "how" but the critical "why" behind each step. We will move from the core principles of sorbent chemistry to detailed, matrix-specific protocols, ensuring that every method presented is a self-validating system you can trust and adapt for your own work.
Part 1: The Foundational Science of Phenolic SPE
The Challenge: Phenols in the Matrix
Phenolic compounds are a diverse group of secondary metabolites found across the plant kingdom and are of immense interest for their antioxidant, anti-inflammatory, and other bioactive properties.[1][2] However, isolating these compounds for analysis is complicated by the matrices in which they are found. Biological fluids, plant tissues, and food products are complex mixtures of proteins, lipids, sugars, and organic acids that can interfere with downstream analysis, such as HPLC or mass spectrometry.[3][4] Direct injection of crude extracts leads to chromatographic column fouling, ion suppression in MS, and inaccurate quantification. Solid-Phase Extraction (SPE) serves as an indispensable tool for sample clean-up and concentration, selectively isolating phenols from these interferences.[3][5][6]
Core Principle: Controlled Analyte-Sorbent Interactions
SPE operates on the principle of partitioning a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). The goal is to achieve a state where target analytes (phenols) are retained on the sorbent while matrix interferences pass through to waste. This retention is governed by specific chemical interactions. For phenolic compounds, the primary interactions we exploit are:
-
Reversed-Phase (Hydrophobic) Interaction: The non-polar benzene ring of a phenol interacts with a non-polar sorbent (like C18-bonded silica or a polymeric resin). This is the most common mechanism for phenolic extraction.
-
Ion-Exchange Interaction: Phenolic acids, which possess a carboxyl group, can be ionized to carry a negative charge. An anion-exchange sorbent, which has a positive charge, can then electrostatically retain these compounds.[7] This interaction is highly dependent on pH.
-
Hydrogen Bonding: The hydroxyl (-OH) groups on phenols can act as hydrogen bond donors and acceptors, allowing for secondary interactions with polar functional groups on the sorbent surface.
The Most Critical Choice: Sorbent Selection
The success of any SPE protocol hinges on selecting the appropriate sorbent. The choice is dictated by the polarity of the target phenols and the nature of the sample matrix.
| Sorbent Type | Primary Mechanism | Ideal For | Key Considerations |
| C18 / C8 (Silica-Based) | Reversed-Phase | Retaining less-polar to moderately polar phenols from aqueous solutions.[3] | Can suffer from "dewetting" if the sorbent runs dry, leading to loss of retention. Less stable at extreme pH values. |
| Polymeric (e.g., Oasis HLB, Strata-X) | Reversed-Phase | Broad-spectrum retention of polar and non-polar phenols.[5][8][9] High capacity and stable across a wide pH range. | Often provides the best recoveries for a wide range of phenolic structures.[8][10] |
| Anion Exchange (e.g., SAX) | Ion-Exchange | Selectively retaining acidic phenols (e.g., gallic acid, caffeic acid) that are negatively charged.[7] | Requires precise pH control. The sample pH must be high enough to deprotonate the phenols but low enough for the sorbent to be charged. |
| Mixed-Mode (e.g., Reversed-Phase + Anion Exchange) | Multi-modal | Isolating specific classes of phenols from highly complex matrices by using orthogonal retention mechanisms.[7] | Elution can be more complex, often requiring multiple steps with different solvent/pH combinations. |
The Power of pH: A Controllable Variable
The pH of the sample is the most powerful tool for controlling the retention of ionizable phenolic compounds.
-
For Reversed-Phase SPE: Phenolic acids should be in their neutral, protonated state to maximize hydrophobic interaction with the sorbent. Therefore, acidifying the sample to a pH of ~2-3 is a critical and almost universal first step .[11] This ensures the carboxyl group (-COOH) is not charged (-COO⁻), making the molecule less polar and more strongly retained.
-
For Anion-Exchange SPE: The opposite is true. The sample pH must be adjusted to be above the pKa of the phenolic acid, ensuring it is in its negatively charged state and can bind to the positively charged sorbent.
Part 2: The Universal SPE Workflow
Every SPE protocol follows four fundamental steps. Understanding the purpose of each is key to developing robust methods.
Caption: The four fundamental steps of a Solid-Phase Extraction workflow.
-
Step 1: Conditioning. The sorbent is first treated with a solvent like methanol to wet the bonded phase and activate it for retention.[5][12] This is immediately followed by an equilibration step with a solution that mimics the sample matrix (e.g., acidified water) to ensure the sorbent is ready to receive the sample.
-
Step 2: Load. The pre-treated sample is passed through the cartridge. A slow, consistent flow rate is crucial to allow sufficient time for the phenolic compounds to interact with and bind to the sorbent.
-
Step 3: Wash. A weak solvent is passed through the cartridge to wash away weakly bound interferences (like sugars, organic acids, and salts) while the target phenols remain bound.[5] For reversed-phase methods, this is typically acidified water or a low percentage of organic solvent in water.[13]
-
Step 4: Elute. A strong solvent is used to disrupt the hydrophobic interactions between the phenols and the sorbent, releasing them from the cartridge for collection.[5] Methanol or acetonitrile are common choices. Sometimes, a modifier like formic acid is added to the elution solvent to ensure phenols remain neutral and elute efficiently.[13]
Part 3: Validated Application Protocols
The following protocols are designed as robust starting points for method development. Volumes are suggested for a standard 100 mg sorbent bed mass and should be scaled accordingly.
Protocol 1: Phenolic Compounds from Aqueous Matrices (e.g., Environmental Water, Clarified Juice)
This protocol is designed for the extraction of a broad range of phenols from clean aqueous samples. It utilizes a polymeric reversed-phase sorbent for high recovery of both polar and non-polar analytes.
-
Objective: Concentrate phenolic compounds and remove salts and sugars.
-
Sorbent: Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB), 100 mg / 3 mL.
-
Methodology:
-
Sample Pre-treatment:
-
Take a known volume of the aqueous sample (e.g., 25-100 mL).
-
Acidify to pH 2.5 with a strong acid (e.g., hydrochloric or formic acid). This is critical for retaining phenolic acids.
-
If the sample contains particulates, centrifuge and filter through a 0.45 µm filter to prevent clogging the SPE cartridge.[12]
-
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of reagent-grade water (acidified to pH 2.5) through the cartridge. Do not allow the sorbent to go dry.
-
-
Loading:
-
Load the entire pre-treated sample through the cartridge at a slow flow rate of approximately 2-4 mL/min.
-
-
Washing:
-
Pass 3 mL of reagent-grade water (acidified to pH 2.5) to remove any remaining salts or sugars.
-
Optional: Dry the cartridge under vacuum for 2 minutes to remove excess water.
-
-
Elution:
-
Elute the retained phenolic compounds with 2 x 1 mL aliquots of methanol.
-
Collect the eluate. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical method (e.g., mobile phase).
-
-
Protocol 2: Extractable Phenolic Compounds from Plant Material
This protocol is designed as a clean-up step after an initial solvent extraction from plant tissue. The goal is to remove highly polar interferences like chlorophyll and primary metabolites.
-
Objective: Clean up a crude plant extract for instrumental analysis.
-
Sorbent: Polymeric Reversed-Phase (e.g., Strata-X), 100 mg / 3 mL.
-
Methodology:
-
Sample Pre-treatment:
-
Assume you have a crude extract of the plant material in a solvent like 80% methanol in water.
-
Take a 1 mL aliquot of the extract. It is crucial to dilute the sample with water to reduce the organic solvent concentration to <10% before loading.[12][13] A high organic content will prevent the phenols from retaining on the reversed-phase sorbent.
-
Dilute the 1 mL extract with 9 mL of acidified water (pH 2.5).
-
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of reagent-grade water (acidified to pH 2.5) through the cartridge.
-
-
Loading:
-
Load the diluted extract onto the cartridge at a flow rate of ~2 mL/min.
-
-
Washing:
-
Pass 3 mL of 5% methanol in acidified water. This gentle wash helps remove very polar interferences without eluting the target compounds.
-
-
Elution:
-
Elute the phenolic compounds with 2 x 1 mL aliquots of methanol or acetonitrile.
-
Collect the eluate for analysis.
-
-
Protocol 3: Phenolic Compounds from Biological Fluids (Human Plasma)
This protocol addresses the significant challenge of high protein content in biological fluids. A protein precipitation step is mandatory before SPE.
-
Objective: Isolate phenolic metabolites from plasma after removing proteins.
-
Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB), 30 mg / 1 mL.
-
Methodology:
-
Sample Pre-treatment (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (or methanol). This 3:1 solvent-to-plasma ratio effectively precipitates proteins.[14]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
-
Pre-SPE Dilution:
-
Dilute the supernatant 1:1 with acidified water (pH 2.5) to reduce the acetonitrile concentration and ensure proper retention.
-
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of reagent-grade water (acidified to pH 2.5) through the cartridge.
-
-
Loading:
-
Load the diluted supernatant onto the cartridge.
-
-
Washing:
-
Pass 1 mL of 5% methanol in acidified water.
-
-
Elution:
-
Elute with 2 x 0.5 mL aliquots of methanol.
-
Evaporate and reconstitute for LC-MS analysis.
-
-
Expert Note: Many phenolic compounds in plasma are present as glucuronide or sulfate conjugates. For analysis of the total aglycone content, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be required prior to protein precipitation.[14]
-
Part 4: Method Validation and Troubleshooting
A protocol is only as good as its validation data. Key parameters must be assessed to ensure the method is fit for purpose.
Core Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
| Recovery | The percentage of the analyte of interest recovered from the sample after the SPE process. Assessed by comparing a spiked sample to a standard. | 80-120% is generally considered good, but can vary by analyte and matrix.[15][16][17][18] |
| Precision | The closeness of agreement between a series of measurements. Expressed as Relative Standard Deviation (RSD%). | RSD < 15% is typically required.[16][18][19] |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99.[16][19][20] |
| LOD / LOQ | Limit of Detection / Limit of Quantitation. The lowest concentration that can be reliably detected or quantified. | Determined by signal-to-noise ratios (e.g., 3 for LOD, 10 for LOQ).[18][19] |
Troubleshooting Common SPE Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Incorrect pH: Analyte is ionized and not retained. 2. Elution Solvent Too Weak: Cannot desorb analyte. 3. Sample Breakthrough: Loading flow rate is too high or sample volume exceeds cartridge capacity. 4. Sorbent Dewetting: Silica-based sorbent ran dry before loading. | 1. Verify Sample pH: Ensure it is ~2 units below the pKa for reversed-phase. 2. Increase Elution Solvent Strength: Use a stronger solvent (e.g., acetonitrile instead of methanol) or add a modifier. 3. Decrease Flow Rate: Load at 1-2 mL/min. Use a larger sorbent mass if capacity is an issue. 4. Use Polymeric Sorbent: Or ensure silica sorbent bed remains wet. |
| Poor Reproducibility (High RSD%) | 1. Inconsistent Flow Rates: Manual processing can introduce variability. 2. Incomplete Elution: Not using enough elution solvent. 3. Cartridge Channeling: Sorbent bed is not packed uniformly. | 1. Use a Vacuum Manifold: This provides consistent flow rates across multiple samples. 2. Use Two Small Aliquots for Elution: Two 1-mL elutions are more effective than one 2-mL elution. 3. Use High-Quality Cartridges: Reputable manufacturers have better packing consistency. |
| Clogged Cartridge | 1. Particulate Matter in Sample. | 1. Centrifuge and Filter: Always pre-filter samples, especially crude extracts or environmental water, through a 0.45 µm filter.[12] |
| Interferences in Final Eluate | 1. Wash Step Ineffective: Wash solvent is too weak or too similar to the loading solvent. 2. Co-elution of Similar Compounds: The chosen sorbent may not be selective enough. | 1. Optimize Wash Solvent: Add a small percentage of organic modifier (e.g., 5% methanol) to the wash step to remove more interferences. 2. Change Sorbent: Consider a different mechanism (e.g., mixed-mode) for higher selectivity. |
References
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Buchholz, K. D. & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry, 66(1), 160-167. [Link]
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Crizel, R. L., et al. (2023). Solid-phase extraction for determination of phenolic compounds in food and beverage. ResearchGate. [Link]
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Alu'datt, M. H., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 28(11), 4347. [Link]
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Puig, D., & Barceló, D. (2000). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols. Journal of Chromatography A, 896(1-2), 159-170. [Link]
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Michalkiewicz, A., Biesaga, M., & Pyrzynska, K. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. Journal of Separation Science, 31(10), 1735-1740. [Link]
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Zhang, Q., et al. (2020). Polydopamine and silica nanoparticles magnetic dispersive solid phase extraction coupled with liquid chromatography-tandem mass spectrometry to determine phenolic acids and flavonoids in fruit wine. Food Chemistry, 330, 127249. [Link]
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Opeolu, B. O., et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Biotechnology, 9(22), 3319-3326. [Link]
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Pichon, V., et al. (1996). Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. Analytica Chimica Acta, 315(1-2), 141-147. [Link]
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Crizel, R. L., et al. (2023). Solid-phase extraction for determination of phenolic compounds in food and beverage. R Discovery. [Link]
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Opeolu, B. O., et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Semantic Scholar. [Link]
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Terpinc, P., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1563. [Link]
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Olaniran, A. O., et al. (2014). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. ResearchGate. [Link]
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Oszmiański, J., et al. (2020). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 25(19), 4443. [Link]
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Tsochatzis, E. D., & Gika, H. G. (2020). Dietary Phenolic Compounds in Biological Samples: Current Challenges in Analytical Chemistry. ResearchGate. [Link]
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Puig, D., & Barceló, D. (2000). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols. ResearchGate. [Link]
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Puig, D., & Barceló, D. (1996). Comparison of different sorbents for on-line solid-phase extraction of pesticides and phenolic compounds from natural water followed by liquid chromatography. Sílice. [Link]
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Biesaga, M. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]
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Crizel, R. L., et al. (2025). Solid-phase extraction for determination of phenolic compounds in food and beverage. Comprehensive Sampling and Sample Preparation, 707-721. [Link]
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Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Biotage. [Link]
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Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
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Nozière, P., et al. (2016). Extraction of Honey Polyphenols: Method Development and Evidence of Cis Isomerization. Journal of Agricultural and Food Chemistry, 64(31), 6245-6253. [Link]
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Kalogiouri, N. P., et al. (2022). A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane. Molecules, 27(19), 6619. [Link]
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Kim, D. Y., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 59, 549-558. [Link]
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Alu'datt, M. H., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 28(11), 4347. [Link]
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Wen, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(21), 5949-5975. [Link]
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Albuquerque, B. R., et al. (2021). Phenolic compounds: Current industrial applications, limitations and future challenges. Food & Function, 12(1), 14-29. [Link]
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Stefova, M., et al. (2010). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Macedonian Journal of Chemistry and Chemical Engineering, 29(1), 79-88. [Link]
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Rinaldi, M., et al. (2010). Identification, quantitation, and method validation for flavan-3-ols in fermented ready-to-drink teas from the Italian market using HPLC-UV/DAD and LC-MS/MS. Journal of Separation Science, 33(4-5), 558-568. [Link]
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Application Note: Electrochemical Detection of Phenolic Compounds in Aqueous Samples
Introduction: The Imperative for Phenolic Compound Monitoring
Phenolic compounds represent a broad class of chemical substances characterized by a hydroxyl group attached to an aromatic ring. Their prevalence in the environment stems from both natural and industrial sources. While some polyphenols derived from plants are known for their beneficial antioxidant properties, many synthetic phenols, such as bisphenol A (BPA) and chlorophenols, are recognized as significant environmental pollutants due to their toxicity and endocrine-disrupting capabilities, even at trace concentrations[1][2]. Consequently, the development of rapid, sensitive, and reliable analytical methods for their detection in aqueous samples is a critical objective for environmental monitoring, food safety, and healthcare sectors[1].
Traditional analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer high accuracy but are often hampered by extensive sample preparation, high operational costs, and the inability to perform on-site, real-time analysis[1]. Electrochemical methods present a compelling alternative, providing a powerful combination of high sensitivity, rapid analysis, cost-effectiveness, and portability[3][4][5][6]. These techniques leverage the inherent electroactive nature of the phenolic hydroxyl group, which can be easily oxidized at an electrode surface to generate a measurable electrical signal[7][8][9].
This application note provides a comprehensive guide to the principles, materials, and protocols for the electrochemical detection of phenolic compounds, designed for researchers and analytical scientists. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into data interpretation and system troubleshooting.
Fundamental Principles of Detection
The electrochemical detection of phenolic compounds is predicated on their oxidation at a working electrode. The core mechanism involves the transfer of electrons from the phenolic compound to the electrode surface when a sufficient positive potential is applied.
This process generally begins with a one-electron, one-proton transfer to form a phenoxy radical[10][11]. This radical intermediate is unstable and can undergo several subsequent reactions, including further oxidation to form quinone-like species or polymerization to form an insulating film on the electrode surface[2][11][12].
A major challenge in this process is "electrode fouling," where the polymeric film adheres to the electrode, blocking active sites and diminishing the analytical signal over subsequent measurements[2][11]. Therefore, the primary goal in designing an effective electrochemical sensor is to facilitate the direct oxidation pathway to soluble, stable products (like quinones) while preventing the polymerization and fouling of the electrode surface. This is overwhelmingly achieved through the strategic modification of the working electrode.
The Heart of the Sensor: Electrode Systems and Modifications
The choice of working electrode and its surface modification is the most critical factor determining the sensor's performance, including its sensitivity, selectivity, and resistance to fouling.
Base Electrode Materials
-
Glassy Carbon Electrodes (GCE): GCEs are the most common substrate for modification due to their wide potential window, good conductivity, chemical inertness, and relatively low cost.
-
Carbon Paste Electrodes (CPE): Made from a mixture of graphite powder and a pasting liquid, CPEs are inexpensive and easily renewable, but can suffer from lower mechanical stability.
-
Screen-Printed Electrodes (SPEs): These disposable electrodes are ideal for mass production and on-site applications, offering good reproducibility and low sample volume requirements.
Surface Modification Strategies
Bare electrodes often exhibit poor performance for phenol detection due to slow electron transfer kinetics and severe fouling[6]. Surface modification enhances performance by increasing the electroactive surface area, catalyzing the electron transfer reaction, and preventing the adsorption of fouling products.
-
Carbon Nanomaterials (Graphene, Carbon Nanotubes - CNTs): These materials offer exceptionally high surface area and excellent electrical conductivity.[13] They are often drop-casted or electrodeposited onto a base electrode. The presence of edge-plane defects and functional groups on materials like reduced graphene oxide (rGO) can significantly improve electrocatalytic activity toward phenols[6].
-
Metallic Nanoparticles (Au, Pt, Cu): Nanoparticles of noble metals or transition metals can act as powerful electrocatalysts.[1][14] Gold nanoparticles (AuNPs), for instance, facilitate faster electron transfer and can alter the oxidation pathway to minimize fouling[14]. They can be synthesized and immobilized on the electrode through various methods, including electrochemical deposition.
-
Conducting Polymers: Polymers like polypyrrole or polyaniline can be electropolymerized directly onto the electrode surface. They create a porous, conductive film that can pre-concentrate the analyte and mediate electron transfer, often protecting the underlying electrode from fouling products[6][13].
-
Enzymatic Modifications (Biosensors): Enzymes such as tyrosinase or laccase can be immobilized on the electrode.[6][7][15] These enzymes specifically catalyze the oxidation of phenols to quinones. The subsequent electrochemical reduction of the enzymatically generated quinone at the electrode produces a highly specific signal, enhancing selectivity significantly[6].
Core Electrochemical Techniques
Several voltammetric and amperometric techniques are employed for phenol detection, each with distinct advantages.
-
Cyclic Voltammetry (CV): This is a fundamental diagnostic tool used to characterize the electrochemical behavior of the analyte and the modified electrode. By cycling the potential and observing the resulting current, one can determine oxidation potentials and assess the effects of electrode modifications. It is an excellent method for mechanistic studies[9].
-
Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV): These are highly sensitive quantitative techniques. They employ potential pulses superimposed on a linear voltage ramp, which effectively discriminates against non-faradaic (background) currents, resulting in well-defined peaks and significantly lower detection limits compared to CV[15]. DPV is often the method of choice for trace-level quantification.
-
Amperometry: In this technique, a constant optimal potential is applied to the electrode, and the resulting current is measured over time. It is a simple, rapid technique ideal for continuous monitoring or for use in flow-injection analysis (FIA) systems and HPLC detectors[6][9].
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a modified electrode and the subsequent analysis of a phenolic compound. This example uses a reduced graphene oxide-modified GCE for the detection of Bisphenol A (BPA), a common environmental pollutant.
Protocol 1: Preparation of a Reduced Graphene Oxide-Modified Glassy Carbon Electrode (rGO/GCE)
Objective: To fabricate a working electrode with enhanced surface area and electrocatalytic activity for phenol detection.
Materials:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
Graphene Oxide (GO) dispersion (e.g., 1 mg/mL in water)
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0
-
Alumina slurry (0.3 and 0.05 µm) and polishing pads
-
Deionized (DI) water, Ethanol
-
Electrochemical workstation with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Pt wire)
Procedure:
-
GCE Polishing (Critical Step):
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes to achieve a mirror-like finish.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.
-
Sonicate the electrode sequentially in DI water and ethanol for 2 minutes each to remove any adsorbed alumina particles. Dry under a stream of nitrogen. Causality: This step ensures a clean, reproducible starting surface, which is essential for uniform modification and reliable results.
-
-
GO Modification:
-
Dispense 5 µL of the 1 mg/mL GO dispersion onto the polished GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. A uniform, light brown film should be visible. Causality: This creates a layer of insulating graphene oxide that will be electrochemically reduced in the next step.
-
-
Electrochemical Reduction of GO:
-
Assemble the three-electrode cell with the GO/GCE as the working electrode in 0.1 M PBS (pH 7.0).
-
Perform electrochemical reduction using cyclic voltammetry. Scan the potential from 0 V to -1.5 V for approximately 10-15 cycles at a scan rate of 50 mV/s. A distinct reduction peak should appear and then stabilize.
-
After reduction, rinse the rGO/GCE gently with DI water and dry. The electrode is now ready for use. Causality: This in-situ reduction converts the insulating GO to conductive rGO, creating a high-surface-area, electrocatalytically active sensor surface[6].
-
Protocol 2: DPV Analysis of Bisphenol A (BPA) in a Water Sample
Objective: To quantify the concentration of BPA in an aqueous sample using the prepared rGO/GCE.
Materials:
-
Prepared rGO/GCE
-
Ag/AgCl reference and Pt counter electrodes
-
0.1 M PBS (pH 7.0) as supporting electrolyte
-
BPA stock solution (e.g., 1 mM in ethanol)
-
Aqueous sample (e.g., tap water, river water)
-
Electrochemical workstation
Procedure:
-
System Setup:
-
Assemble the three-electrode cell containing 10 mL of 0.1 M PBS (pH 7.0).
-
Immerse the rGO/GCE, Ag/AgCl, and Pt electrodes.
-
Condition the electrode by running 5-10 CV cycles in the supporting electrolyte until a stable baseline is achieved. Causality: This stabilizes the electrode surface and removes any loosely bound material, ensuring a consistent background signal.
-
-
Blank Measurement:
-
Perform a DPV scan in the PBS solution. Typical DPV parameters for BPA are: Potential range 0.3 V to 0.8 V, pulse amplitude 50 mV, pulse width 50 ms.
-
Record this scan as the blank. No significant peak should be observed in the oxidation region for BPA. Causality: This confirms the supporting electrolyte is free of interfering species and establishes the baseline current.
-
-
Calibration Curve Construction:
-
Add a small, precise volume of the BPA stock solution to the cell to achieve a known concentration (e.g., 1 µM).
-
Stir the solution for 60 seconds to ensure homogeneity, then let it rest for 30 seconds.
-
Run the DPV scan using the same parameters. An oxidation peak for BPA should appear around +0.6 V.
-
Record the peak current (the height of the peak from the baseline).
-
Repeat this process by making successive additions of the stock solution to create a series of concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Plot the peak current (Y-axis) versus BPA concentration (X-axis). The resulting plot should be linear. This is your calibration curve. Causality: The calibration curve establishes the quantitative relationship between the measured signal and the analyte concentration, which is essential for determining the concentration in an unknown sample.
-
-
Analysis of Real Sample:
-
Replace the solution in the cell with 10 mL of your aqueous sample, also buffered to pH 7.0 with PBS.
-
Run the DPV scan. If a peak appears at the characteristic potential for BPA, measure its current.
-
Use the equation from your linear calibration curve to calculate the concentration of BPA in the sample.
-
Validation (Standard Addition): For complex matrices, it is crucial to perform a standard addition method. Spike the real sample with a known concentration of BPA and measure the recovery. Good recovery (typically 95-105%) validates the method's accuracy in that specific matrix[1].
-
Data Interpretation and Performance Characteristics
The performance of an electrochemical sensor is defined by several key parameters, which should be determined during method validation.
| Parameter | Description | Typical Goal for Phenol Sensors |
| Linear Range | The concentration range over which the analytical signal is directly proportional to the analyte concentration. | Wide enough to cover expected sample concentrations (e.g., 0.1 µM to 100 µM). |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Typically calculated as 3 * (Standard Deviation of Blank / Slope of Calibration Curve). | Low µM to nM range, depending on the target and regulatory limits. |
| Sensitivity | The slope of the calibration curve. A steeper slope indicates a more sensitive response to changes in concentration. | High, indicating a large signal change for a small concentration change. |
| Selectivity | The ability of the sensor to detect the target analyte in the presence of other interfering species (e.g., other phenols, inorganic ions). | Assessed by measuring the response to potential interferents. A low response indicates high selectivity. |
| Reproducibility | The precision between measurements of the same sample using different electrodes prepared in the same way (inter-electrode). | Relative Standard Deviation (RSD) < 5%. |
| Repeatability | The precision between successive measurements of the same sample with the same electrode (intra-electrode). | Relative Standard Deviation (RSD) < 5%. |
Troubleshooting and Key Considerations
-
No/Weak Signal: Check all connections. Ensure the reference electrode is functioning correctly. Polish and re-modify the working electrode.
-
Poor Reproducibility: Inconsistent surface preparation is the most common cause. Ensure the polishing and modification steps are performed identically each time. Contamination of the supporting electrolyte can also be a factor.
-
Drifting Signal: Allow the system to equilibrate. Temperature fluctuations can affect the signal. Ensure the electrode has been properly conditioned before measurements.
-
Electrode Fouling: If the signal decreases with repeated measurements of the analyte, fouling is occurring. Strategies to mitigate this include:
-
Applying a cleaning potential (a high positive or negative potential) between scans.
-
Using more robust electrode modifications (e.g., incorporating nanomaterials that resist adsorption).
-
Switching to an indirect detection method if fouling is severe[2].
-
References
- Electrochemical Detection of Polyphenolic Compounds in Foods and Beverages. (2012). International Journal of Electrochemical Science.
- Electrochemical Detection of Polyphenolic Compounds in Foods and Beverages. (n.d.). Semantic Scholar.
- Electrochemical Methods for Water Purification, Ion Separations, and Energy Conversion. (n.d.). PubMed Central.
- Reaction Pathways and Mechanisms of the Electrochemical Degradation of Phenol on Different Electrodes. (2005). HKU Scholars Hub.
- Electrochemical Sensor for Determination of Various Phenolic Compounds in Wine Samples Using Fe3O4 Nanoparticles Modified Carbon Paste Electrode. (2021). MDPI.
- Electrochemical Tools for Determination of Phenolic Compounds in Plants. A Review. (2025).
- Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. (n.d.). PubMed Central.
- Mechanism of electro-oxidation of phenol. (n.d.).
- Electrochemical Methods for Water Purification, Ion Separations, and Energy Conversion. (2022).
- Advantages and Limitations of Electroanalytical Techniques. (n.d.). Solubility of Things.
- Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (n.d.). PubMed Central.
- Electrochemical oxidation of phenols. (2007).
- Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. (n.d.). PubMed Central.
- Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Applic
- Sensing Methods for Hazardous Phenolic Compounds Based on Graphene and Conducting Polymers-Based M
- Gold Nanomaterials-Based Electrochemical Sensors and Biosensors for Phenolic Antioxidants Detection: Recent Advances. (2022). I.R.I.S. UNITO.
Sources
- 1. Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Methods for Water Purification, Ion Separations, and Energy Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Electrochemical Detection of Polyphenolic Compounds in Foods and Beverages | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 3-(2-Methoxyethyl)phenol
Welcome to the technical support center for the synthesis of 3-(2-Methoxyethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common multi-step synthesis route starting from 3-hydroxyacetophenone.
Issue 1: Low Yield and Side Reactions During Grignard Reaction
Question: I am attempting to synthesize this compound via a Grignard reaction starting from a protected 3-bromophenol derivative and reacting the resulting Grignard reagent with ethylene oxide. However, I am observing low yields and the formation of significant byproducts. What are the likely causes and how can I optimize this step?
Answer: The Grignarnd reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions.[1] Several factors could be contributing to the issues you are observing:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources, including water, and will be quenched.[2] They are also sensitive to oxygen.
-
Solution: Ensure all glassware is rigorously dried, preferably in an oven, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[3]
-
-
Starting Material Purity: Impurities in the magnesium or the haloarene can inhibit the formation of the Grignard reagent.[2]
-
Solution: Use high-purity magnesium turnings. Activating the magnesium surface with a small crystal of iodine or by mechanical means can be beneficial.[3]
-
-
Side Reactions with Ethylene Oxide: Ethylene oxide is a reactive electrophile, but side reactions can occur. The Grignard reagent can also act as a strong base, potentially leading to the polymerization of ethylene oxide.
-
Solution: Maintain a low reaction temperature during the addition of ethylene oxide to control the reaction rate and minimize side reactions. Slow, dropwise addition of the ethylene oxide solution is recommended.
-
-
Formation of Biphenyl Byproducts: A common side reaction is the coupling of the Grignard reagent with unreacted bromophenol derivative, leading to the formation of a biphenyl impurity.[3]
-
Solution: This is often favored at higher temperatures and concentrations.[3] Ensure efficient stirring and controlled addition of reagents to maintain a low concentration of the bromo-compound when the Grignard reagent is present.
-
Issue 2: Inefficient Protection of the Phenolic Hydroxyl Group
Question: I am struggling with the protection of the phenolic hydroxyl group of 3-bromophenol before forming the Grignard reagent. My protection step is incomplete, leading to complications in the subsequent Grignard reaction. What are the best practices for this protection?
Answer: Protecting the acidic proton of the phenol is crucial as Grignard reagents are strong bases and would be quenched by the unprotected phenol.[4] Incomplete protection is a common hurdle.
-
Choice of Protecting Group: The ideal protecting group should be easy to introduce, stable to the Grignard reaction conditions, and readily removed in a later step without affecting the rest of the molecule.[5] Common choices for phenols include methyl ethers, benzyl ethers, and silyl ethers.
-
Methyl Ethers: Very stable but require harsh conditions for cleavage (e.g., BBr₃ or HBr), which might not be compatible with all substrates.[5][6]
-
Benzyl Ethers: A good choice as they are stable to many conditions and can be removed by hydrogenolysis, which is a mild method.[7]
-
Silyl Ethers (e.g., TBDMS): Removed by fluoride ions, offering an orthogonal deprotection strategy.[8]
-
-
Reaction Conditions for Protection:
-
Base: A suitable base is needed to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[6][9] The choice of base can influence the reaction's efficiency.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally preferred for SN2-type protection reactions as they do not solvate the phenoxide, thus enhancing its nucleophilicity.[9]
-
Temperature: Gentle heating may be required to drive the reaction to completion, but this should be monitored to avoid side reactions.[9]
-
Issue 3: Difficulties in the Deprotection Step
Question: After successfully forming the carbon chain, I am facing challenges in cleaving the methyl ether protecting group to yield the final this compound without degrading the product. What are the recommended deprotection methods?
Answer: Cleavage of phenolic methyl ethers can indeed be challenging due to their stability.[6][10]
-
Boron Tribromide (BBr₃): This is a very effective but strong Lewis acid for cleaving methyl ethers.[6]
-
Protocol: The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to -78 °C) to control its reactivity. Careful quenching of the reaction is necessary.
-
Caution: BBr₃ is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.
-
-
Hydrobromic Acid (HBr): Concentrated HBr can also be used, often at elevated temperatures.[11]
-
Considerations: This is a harsh method and may not be suitable for sensitive substrates.
-
-
Alternative Protecting Groups: If the harsh conditions for methyl ether cleavage are problematic, consider using a more labile protecting group in your synthetic design, such as a benzyl or silyl ether, which can be removed under milder conditions.[7][8]
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed route involves the protection of the hydroxyl group of a 3-halophenol (e.g., 3-bromophenol), followed by a Grignard reaction with ethylene oxide to introduce the two-carbon side chain. The alcohol formed is then methylated, and the phenolic protecting group is subsequently removed.[12] An alternative approach starts with 3-hydroxyacetophenone, which undergoes a series of transformations including α-bromination, methoxide exchange, and reduction.[13][14]
Q2: I am considering a Wittig reaction to form the ethyl side chain. Is this a viable approach?
A2: A Wittig reaction is a powerful method for forming carbon-carbon double bonds from an aldehyde or ketone and a phosphonium ylide.[15][16][17] To synthesize this compound, one could envision a route involving the Wittig reaction between a protected 3-hydroxybenzaldehyde and methoxymethyltriphenylphosphonium chloride. The resulting enol ether could then be hydrolyzed and the double bond reduced. While plausible, this route might be longer and present its own set of challenges, such as controlling the stereochemistry of the double bond and the subsequent reduction.[17]
Q3: What are the primary impurities I should look for in my final product?
A3: Besides unreacted starting materials or intermediates, potential impurities can include byproducts from side reactions. If a Grignard route is used, biphenyl-type impurities can form.[3] If a reduction step is employed, over-reduction of the aromatic ring can lead to cyclohexanol derivatives.[18] Incomplete reactions at any stage will also lead to impurities. Techniques like GC-MS and NMR are essential for identifying and quantifying these impurities.
Q4: How can I effectively purify the final this compound?
A4: Purification can often be achieved by column chromatography on silica gel.[18] Fractional distillation under reduced pressure is another effective method for purification, especially on a larger scale, provided there is a sufficient difference in the boiling points of the product and impurities.[18][19] Recrystallization from a suitable solvent system can also be employed if the product is a solid at room temperature.[18][20]
III. Visualization of a Synthetic Pathway
Below is a generalized workflow for a common synthetic route to this compound, highlighting the key transformations.
Caption: A generalized synthetic workflow for this compound.
IV. Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Efficacy comparison of different protecting groups for phenols in synthesis - Benchchem. (n.d.). Retrieved from
-
Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
-
Protecting Groups - chem.iitb.ac.in. (2020, October 26). Retrieved from
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. (n.d.). Retrieved from
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved from
-
Product Class 8: Ethers as Protecting Groups. (n.d.). Retrieved from
-
Protecting Groups List - SynArchive. (n.d.). Retrieved from
-
Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D) - ACG Publications. (2021, March 1). Retrieved from
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved from
-
Grignard Reaction. (n.d.). Retrieved from
-
Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Challenges in Scaling Up 4-(2-Methoxyethyl)phenol Production - Benchchem. (n.d.). Retrieved from
-
CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method - Google Patents. (n.d.). Retrieved from
-
Synthetic Communications A New Route to (±) Metoprolol - Publications of the IAS Fellows. (n.d.). Retrieved from
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
Technical Support Center: Improving Selectivity in Functional Group Transformations of 2-(2-Methoxyethyl)phenol - Benchchem. (n.d.). Retrieved from
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from
-
EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents. (n.d.). Retrieved from
-
CN108689810A - To the synthetic method of methoxy ethyl phenol - Google Patents. (n.d.). Retrieved from
-
Synthesis of 4-(2'-methoxyethyl)phenol - PrepChem.com. (n.d.). Retrieved from
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from
-
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. (2023, February 18). Retrieved from
-
The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from
-
CN1800128A - The synthetic method of p-(2-methoxy)ethylphenol - Google Patents. (n.d.). Retrieved from
-
Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol - ResearchGate. (n.d.). Retrieved from
-
1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.). Retrieved from
-
Cas 56718-71-9,p-(2-Methoxyethyl) phenol - LookChem. (n.d.). Retrieved from
-
Process for purifying phenol - European Patent Office - EP 0459572 A2. (1991, December 4). Retrieved from
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- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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Technical Support Center: Optimizing Grignard Reactions with 3-Substituted Phenols
Welcome to the technical support center for optimizing Grignard reactions involving 3-substituted phenols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction in the presence of a reactive phenolic hydroxyl group. Here, you will find practical, in-depth guidance presented in a question-and-answer format to address specific challenges you may encounter during your experiments.
The acidic proton of the phenolic hydroxyl group presents a significant challenge in Grignard reactions, as it will readily quench the Grignard reagent.[1][2][3] Therefore, careful planning and execution are paramount for success. This guide provides field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and challenges faced when performing Grignard reactions with phenolic substrates.
Q1: My Grignard reaction with a 3-substituted bromophenol is not working. What is the most likely reason for failure?
A1: The most probable cause of failure is the acidic proton of the phenolic hydroxyl group reacting with and consuming your Grignard reagent.[1][2][3] Grignard reagents are potent bases and will deprotonate the phenol in a rapid acid-base reaction, which is much faster than the desired nucleophilic addition to your electrophile.[4] This quenching of the Grignard reagent prevents it from participating in the intended carbon-carbon bond formation. To circumvent this, the phenolic hydroxyl group must be protected before the Grignar reaction is initiated.[5][6]
Q2: What are the most common and effective protecting groups for phenols in Grignard reactions?
A2: The choice of protecting group is critical and depends on the overall synthetic route and the conditions required for subsequent steps. Ethers are generally excellent choices as they are stable to the strongly basic and nucleophilic conditions of the Grignard reaction.[5][7] Some commonly used protecting groups for phenols include:
-
Methyl Ether (Anisole derivative): This is a simple and robust protecting group. It can be formed by reacting the phenol with a methylating agent. Deprotection, however, often requires harsh conditions, such as treatment with strong acids like boron tribromide (BBr3).[8]
-
Benzyl Ether: This is a versatile protecting group that can be removed under mild conditions via hydrogenolysis (e.g., using H2 and a palladium catalyst).[8][9]
-
Silyl Ethers (e.g., TBDMS, TBDPS): Trialkylsilyl ethers are widely used due to their ease of formation and removal under specific conditions (e.g., with fluoride ions).[10] However, their stability can sometimes be a concern, and steric hindrance from bulky silyl groups might affect the Grignard reagent formation.[11]
-
Tetrahydropyranyl (THP) Ether: This acetal protecting group is stable to basic conditions and can be removed with aqueous acid.[5]
Q3: Can I perform the Grignard reaction without a protecting group?
A3: In most cases, attempting a Grignard reaction on an unprotected phenol will result in failure due to the aforementioned acid-base reaction. However, there are advanced techniques that can sometimes be employed, such as in-situ protection or the use of specialized Grignard reagents. These methods are discussed in the in-depth troubleshooting section. For routine applications, protecting the phenol is the most reliable strategy.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex issues you might encounter.
Issue 1: Low Yield of the Desired Product Despite Using a Protecting Group
Q: I've protected the phenolic hydroxyl group, but I'm still getting a low yield of my target molecule. What could be the problem?
A: Low yields in a protected phenol Grignard reaction can stem from several factors beyond the initial protection step. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Sources
- 1. organicmystery.com [organicmystery.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6054623A - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Improving yield and purity in Williamson ether synthesis of phenols
Welcome to the technical support center for the Williamson ether synthesis of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve both the yield and purity of your aryl ethers.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each question is framed around a common issue, followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yields are a frequent challenge and can stem from several factors, from incomplete deprotonation to competing side reactions.[1][2]
Possible Causes & Solutions:
-
Incomplete Deprotonation: The first step of the synthesis is the quantitative conversion of the phenol to its corresponding phenoxide ion. If the base is not strong enough or is used in insufficient amounts, unreacted phenol will remain, lowering the potential yield.[2]
-
Solution: For standard phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[3] If your phenol is less acidic due to electron-donating groups, consider a stronger base like sodium hydride (NaH).[2] Always ensure the base is fresh and handled under anhydrous conditions, as moisture can deactivate it.[1]
-
-
Competing E2 Elimination: The phenoxide is not only a good nucleophile but also a strong base. If you are using a secondary or tertiary alkyl halide, the phenoxide can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[4][5] This side reaction is favored at higher temperatures.[3]
-
Solution: Whenever possible, use a primary alkyl halide or a methyl halide, as they are much less prone to elimination.[4][6] If a secondary halide is unavoidable, use milder reaction conditions (lower temperature) and monitor the reaction closely to minimize byproduct formation. Tertiary alkyl halides are generally unsuitable for this reaction.[1][4]
-
-
Poor Reagent Reactivity: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish and require more forcing conditions (higher temperature, longer time), which can in turn promote side reactions.
-
Solution: If feasible, switch to the corresponding alkyl bromide or iodide. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction with an alkyl chloride. The iodide will perform a Finkelstein reaction in situ to generate the more reactive alkyl iodide.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[2][7]
Q2: I'm observing significant amounts of a byproduct that isn't from elimination. What could it be?
Besides elimination, the most common side reaction is C-alkylation of the aromatic ring.[2]
Cause & Explanation:
The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions).[4] While O-alkylation is usually thermodynamically favored, C-alkylation can become a significant competing pathway under certain conditions.[7][8]
-
Mechanism of C-Alkylation: The phenoxide anion exists in resonance, with negative charge delocalized onto the ortho and para carbons of the ring. These carbon atoms can act as nucleophiles, attacking the alkyl halide to form a cyclohexadienone intermediate, which then tautomerizes to the C-alkylated phenol product.[7][9]
Solutions to Favor O-Alkylation over C-Alkylation:
-
Solvent Choice is Key: This is the most critical factor.
-
To favor O-alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[7] These solvents do not strongly solvate the oxygen anion, leaving it exposed and highly nucleophilic for the desired SN2 attack.
-
C-alkylation is favored in: Protic solvents like water or trifluoroethanol (TFE).[7] These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it. This steric and electronic hindrance encourages the aromatic ring to act as the nucleophile instead.[7]
-
-
Counter-ion: The nature of the cation (from the base, e.g., K⁺, Na⁺) can influence the ratio, although this is less easily controlled.
Section 2: Experimental Design & Optimization (FAQs)
This section provides answers to frequently asked questions about setting up and optimizing the synthesis for success from the start.
FAQ 1: How do I choose the right base and solvent?
The choice of base and solvent are interdependent and crucial for success. The goal is to generate the phenoxide cleanly and provide an environment where it can react efficiently with the alkyl halide.
| Base | Typical Phenols | Advantages | Disadvantages | Recommended Solvents |
| K₂CO₃ | Phenols, cresols, nitrophenols | Inexpensive, easy to handle, mild.[6] | May not be strong enough for very weakly acidic phenols. | Acetone, Acetonitrile, DMF |
| NaOH / KOH | Most phenols | Strong, inexpensive, readily available.[3][10] | Can introduce water, potentially promoting side reactions if not anhydrous. | Ethanol, THF, DMF |
| NaH | Weakly acidic or sterically hindered phenols | Very strong, drives deprotonation to completion.[1][6] | Highly reactive, flammable, requires strictly anhydrous conditions.[1] | Anhydrous THF, Anhydrous DMF |
-
Expert Insight: For most standard phenol alkylations, potassium carbonate in acetone or DMF at reflux is an excellent starting point. It provides a good balance of reactivity, safety, and ease of handling.
FAQ 2: What is Phase-Transfer Catalysis and when should I use it?
Phase-Transfer Catalysis (PTC) is a powerful technique for reactions where the nucleophile (phenoxide) and electrophile (alkyl halide) have poor mutual solubility.[11] This is common when using an aqueous base like NaOH with an organic solvent.
-
How it Works: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the movement of the phenoxide anion from the aqueous phase into the organic phase where the alkyl halide resides.[12] The TBAB cation pairs with the phenoxide, and its bulky alkyl groups make the resulting ion pair soluble in the organic solvent.[12] This dramatically increases the reaction rate.
-
When to Use It: Use a PTC when you are employing a biphasic system, for example, using aqueous NaOH with a solvent like toluene or dichloromethane. It is an excellent method for scaling up reactions safely and efficiently.[4]
FAQ 3: How can I purify my final aryl ether product?
Proper purification is essential to isolate the desired product from unreacted starting materials, salts, and byproducts.
General Workup and Purification Protocol:
-
Quenching: After the reaction is complete (as monitored by TLC), cool the mixture and quench by adding water.[3]
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.[3][13]
-
Aqueous Wash: Wash the combined organic layers with a dilute base solution (e.g., 5% NaOH) to remove any unreacted phenol.[12] The phenoxide salt will move into the aqueous layer.
-
Brine Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Final Purification: The crude product can then be purified by one of the following methods:
Section 3: Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the reaction mechanism, a general workflow, and a troubleshooting decision tree.
Diagram 1: The SN2 Mechanism of Williamson Ether Synthesis
Caption: A standard workflow from reaction setup to product isolation.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A logical guide to diagnosing and solving low-yield issues.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- Discussion Forum. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
- Khan Academy. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- PharmaXChange.info. (2011).
- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Experimental Organic Chemistry.
- ResearchGate. (2025).
- YouTube. (2020). Williamson Ether Synthesis.
- Blackmond, D. G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Kennesaw State University. (n.d.). The Williamson Ether Synthesis.
- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples.
- Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Nogueira, I. C., & Pliego, J. R. (2021).
- University of Central Florida. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025).
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?
- ResearchGate. (2025).
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
- University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 11. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 12. youtube.com [youtube.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Isomeric Impurity Separation in Methoxyethylphenol Synthesis
Welcome to the technical support center for troubleshooting the synthesis and purification of methoxyethylphenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of separating closely related isomeric impurities. As a key intermediate in the synthesis of pharmaceuticals like Metoprolol, achieving high isomeric purity of compounds such as 4-(2-methoxyethyl)phenol is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This document provides in-depth, experience-driven answers to common questions encountered in the laboratory, focusing on the underlying chemical principles to empower you to solve even the most complex separation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Impurity Identification and Synthesis
Q1: What are the most common isomeric impurities I should expect when synthesizing 4-(2-methoxyethyl)phenol, and how can I definitively identify them?
A1: When synthesizing 4-(2-methoxyethyl)phenol, you are likely to encounter both positional and functional group isomers. The specific impurities depend heavily on your synthetic route. For instance, in a Friedel-Crafts type reaction involving a substituted phenol, the directing effects of the hydroxyl and methoxy groups will influence the position of the incoming electrophile, leading to a mixture of ortho, meta, and para substituted products.[2]
The primary isomers of concern for 4-(2-methoxyethyl)phenol (a para-substituted phenol) are:
-
Positional Isomer: 3-(2-Methoxyethyl)phenol (meta isomer).
-
Functional Group Isomer: 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol), where the ethyl and methoxy groups are arranged differently.[3]
-
Functional Group Isomer: 2-(4-Methoxyphenyl)ethanol, where the hydroxyl and methoxyethyl groups are swapped in function.[3]
Definitive identification relies on a combination of spectroscopic techniques:[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation. The ¹H NMR splitting patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the para-substituted 4-(2-methoxyethyl)phenol will show a characteristic AA'BB' system (two doublets), while a meta-substituted isomer would exhibit a more complex splitting pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While isomers have the same molecular weight, their fragmentation patterns in MS can differ. More importantly, when coupled with GC, they will exhibit different retention times, allowing for their separation and individual analysis.[3]
-
Infrared (IR) Spectroscopy: The C-O stretching frequencies for the ether and phenolic groups can provide clues to differentiate isomers.[3]
Table 1: Comparative ¹H NMR Data for Methoxyethylphenol Isomers (in CDCl₃) [3]
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Ethyl Protons (δ, ppm) | Phenolic -OH (δ, ppm) |
|---|---|---|---|---|
| 4-(2-Methoxyethyl)phenol | 7.04 (d), 6.71 (d) | 3.38 (s) | 3.61 (t), 2.82 (t) | 6.39 (s) |
| 2-(4-Methoxyphenyl)ethanol | 7.12 (d), 6.85 (d) | 3.79 (s) | 3.83 (t), 2.84 (t) | 1.58 (s) |
| 4-Ethylguaiacol | 6.83-6.67 (m) | 3.87 (s) | 2.59 (q), 1.22 (t) | 5.65 (s) |
Caption: Isomeric relationships of 4-(2-methoxyethyl)phenol.
Q2: My Friedel-Crafts acylation of a methoxyphenol precursor is giving low yields and multiple products. What are the likely causes?
A2: Low yields and poor selectivity in Friedel-Crafts acylation are common issues stemming from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure you are using anhydrous conditions, freshly opened catalyst, and dry solvents. Deactivated catalyst is a primary cause of failed reactions.[2]
-
Substrate Deactivation: The aromatic ring must be electron-rich to undergo electrophilic substitution. If your methoxyphenol starting material has strongly electron-withdrawing groups, the reaction will be sluggish or fail entirely.[2]
-
Competing O-Acylation: Phenols can undergo acylation at the hydroxyl group (O-acylation) to form an ester, especially at lower temperatures. This competes with the desired C-acylation on the aromatic ring.[4] At higher temperatures, a Fries rearrangement might occur, but this can also lead to a mixture of ortho and para products.
-
Insufficient Catalyst: Acylation of phenols requires more than a stoichiometric amount of the Lewis acid catalyst. The catalyst will complex with both the acyl chloride and the phenolic hydroxyl group of the starting material and product. A common rule of thumb is to use at least 2.5-3.0 equivalents of AlCl₃.
To troubleshoot, start by ensuring rigorous anhydrous conditions. Then, consider increasing the amount of Lewis acid catalyst. If O-acylation is the issue, you may need to protect the phenol as a different ether before performing the Friedel-Crafts reaction, followed by a deprotection step.
Category 2: HPLC Separation and Troubleshooting
Q3: My reversed-phase HPLC chromatogram shows poor resolution between my target methoxyethylphenol isomer and an impurity. How can I improve the separation?
A3: Achieving baseline separation of closely related isomers requires methodical optimization of your HPLC conditions. Here is a logical workflow to improve resolution:
Caption: HPLC method development workflow for isomer separation.
Detailed Steps:
-
Optimize Mobile Phase Strength: If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). For gradient methods, decrease the slope of the gradient to give the analytes more time to interact with the stationary phase.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. Replacing one with the other can change the elution order and improve the resolution between isomers. Biphenyl phases, in particular, often show enhanced selectivity for aromatic compounds when used with methanol.[5]
-
Adjust Mobile Phase pH: For ionizable compounds like phenols, pH is a critical parameter.[6] To ensure consistent retention and sharp peaks, the mobile phase pH should be at least 1.5-2 units away from the pKa of the phenol (~pKa 10). Typically, adding 0.1% formic acid or acetic acid to the mobile phase (achieving a pH of ~2.5-3.5) is highly effective.[6][7]
-
Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a stationary phase with a different separation mechanism.
-
Biphenyl or PFP (Pentafluorophenyl) columns: These offer alternative selectivities for aromatic and polar compounds through π-π interactions and dipole-dipole interactions, which can be highly effective for separating positional isomers.[5]
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance selectivity between closely eluting peaks, though it will lead to longer retention times and higher backpressure.[6]
Q4: My phenolic compound peaks are exhibiting significant tailing on my C18 column. What is the cause and how do I fix it?
A4: Peak tailing with phenolic compounds is a classic problem in reversed-phase HPLC. It is most often caused by secondary interactions between the acidic phenolic hydroxyl group and residual, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6] These silanol groups are highly polar and can create strong, unwanted interactions, leading to asymmetrical peaks.
Solutions, from most to least common:
-
Lower Mobile Phase pH: This is the most effective solution. By adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase to bring the pH down to the 2.5-3.5 range, you protonate the surface silanol groups (Si-O⁻ → Si-OH).[6] This neutralizes their negative charge and dramatically reduces the unwanted ionic interactions with your acidic phenol, resulting in sharper, more symmetrical peaks.
-
Use a Modern, End-Capped Column: High-purity silica columns that have been thoroughly end-capped are designed to minimize the number of accessible silanol groups.[6] If you are using an older column, switching to a modern equivalent can significantly improve peak shape.
-
Increase Buffer Concentration: If you must operate at a mid-range pH, increasing the buffer concentration (e.g., to 25-50 mM) can help to "mask" the residual silanol sites and improve peak symmetry.[6]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Category 3: GC-MS Analysis
Q5: I am trying to analyze my methoxyethylphenol sample by GC-MS, but the peaks are broad and tailing. What am I doing wrong?
A5: The issue you are observing is very common for the GC analysis of polar, active compounds like phenols. The phenolic hydroxyl group is prone to strong hydrogen bonding with any active sites in the GC system (e.g., the inlet liner, column stationary phase). This causes poor peak shape and can even lead to irreversible adsorption of the analyte.[1]
The standard and most effective solution is derivatization . By converting the polar -OH group into a less polar, more volatile ether or ester, you can dramatically improve chromatographic performance.[8]
Recommended Protocol: Silylation for GC-MS Analysis [9]
This protocol converts the phenolic -OH to a trimethylsilyl (TMS) ether.
Materials:
-
Your dried sample containing methoxyethylphenol.
-
Anhydrous pyridine or a suitable solvent like dichloromethane.
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective choice.
Procedure:
-
Accurately weigh approximately 1 mg of your sample into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous dichloromethane or ethyl acetate to dissolve the sample.[3]
-
Add 100 µL of the BSTFA + 1% TMCS reagent to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Table 2: Typical GC-MS Conditions for Derivatized Methoxyethylphenol Isomers [3]
| Parameter | Value | Rationale |
|---|---|---|
| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides good general-purpose separation based on boiling points. |
| Injection Volume | 1 µL | Standard volume to avoid overloading. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert and provides good efficiency. |
| Oven Program | Start at 50°C, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient is necessary to elute the semi-volatile compounds with good peak shape. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| MS Quad Temp | 150 °C | Standard operating temperature. |
| MS Scan Range | 40-400 m/z | Captures the molecular ion and key fragments of the TMS-derivatized analyte. |
By following this derivatization procedure, you should observe a significant improvement in peak shape, leading to sharper peaks, better resolution, and more accurate quantification.[1][8]
References
-
Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. (2007). ResearchGate. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
HPLC Column Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (2011). National Institutes of Health (NIH). Retrieved from [Link]
- Method of producing high-purity 4-(2-hydroxyethyl)phenol. (2010). Google Patents.
- Method for producing 4-(2'-methoxyethyl) phenol. (1991). Google Patents.
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2011). ResearchGate. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
- Separation of phenol isomer. (2018). Google Patents.
-
Comprehensive Investigation and Exploration of Metoprolol Impurities. (2023). Research Journal of Pharmacy and Technology. Retrieved from [Link]
- Separation of isomers of phenols and phenolic ethers. (1977). Google Patents.
-
Anisole. (2004). Retrieved from [Link]
-
2-Amino-4-((2-hydroxyethyl)amino)anisole sulfate. (n.d.). PubChem. Retrieved from [Link]
-
Purification of Anisole. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Peak Tailing in the HPLC Analysis of Phenolic Compounds
<Technical Support Center >
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and visual aids to help you diagnose and resolve common issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) — The 'What' and 'Why'
Q1: What is peak tailing and why is it a problem?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is more drawn out than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[2] The degree of tailing is quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Values greater than 1.5 are often considered unacceptable for precise analytical methods.[3]
Peak tailing is problematic for several critical reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[1]
-
Decreased Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can negatively impact the limit of detection and quantification.[1]
-
Inaccurate Quantification: Asymmetry leads to inconsistent peak integration, compromising the accuracy and reproducibility of your results.[2]
Q2: Why are phenolic compounds so prone to peak tailing in reversed-phase HPLC?
Phenolic compounds possess one or more hydroxyl (-OH) groups attached to an aromatic ring. These groups are acidic and can lose a proton to become negatively charged phenolate ions. This characteristic is the primary reason for their tendency to tail in reversed-phase HPLC on silica-based columns.
The main culprit is secondary-site interactions . While the primary retention mechanism is the hydrophobic interaction with the C18 chains, phenolic compounds can also interact with residual silanol groups (Si-OH) on the silica surface of the stationary phase.[4] These silanol groups are also acidic and can exist in an ionized (Si-O⁻) state, especially at a mobile phase pH above 3-4.[3][5] The strong ionic or hydrogen-bonding interaction between the phenolic analyte and these active silanol sites creates a secondary, highly retentive mechanism that leads to peak tailing.[3][6]
Q3: What are the most common causes of peak tailing for phenolic compounds?
The causes can be broadly categorized into chemical interactions and system or column issues.
| Category | Specific Cause | Description |
| Chemical Interactions | Secondary Silanol Interactions | Unwanted ionic or hydrogen-bonding interactions between phenolic analytes and active silanol groups on the silica stationary phase.[4] This is the most frequent cause. |
| Mobile Phase pH Mismatch | Operating at a pH close to the pKa of the phenolic analyte or the column's silanol groups creates a mixed population of ionized and non-ionized species, leading to peak distortion.[1][7] | |
| Metal Chelation | Phenolic compounds with specific structures (e.g., catechols) can chelate with trace metal impurities (like iron or aluminum) in the silica matrix or HPLC system, causing tailing.[8][9] | |
| System & Column Issues | Column Overload | Injecting too much sample mass saturates the stationary phase, leading to broadened, tailing peaks.[2][6] |
| Column Degradation | Formation of a void at the column inlet or contamination of the inlet frit disrupts the packed bed, causing poor peak shape for all analytes.[3] | |
| Extra-Column Effects | Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column. This is more pronounced for early-eluting, sharp peaks.[2][10] |
Part 2: A-to-Z Troubleshooting Guide
This section provides step-by-step protocols to diagnose and resolve peak tailing based on common experimental scenarios.
Scenario 1: Only my phenolic compound peaks are tailing.
This observation strongly suggests a chemical interaction is the root cause.
Causality: The primary cause of tailing for acidic compounds like phenols is the interaction between the ionized analyte and ionized silanol groups (Si-O⁻) on the silica surface.[11] By lowering the mobile phase pH to ~2.5-3.0, you protonate the vast majority of these silanol groups, neutralizing their charge (Si-O⁻ → Si-OH).[12] This eliminates the strong secondary ionic retention mechanism, resulting in a sharper, more symmetrical peak.[3] It is recommended to adjust the pH to be at least 2 units away from the analyte's pKa.[13]
Step-by-Step Methodology:
-
Prepare Aqueous Mobile Phase: Prepare your aqueous buffer or water.
-
pH Adjustment: While stirring, add a suitable acid dropwise to the aqueous portion only before mixing with the organic modifier. Common choices include:
-
0.1% (v/v) Formic Acid (MS-compatible)
-
0.1% (v/v) Trifluoroacetic Acid (TFA) (Excellent for peak shape, but can cause ion suppression in MS)
-
Phosphoric Acid to pH 2.5 (Non-volatile, for UV detection only)
-
-
Verify pH: Use a calibrated pH meter to confirm the final pH of the aqueous component.
-
Mix and Degas: Mix the acidified aqueous phase with the organic modifier (e.g., acetonitrile, methanol) as per your method's ratio. Degas the final mobile phase before use.
-
Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Causality: Certain phenolic structures, particularly those with adjacent hydroxyl groups (catechols), can act as chelating agents, binding to trace metal ions present in the silica stationary phase or even from system components (e.g., stainless steel frits).[8] This interaction creates another secondary retention mechanism. Adding a stronger, competitive chelating agent like EDTA to the mobile phase will preferentially bind these metal ions, freeing the analyte to undergo a single, uniform retention mechanism.[8]
Step-by-Step Methodology:
-
Prepare EDTA Stock: Prepare a concentrated stock solution of Ethylenediaminetetraacetic acid (EDTA), for example, 10 mM in high-purity water.
-
Spike Mobile Phase: Add the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of approximately 0.1 mM.
-
Mix and Equilibrate: Prepare the final mobile phase, degas, and thoroughly equilibrate the column. The EDTA will wash the column and system, binding active metal sites.
-
Analyze: Inject the sample and observe the peak shape. This technique is highly effective for compounds known to be strong chelators.
Scenario 2: All peaks in my chromatogram are tailing.
If all peaks, regardless of their chemical nature, show tailing, the cause is likely mechanical or system-related rather than a specific chemical interaction.
Causality: Extra-column band broadening occurs when the analyte band spreads in the fluidic path outside of the column itself.[10] This can happen in oversized tubing, poorly made connections, or large-volume detector cells.[5] A gap between the tubing and the bottom of a port creates a small void where eddies can form, disrupting the sample band and causing tailing.
Step-by-Step Methodology:
-
Systematic Inspection: Start from the injector and trace the entire flow path to the detector.
-
Check Fittings: At each connection point (injector to column, column to detector), carefully unscrew the fitting. Examine the ferrule and tubing. The tubing should be cut perfectly flat (not angled) and should be pushed all the way into the port until it bottoms out before the nut is tightened.
-
Minimize Tubing Volume: Use tubing with the narrowest internal diameter (e.g., 0.005") and shortest length practical for your system.[5]
-
Re-make Connections: Re-assemble each connection, ensuring the tubing is fully seated. Do not overtighten, as this can deform the ferrule and create new voids.
-
Test: Run a standard to see if the peak shape has improved.
Causality: Over time, particulate matter from samples or mobile phases can clog the inlet frit of the column. Additionally, pressure shocks or operating at an unstable pH can cause the packed silica bed to settle, creating a void at the top of the column.[3] Both issues disrupt the flow path, leading to band broadening and tailing for all compounds.
Step-by-Step Methodology:
-
Confirm the Issue: Before performing invasive maintenance, confirm the column is the problem by substituting it with a new, known-good column. If the peak shape improves, the original column is the issue.
-
Reverse-Flush (for Frit Blockage):
-
Check Manufacturer's Guidance: First, confirm that your specific column model can be reverse-flushed.
-
Disconnect the column from the detector.
-
Connect the outlet of the column to the injector.
-
Flush the column to waste with a strong, appropriate solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for at least 20 column volumes. This can dislodge particulates from the inlet frit.
-
-
Address a Column Void: A void is a physical degradation of the packed bed and cannot be repaired. If reverse-flushing does not solve the problem, the column must be replaced.[3] Using guard columns and ensuring proper sample filtration are the best preventative measures.[14]
Part 3: Advanced Solutions & Best Practices
Q: When should I choose a different type of HPLC column?
If pH adjustments and other mobile phase optimizations fail to produce symmetrical peaks, your column chemistry may be the limiting factor.
-
Use Modern, High-Purity, End-capped Columns: Modern "Type B" silica columns have very low metal content and are exhaustively end-capped.[6][12] End-capping uses a small silane reagent (like trimethylsilane) to chemically bond and "cover" many of the accessible residual silanols, effectively shielding them from interacting with analytes.[3][11] Brands like Agilent ZORBAX Eclipse Plus or Phenomenex Luna are examples of columns designed for excellent peak shape with challenging compounds.
-
Consider Alternative Stationary Phases: For highly polar phenolic compounds, a standard C18 phase may not be optimal. Consider phases that offer alternative selectivities:
-
Phenyl-Hexyl or Biphenyl: These phases can provide beneficial pi-pi interactions with the aromatic rings of phenolic compounds, which can improve peak shape and selectivity.[15]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield the residual silanols and can improve peak shape for polar analytes under aqueous mobile phase conditions.
-
Mechanism Visualization: Phenol Interaction with Silica Surface
References
-
Dolan, J. W. (n.d.). Extracolumn Effects. LCGC International. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Yau, W. W., Kirkland, J. J., Bly, D. D., & Stoklosa, H. J. (n.d.). Sampling and Extra-Column Effects in High-Performance Liquid Chromatography; Influence of Peak Skew on Plate Count Calculations. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
-
Journal of University of Wah. (n.d.). Beyond Column Chemistry: Exploring External Variables Affecting Peak Shape and Width in Separations. Retrieved from [Link]
-
Stoll, D. R. (2021, April 7). Where Has My Efficiency Gone? Impacts of Extracolumn Peak Broadening on Performance, Part I: Basic Concepts. LCGC International. Retrieved from [Link]
-
ResearchGate. (2015, November 22). What is the suitable Column for Polyphenol Fractions by HPLC or other techniques?. Retrieved from [Link]
-
Boyko, N., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18298-18311. Retrieved from [Link]
-
ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
ResearchGate. (2025, October 16). A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Retrieved from [Link]
-
Scribd. (n.d.). 10 Phenolic Compounds Analysis by HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]
-
ScienceOpen. (2017, June 16). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. Retrieved from [Link]
-
IRIS Unimore. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]
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Technical Support Center: Minimizing Side Reactions in the Methylation of Phenols
Welcome to the Technical Support Center for Phenol Methylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their phenol methylation reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, helping you troubleshoot and minimize common side reactions effectively.
Introduction: The Challenge of Selective Phenol Methylation
Phenol methylation is a cornerstone of organic synthesis, crucial for producing a vast array of intermediates and active pharmaceutical ingredients. The primary goal is typically the selective formation of an O-methylated product (an ether, such as anisole). However, the phenoxide ion, the reactive intermediate, is an ambident nucleophile. This means it possesses two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1] This duality is the root cause of the most common side reaction: C-alkylation, which leads to the formation of cresol isomers and other ring-alkylated byproducts.[2][3][4]
This guide provides a deep dive into the mechanisms of these competing reactions and offers field-proven strategies to steer your synthesis towards the desired O-methylated product with high selectivity and yield.
Understanding the Competing Pathways: O- vs. C-Alkylation
Successful methylation hinges on favoring the kinetic and thermodynamic factors that lead to O-alkylation over C-alkylation. The phenoxide anion exists as a resonance hybrid, with negative charge density on both the oxygen and the ortho/para carbons of the ring.[5]
dot digraph "O_vs_C_Alkylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
} dot Caption: Competing O- and C-alkylation pathways for the phenoxide ion.
Several factors dictate which pathway predominates:
-
Solvent Effects : This is arguably the most critical factor.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) favor O-alkylation . These solvents are excellent at solvating the counter-ion (like K⁺ or Na⁺) but poorly solvate the phenoxide oxygen. This leaves the oxygen "naked" and highly nucleophilic, promoting attack at the oxygen.[2][5][6]
-
Polar Protic Solvents (e.g., water, ethanol, trifluoroethanol) favor C-alkylation . These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it and reducing its nucleophilicity.[5][6] This hindrance allows the less-hindered but still nucleophilic carbon atoms of the ring to attack the methylating agent.[5][7]
-
-
Counter-ion : The nature of the cation associated with the phenoxide can influence the reaction. Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) tend to associate less tightly with the oxygen atom compared to smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺). This looser association in aprotic solvents can enhance the reactivity of the oxygen, further favoring O-alkylation.[6]
-
Temperature : Higher temperatures can sometimes favor C-alkylation, which may be the more thermodynamically stable product in some systems. However, elevated temperatures also increase the risk of other side reactions, such as elimination of the alkylating agent.[2]
-
Steric Hindrance : Bulky substituents on the phenol ring, particularly at the ortho positions, can sterically hinder C-alkylation and thus increase the selectivity for O-alkylation.[8] Conversely, using a sterically hindered alkylating agent will favor elimination over substitution.[9][10]
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered during phenol methylation.
Q1: My main product is a cresol (C-alkylation), not the desired ether. How can I fix this?
This is a classic selectivity problem, most often rooted in your choice of solvent.
Primary Cause: You are likely using a protic solvent (like ethanol or water) or have significant water contamination in your reaction. Protic solvents solvate the phenoxide oxygen via hydrogen bonding, hindering its ability to act as a nucleophile and promoting attack from the ring carbons.[5][6]
Solutions:
-
Change Your Solvent System: The most effective solution is to switch to a polar aprotic solvent.
-
Ensure Anhydrous Conditions: Meticulously dry your glassware and use anhydrous solvents. Water is a protic solvent that will promote C-alkylation.
-
Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique for promoting O-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) transfers the phenoxide from an aqueous/solid phase into an organic phase, where it is highly reactive and unsolvated, leading to clean O-alkylation.[11][12]
| Condition | Predominant Product | Rationale |
| Phenol + CH₃I in DMF | O-Alkylation (Anisole) | Polar aprotic solvent leaves oxygen nucleophile "naked" and reactive.[5] |
| Phenol + CH₃I in Ethanol/Water | C-Alkylation (Cresols) | Protic solvent shields oxygen via H-bonding, favoring ring attack.[5][7] |
Q2: My reaction is very slow or gives a low yield, with a lot of unreacted phenol.
Low conversion can be attributed to several factors, primarily related to incomplete formation of the reactive phenoxide or insufficient reactivity of the chosen reagents.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol. Phenols have a pKa of around 10, so a base with a conjugate acid pKa significantly higher than 10 is required for complete deprotonation.[13]
-
Solution: If using a weak base like sodium bicarbonate (NaHCO₃), switch to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for very stubborn cases, sodium hydride (NaH).[2]
-
-
Poor Alkylating Agent: The reactivity of methylating agents follows the trend: CH₃I > CH₃OTs > CH₃Br > CH₃Cl.
-
Insufficient Temperature: While high temperatures can promote side reactions, some combinations of substrates and reagents require moderate heating (e.g., 50-100°C) to proceed at a reasonable rate.[2]
-
Solution: Monitor your reaction by TLC or LC-MS and, if no conversion is observed at room temperature, gradually increase the heat.
-
Q3: I'm observing products that suggest an elimination reaction. Why is this happening?
This is a common side reaction when using secondary or tertiary alkylating agents, but it can also occur with primary halides under forcing conditions. The phenoxide is not only a good nucleophile but also a reasonably strong base.
Primary Cause: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[1] If the alkylating agent is sterically hindered (secondary or, especially, tertiary), the phenoxide will act as a base and abstract a proton, leading to an E2 elimination reaction and forming an alkene instead of an ether.[2][10]
Solutions:
-
Choice of Alkylating Agent: For methylation, this is less of a concern. However, for general alkylation, always use a primary alkyl halide .[1][2]
-
Control the Temperature: Avoid excessively high temperatures, which can favor elimination over substitution.
dot digraph "SN2_vs_E2" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Sₙ2 (substitution) vs. E2 (elimination) pathways.
Q4: Are there safer alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
Yes. While highly effective, methyl iodide and dimethyl sulfate are toxic and carcinogenic, requiring careful handling.[15] Green chemistry initiatives have promoted the use of safer alternatives.
Recommended Alternative: Dimethyl Carbonate (DMC)
-
Advantages: DMC is a non-toxic, environmentally friendly methylating agent.[16][18][19] Reactions are often very clean, with methanol and CO₂ as the only byproducts when used with a base.
-
Conditions: DMC typically requires higher temperatures (often >100°C) and a basic catalyst (like K₂CO₃) to be effective.[20] However, it can provide excellent selectivity for O-methylation.[21]
Recommended Protocol: Selective O-Methylation using Phase-Transfer Catalysis (PTC)
This protocol is designed to maximize O-alkylation and minimize C-alkylation for a generic phenol.
dot digraph "PTC_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Experimental workflow for Phase-Transfer Catalysis methylation.
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydroxide (1.5 eq) in water (to make a ~20% w/w solution)
-
Toluene (or another water-immiscible organic solvent)
-
Dimethyl Sulfate (DMS) or Methyl Iodide (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add the phenol, toluene, and the aqueous sodium hydroxide solution.
-
Stir the biphasic mixture vigorously and add the tetrabutylammonium bromide (TBAB).
-
Slowly add the dimethyl sulfate dropwise via a syringe or dropping funnel. An exotherm may be observed.
-
Heat the mixture to 50-60°C and stir vigorously for 2-6 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting phenol is consumed.
-
Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water, dilute HCl (to remove any remaining NaOH), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation as needed.
Rationale for this Protocol: The TBAB transports the phenoxide anion from the aqueous phase (where it is formed) into the organic toluene phase. In the non-polar, aprotic environment of toluene, the phenoxide is a highly reactive, unsolvated nucleophile that rapidly attacks the methylating agent, leading to clean and efficient O-methylation.[11]
References
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Bregolato, M., et al. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILCA BETA ZEOLITE. AIR Unimi. Available at: [Link]
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Breslow, R. (1998). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed. Available at: [Link]
-
da Silva, J. B. P., et al. (2019). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. Available at: [Link]
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da Silva, J. B. P., et al. (2018). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]
-
Sato, H., et al. (2004). Noncatalytic Ortho-Selective Methylation of Phenol in Supercritical Methanol: the Mechanism and Acid/Base Effect. ACS Publications. Available at: [Link]
-
Sciencemadness Discussion Board. (2011). Methylation of phenols. Sciencemadness.org. Available at: [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
- Gupta, V. K., et al. (2011). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.
-
J&K Scientific LLC. (2024). What Is the Mechanism of Phenol Alkylation? J&K Scientific LLC. Available at: [Link]
-
Lu, D., et al. (2007). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
-
Kito, T., et al. (1974). The O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters. Oxford Academic. Available at: [Link]
-
Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. RSC Publishing. Available at: [Link]
- Hamilton, W. C. (1969). Methylation of phenols. Google Patents.
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Semantic Scholar. Available at: [Link]
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. Available at: [Link]
-
Kim, J. R., et al. (2003). Selective O-Methylation of Phenol with Dimethyl Carbonate over Catalysts Supported on CaO. ResearchGate. Available at: [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown. Available at: [Link]
-
ACS Publications. (2023). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. ACS Publications. Available at: [Link]
-
Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Available at: [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. Available at: [Link]
-
ResearchGate. (2008). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ResearchGate. Available at: [Link]
- Ma, X., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Journal of Organic Chemistry.
-
ACS Publications. (2007). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available at: [Link]
-
Lewis, H. F., et al. (1926). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. Available at: [Link]
-
Sivaguru, J., et al. (2003). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. (2004). O Methylation of Phenol in Liquid Phase over Basic Zeolites. ACS Publications. Available at: [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. Available at: [Link]
-
Wikipedia. (n.d.). Phenol. Wikipedia. Available at: [Link]
-
ResearchGate. (2000). Reaction of alkylcarbonyloxymethyl halides with phenols: reevaluating the influence of steric hindrance. ResearchGate. Available at: [Link]
-
Ledakowicz, S., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central. Available at: [Link]
-
ResearchGate. (1985). Effect of steric hindrance on the biodegradation of dissolved methyl-phenanthrene. ResearchGate. Available at: [Link]
- Johnstone, R. A. W., & Rose, M. E. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron.
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Purification of 3-(2-Methoxyethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical advice for the purification of 3-(2-Methoxyethyl)phenol. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the reasoning and troubleshooting expertise needed to overcome common purification challenges, ensuring the integrity of your research and development efforts.
Section 1: Understanding Your Compound: Physicochemical Properties
A successful purification begins with a thorough understanding of your target molecule and its potential contaminants.
Q: What are the key physical properties of this compound and its common isomers?
A: Understanding the physical properties is critical for selecting a purification method. For instance, a significant difference in boiling points between isomers or impurities allows for purification by distillation. While specific experimental data for the meta isomer is sparse in publicly available literature, we can infer its likely properties from its well-documented para isomer and general chemical principles. The para isomer is a low-melting solid, suggesting the meta isomer could be a low-melting solid or a high-boiling point oil.
Table 1: Physicochemical Properties of (2-Methoxyethyl)phenol Isomers
| Property | This compound (meta) | 4-(2-Methoxyethyl)phenol (para) |
| Structure | ![]() | ![]() |
| CAS Number | 32846-01-8[1] | 56718-71-9[2][3][4][5][6] |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol [2][5] |
| Physical State | High-boiling liquid or low-melting solid (Undocumented) | White, low-melting solid[2][6][7][8] |
| Melting Point | Undocumented | 42-45 °C[2][3][4][6][7][8] |
| Boiling Point | Undocumented; likely similar to para isomer | 125 °C @ 3 mmHg[2][3][4][6][7][8] |
Q: What are the likely impurities I might encounter during the synthesis of this compound?
A: Impurities are typically derived from the synthetic route. Common syntheses for related isomers involve starting materials like phenethyl alcohol or substituted bromophenols.[9] Therefore, you should anticipate:
-
Unreacted Starting Materials: Such as 3-hydroxyphenethyl alcohol or a protected version of 3-bromophenol.
-
Isomeric Impurities: Ortho- and para- isomers if the synthesis is not perfectly regioselective.
-
Over-alkylation/Etherification Products: Di-substituted products or byproducts from reactions with the solvent.
-
Decomposition Products: Phenolic compounds can be sensitive to heat and oxidation.
Section 2: Purification Strategy Selection
Q: How do I choose the best purification method for my sample?
A: The optimal strategy depends on the physical state of your crude product, the nature of the impurities, and the required final purity. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to assess the complexity of the mixture.
The following workflow provides a logical decision-making process:
Caption: Decision workflow for selecting a purification strategy.
Section 3: Detailed Purification Protocols & Troubleshooting
This section provides detailed, question-driven guides for the most common and effective purification techniques.
Strategy 1: Vacuum Distillation
Q: When is vacuum distillation the right choice?
A: Vacuum distillation is the preferred method for purifying high-boiling point liquids (>150 °C at atmospheric pressure) that are thermally sensitive.[10] Given that the related para-isomer boils at 125 °C at a reduced pressure of 3 mmHg, it is highly probable that this compound has a high atmospheric boiling point, making vacuum distillation an excellent choice, particularly for separating it from non-volatile or very high-boiling impurities.[2][3][4][6][7][8]
-
System Preparation: Inspect all glassware for cracks or defects.[11] Use a Claisen adapter to minimize bumping.[11] Ensure all joints are properly greased to maintain a good seal.[11]
-
Setup: Assemble the distillation apparatus as shown in chemical literature, connecting the vacuum adapter to a vacuum trap and then to a vacuum pump or water aspirator.[11] A stir bar must be used for smooth boiling; boiling stones are ineffective under vacuum.[11]
-
Execution:
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Turn on the stirring and then slowly apply the vacuum. This initial step helps remove any low-boiling residual solvents before heating.[11]
-
Once a stable, low pressure is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collect fractions based on the boiling point at the recorded pressure. Discard the initial forerun, which may contain volatile impurities.
-
Collect the main fraction corresponding to the boiling point of the product.
-
-
Shutdown: After collecting the product, remove the heat source and allow the system to cool completely before slowly re-introducing air into the apparatus.[11]
-
Problem: The compound is bumping violently.
-
Cause & Solution: This is common under vacuum. Ensure vigorous stirring. A Claisen adapter helps contain splashes. Ensure the heating is gradual and uniform.
-
-
Problem: The compound appears to be decomposing (darkening).
-
Cause & Solution: The temperature is too high. This confirms the necessity of vacuum distillation.[10] Lower the pressure further to reduce the boiling point. If decomposition persists, column chromatography may be a better option.
-
Strategy 2: Column Chromatography
Q: My phenolic compound streaks or gets stuck on a standard silica column. What should I do?
A: This is a classic problem. The acidic nature of the phenolic hydroxyl group can lead to strong, irreversible binding or "streaking" on the slightly acidic surface of standard silica gel.[12]
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier like acetic acid or formic acid (e.g., 0.1-1%) to the eluent. This protonates the silica surface silanol groups, reducing their interaction with your phenol.
-
Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Neutral or basic alumina is often an excellent alternative for purifying compounds that are sensitive to acidic conditions.[13]
-
Try an Alternative Solvent System: Some researchers report better separation of aromatic compounds using toluene-based solvent systems (e.g., Toluene/Ethyl Acetate) instead of traditional Hexane/Ethyl Acetate.[13]
Caption: Standard workflow for purification by column chromatography.
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and increasing to 30%).
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent. Pour it into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique often results in better separation.
-
Elution and Fraction Collection: Begin eluting with your starting solvent system. Collect fractions of a consistent volume. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
In-Process Analysis (Self-Validation): Spot every few fractions on a TLC plate. Visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain) to identify which fractions contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Strategy 3: Recrystallization
Q: Is recrystallization a viable option for this compound?
A: Recrystallization is an excellent technique for purifying solids.[14] Since the para-isomer is a solid with a melting point of 42-45 °C, it is plausible that the meta-isomer is also a solid or can be induced to crystallize, especially if the crude product is an oil containing solid impurities or vice-versa.[2][3][4][6][7][8] This method is particularly effective at removing small amounts of impurities from a large amount of product.[15]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude product with various solvents (e.g., hexane, toluene, water, or mixtures like ethanol/water) to find a suitable system.
-
Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) until the solid completely dissolves.[15]
-
Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[16]
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Problem: The compound "oils out" instead of forming crystals.
-
Cause & Solution: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Scratching the inside of the flask with a glass rod at the solvent line can often induce crystallization.[16]
-
-
Problem: No crystals form upon cooling.
-
Cause & Solution: The solution may be too dilute, or the wrong solvent was chosen. Try evaporating some of the solvent to increase the concentration. If that fails, a different solvent system is needed. Adding a "seed crystal" from a previous successful batch can also initiate crystallization.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a simple acid-base extraction as a preliminary purification step? A: Absolutely. This is a highly effective and recommended first step. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The phenolic compound will deprotonate and move to the aqueous layer, leaving non-acidic impurities behind in the organic layer. You can then separate the layers, re-acidify the aqueous layer (e.g., with 1M HCl) to re-protonate your phenol, and extract it back into an organic solvent. This is an excellent bulk purification step before fine-tuning with chromatography or distillation.
Q: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is best for a comprehensive assessment:
-
NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
GC-MS or LC-MS: Provides information on purity (e.g., % area) and confirms the molecular weight of the compound and any impurities.
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity for a solid compound.
Q: How can I remove the last traces of solvent from my purified product? A: Place the sample under high vacuum for several hours. Gentle heating (if the compound is stable) can accelerate the process. This is a crucial final step to ensure the sample is solvent-free for subsequent reactions or analyses.
References
-
Trouble with Column Chromatography of phenolic compounds. (2023). Reddit. [Link]
-
Nahata, A. (2013). Column chromatography of phenolics? ResearchGate. [Link]
-
Trouble with Column Chromatography of phenolic compounds. (2023). Reddit. [Link]
-
LookChem. (n.d.). p-(2-Methoxyethyl) phenol. Retrieved January 9, 2026, from [Link]
-
Cartel International. (n.d.). 4 2 Methoxyethylphenol. Retrieved January 9, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 9, 2026, from [Link]
-
Chemsrc. (n.d.). 4-(2-Methoxyethyl)phenol. Retrieved January 9, 2026, from [Link]
-
Tyman, J. H. P. (1996). Long-chain phenols. Part 231 practical separations of the component phenols in technical cashew nut-shell liquid (Anacardium occidentale): Distillation procedures for obtaining cardanol. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Organic Chemistry Lab. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. Retrieved January 9, 2026, from [Link]
- Penner, H., & Su, G. (1991). U.S. Patent No. 5,064,507. U.S.
- Popham, F. J. (1965). U.S. Patent No. 3,169,101. U.S.
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). [Link]
-
Paraskeva, C. A., et al. (2009). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. ResearchGate. [Link]
-
Paraskeva, C. A., et al. (2007). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved January 9, 2026, from [Link]
-
Chemdad. (n.d.). p-(2-Methoxyethyl) phenol. Retrieved January 9, 2026, from [Link]
- CN1800128A. (2006). The synthetic method of p-(2-methoxy)ethylphenol.
- EP0449602A1. (1991). Method for producing 4-(2'-methoxyethyl) phenol.
- EP1694652A1. (2006). Purification of phenol.
-
Lorenzoni, L., et al. (1991). Process for purifying phenol. European Patent Office. [Link]
- RU2385858C2. (2010). Method of producing high-purity 4-(2-hydroxyethyl)phenol.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. p-(2-Methoxyethyl) phenol CAS#: 56718-71-9 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-(2-Methoxyethyl)phenol | C9H12O2 | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. p-(2-Methoxyethyl) phenol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. CN1800128A - The synthetic method of p-(2-methoxy)ethylphenol - Google Patents [patents.google.com]
- 10. buschvacuum.com [buschvacuum.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Phenolic Compounds in Solution
This guide serves as a centralized resource for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of phenolic compounds in solution. Phenolic compounds are notoriously susceptible to degradation, which can compromise experimental results, analytical accuracy, and product shelf-life. This document provides in-depth, field-proven insights and validated protocols to address these challenges head-on.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during experimental work.
Issue 1: My phenolic solution is rapidly changing color (e.g., turning yellow, brown, or pink). What is happening?
Answer: This is a classic sign of phenolic degradation, primarily through oxidation. When phenolic compounds are oxidized, they form quinones and subsequently polymerize into complex, colored molecules. This process is accelerated by several factors.
-
Causality: The hydroxyl (-OH) group on the aromatic ring is easily oxidized, losing an electron and a proton to form a phenoxy radical. This radical is resonance-stabilized but highly reactive. In the presence of oxygen, it can lead to the formation of ortho- and para-quinones, which are highly colored and can react further.
-
Immediate Troubleshooting Steps:
-
Check the pH: Is your solution neutral or alkaline (pH > 7)? Phenolic compounds become significantly more susceptible to oxidation at higher pH levels because the hydroxyl group deprotonates to form a phenoxide ion, which is more easily oxidized than the protonated form. Lowering the pH to a mildly acidic range (typically pH 3-6) is often the most effective first step.
-
Exclude Oxygen: Is your solution exposed to air? Atmospheric oxygen is the primary culprit. Prepare solutions in deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Are your solutions in clear containers on the lab bench? Light, particularly UV light, provides the activation energy for photo-oxidation. Switch to amber glass vials or wrap your containers in aluminum foil.
-
Issue 2: I'm seeing a steady decrease in the concentration of my lead phenolic compound when I re-analyze my samples over time.
Answer: This indicates a stability issue that is affecting the quantitative accuracy of your results. Assuming you have addressed the obvious causes of color change (Issue 1), other factors could be at play.
-
Causality: The loss of the parent compound is due to its conversion into degradation products. This degradation is a time and temperature-dependent process. Even if the degradation is not visually apparent, it can be significant enough to be detected by sensitive analytical methods like HPLC.
-
Immediate Troubleshooting Steps:
-
Control Temperature: Are your solutions stored at room temperature? The rate of chemical reactions, including degradation, approximately doubles for every 10°C increase in temperature. Store your stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).
-
Chelate Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or from your glassware can act as powerful catalysts for oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester these ions and prevent them from participating in degradation reactions.
-
Add an Antioxidant: If pH control and oxygen exclusion are insufficient, consider adding a sacrificial or regenerative antioxidant. Ascorbic acid (Vitamin C) is a common choice as it can regenerate the parent phenolic compound from its radical form, thereby halting the degradation cascade.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing phenolic compounds?
A1: The choice of solvent is critical and depends on a balance between solubility and stability.
-
Alcohols (Ethanol, Methanol): Generally good choices for dissolving a wide range of phenolics and are relatively inert. Ethanol is often preferred for applications requiring lower toxicity.
-
Water/Aqueous Buffers: Many phenolics have limited solubility in pure water. While buffers are necessary for pH control, water can participate in hydrolytic reactions and contains dissolved oxygen. It is crucial to use deoxygenated, pH-adjusted water.
-
DMSO (Dimethyl Sulfoxide): Excellent for solubilizing difficult compounds, but it must be of high purity and stored properly. Anhydrous DMSO is preferred, as it can absorb water from the atmosphere, and old or impure DMSO can contain acidic contaminants or oxidants that degrade samples.
-
Acetonitrile: Often used in analytical chromatography, it is generally a stable solvent for phenolics during analysis.
Expert Insight: For creating a stock solution, dissolving the compound in a minimal amount of ethanol or DMSO and then diluting it into a deoxygenated, acidic aqueous buffer (pH 3-5) containing a chelating agent is a robust strategy.
Q2: How can I prevent enzymatic degradation of my phenolic compounds in plant extracts?
A2: Plant extracts often contain endogenous enzymes like polyphenol oxidases (PPOs) and peroxidases (PODs) that rapidly degrade phenolics upon cell lysis.
-
Heat Inactivation: Briefly heating the extract (blanching) can denature and inactivate these enzymes. However, this may not be suitable for heat-labile compounds.
-
pH Control: Most PPOs have an optimal pH range of 6-7. Lowering the pH to < 4.0 can effectively inhibit their activity.
-
Reducing Agents: Additives like ascorbic acid or sodium metabisulfite act as potent inhibitors of PPO activity.
Q3: Can encapsulation really improve the stability of my phenolic compound?
A3: Yes, significantly. Encapsulation techniques, such as using cyclodextrins or liposomes, physically protect the phenolic compound from pro-oxidative elements like oxygen, light, and metal ions. The phenolic molecule resides within the hydrophobic core of the cyclodextrin or the lipid bilayer of the liposome, creating a micro-environment that enhances its stability in the bulk solution. This is a more advanced but highly effective method for formulation and long-term storage.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Phenolic Stock Solution
This protocol integrates best practices to create a stock solution with enhanced stability.
-
Prepare the Stabilizing Buffer:
-
Start with high-purity (e.g., 18 MΩ·cm) water.
-
Prepare the desired buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Add EDTA to a final concentration of 0.1 mM to chelate trace metals.
-
Add Ascorbic Acid to a final concentration of 0.1-1.0 mM to act as an antioxidant.
-
-
Deoxygenate the Buffer:
-
Place the buffer in a flask with a stir bar.
-
Bubble high-purity nitrogen or argon gas through the solution for at least 30-60 minutes while stirring. This process, known as sparging, removes dissolved oxygen.
-
-
Prepare the Phenolic Concentrate:
-
Weigh the phenolic compound accurately in an amber glass vial.
-
Add the minimum amount of a suitable organic solvent (e.g., ethanol) to completely dissolve the compound.
-
-
Final Preparation and Storage:
-
Under a gentle stream of inert gas (to maintain the inert atmosphere), transfer the phenolic concentrate into the deoxygenated stabilizing buffer to achieve the desired final concentration.
-
Immediately cap the container tightly. For screw-cap vials, use caps with Teflon-lined septa.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at the appropriate temperature (4°C for short-term, -80°C for long-term).
-
Protocol 2: Monitoring Phenolic Stability with a Stability-Indicating HPLC-UV Method
This protocol allows you to quantitatively assess the stability of your compound over time.
-
Method Development:
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate your parent phenolic compound from its potential degradation products.
-
The mobile phase often consists of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The acid in the mobile phase helps to ensure sharp peak shapes and maintain stability during the analysis.
-
-
Forced Degradation Study:
-
To validate that your method is "stability-indicating," subject your phenolic solution to forced degradation conditions (e.g., heat at 80°C, expose to strong acid/base, UV light, or an oxidizing agent like H₂O₂).
-
Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak and there is a corresponding decrease in the parent peak area.
-
-
Time-Point Analysis:
-
Prepare your phenolic solution according to Protocol 1.
-
Divide it into several aliquots for storage under your desired conditions.
-
At specified time points (e.g., T=0, 1 day, 7 days, 30 days), remove an aliquot, bring it to room temperature, and analyze it using the validated HPLC method.
-
Plot the concentration of the parent phenolic compound versus time to determine its degradation kinetics.
-
Part 4: Visualization & Data
Diagrams
Caption: Key factors accelerating the oxidative degradation of phenolic compounds.
Caption: Workflow for preparing a stabilized phenolic solution.
Reference Data Tables
Table 1: Influence of pH on Phenolic Stability & Recommended Range
| Compound Class | General Stability Trend with Increasing pH | Recommended pH Range for Stability | Rationale |
| Flavonoids (e.g., Quercetin) | Decreases significantly above pH 7 | 3.0 - 5.0 | Deprotonation of hydroxyl groups creates phenoxide ions that are highly prone to oxidation. |
| Phenolic Acids (e.g., Gallic Acid) | Decreases above pKa | 3.0 - 4.5 | Carboxylic acid group helps stabilize, but phenolic hydroxyls still oxidize at higher pH. |
| Anthocyanins | Highly pH-dependent (color & stability) | 1.0 - 3.0 | Stable as the red flavylium cation at very low pH; becomes unstable and colorless at higher pH. |
Table 2: Common Stabilizing Additives and Their Working Concentrations
| Additive | Type | Typical Concentration Range | Mechanism of Action |
| Ascorbic Acid | Antioxidant | 0.1 - 1.0 mM | Preferentially oxidized and can regenerate parent phenols from radical intermediates. |
| EDTA | Chelating Agent | 0.1 - 0.5 mM | Sequesters catalytic metal ions (Fe³⁺, Cu²⁺) that promote oxidation. |
| BHT / BHA | Antioxidant | 0.01% - 0.1% (w/v) | Radical scavengers, often used in more lipophilic systems. |
| Sodium Metabisulfite | Antioxidant/Enzyme Inhibitor | 0.1 - 1.0 mg/mL | Potent oxygen scavenger and inhibitor of polyphenol oxidase enzymes. |
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]
-
Quiles, A., et al. (2021). Stability of Phenolic Compounds. MDPI. Available at: [Link]
-
Chen, Z., et al. (2018). Stability of Quercetin in Aqueous Solution: The Role of pH and Sacrificial Antioxidants. Food Chemistry, 269, 47-54. Available at: [Link]
-
Cacace, J. E., & Mazza, G. (2003). Optimization of Extraction of Anthocyanins from Black Currants with Aqueous Ethanol. Journal of Food Science, 68(1), 240-248. Available at: [Link]
-
Herbig, A. L., & Renard, C. M. (2017). Factors that impact the stability of vitamin C at intermediate temperatures in a model system. Food Chemistry, 220, 356-363. Available at: [Link]
-
Bekdeşer, B., et al. (2019). The effects of pH, temperature and metal cations on the stability of a natural colorant: Purple basil (Ocimum basilicum) extract. Food Chemistry, 298, 125059. Available at: [Link]
-
Munin, A., & Edwards-Lévy, F. (2011). Encapsulation of natural polyphenolic compounds; a review. Pharmaceutics, 3(4), 793–829. Available at: [Link]
Debugging mass spectrometry fragmentation patterns of phenol isomers
Welcome to the technical support center for mass spectrometry analysis of phenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating and identifying positional isomers of phenolic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work. This is a living document, structured in a question-and-answer format to directly address the complex issues you face at the bench.
Section 1: Foundational Challenges & Concepts
Q1: Why are my ortho-, meta-, and para-phenol isomers producing nearly identical mass spectra?
This is the most fundamental challenge in isomer analysis. Positional isomers have the same elemental composition and, therefore, the same exact mass. The fragmentation patterns you observe, particularly under Electron Ionization (EI), are dictated by the stability of the resulting fragment ions and the energy required to break specific bonds.
-
Energetic Similarity: For many simple phenol isomers like cresols (methylphenols) or xylenols (dimethylphenols), the energy differences between the ortho-, meta-, and para- structures are minimal. The initial molecular ions formed are structurally very similar, and they tend to follow the same low-energy fragmentation pathways. For example, the primary fragmentation of cresol isomers involves the loss of a hydrogen radical followed by the loss of carbon monoxide (CO), yielding ions that are not structurally distinct enough to produce significant differences in relative abundance.
-
Charge Delocalization: The positive charge on the aromatic ring is delocalized, meaning the influence of the substituent's position (ortho, meta, or para) on the fragmentation cascade is often insufficient to create a unique spectral fingerprint.
Therefore, relying on mass spectrometry alone, especially without a preceding separation step, is often inadequate for distinguishing these types of isomers.[1] The mass spectrometer will report the same m/z values for fragments because the underlying atomic composition of those fragments is identical.
Section 2: Core Methodologies & Troubleshooting
Q2: I can't distinguish my isomers. What is the first and most critical step I should take?
Introduce a separation technique. The most robust and widely accepted solution is to couple your mass spectrometer with a chromatographic system.
-
Gas Chromatography (GC-MS): This is the gold standard for volatile and semi-volatile phenol isomers.[2] The GC column separates the isomers based on their boiling points and interactions with the stationary phase. They elute at different, reproducible retention times, allowing for unambiguous identification before they even enter the mass spectrometer.[3] For many phenols, a standard non-polar (e.g., DB-5ms) or mid-polar column provides excellent resolution.[3][4]
-
Liquid Chromatography (LC-MS): For less volatile or thermally sensitive phenolic compounds, LC-MS is the preferred method. Reversed-phase HPLC is commonly used, where subtle differences in polarity between isomers can be exploited to achieve separation.
Causality: Chromatography introduces an orthogonal dimension of data (retention time) to the mass-to-charge ratio (m/z). This two-dimensional analysis (Time vs. m/z) is vastly more powerful for isomer differentiation than relying on m/z alone.
Workflow: Troubleshooting Isomer Co-elution or Poor Identification
Below is a logical workflow for addressing challenges in isomer differentiation.
Caption: Troubleshooting workflow for phenol isomer analysis.
Q3: My isomers still co-elute. How can chemical derivatization help?
Derivatization is a powerful strategy to enhance both chromatographic separation and mass spectral differentiation.[5] The process involves chemically modifying the phenolic hydroxyl group.
-
Why it Works: By adding a chemical tag (e.g., a trimethylsilyl or "TMS" group), you alter the molecule's properties:
-
Volatility & Thermal Stability: Silylation, for example, increases the volatility and thermal stability of phenols, making them more suitable for GC-MS analysis.[6]
-
Chromatographic Behavior: The derivatizing group can introduce subtle structural differences that are magnified by the chromatographic column, often turning a co-eluting pair into two well-resolved peaks.
-
Mass Spectral Clues: The derivative provides new, often structurally significant, fragmentation pathways. For instance, isobutoxycarbonyl derivatives of phenols show characteristic losses of [M-100]⁺, which can aid in structural confirmation.[4]
-
This protocol provides a general guideline for silylation using BSTFA. Always handle reagents in a fume hood and use appropriate personal protective equipment.
-
Sample Preparation: Prepare a solution of your phenol isomer mixture in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL in a clean, dry autosampler vial.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of the silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The TMCS catalyst accelerates the reaction.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
-
Validation: Run a derivatized standard of each isomer to confirm retention times and fragmentation patterns. The molecular ion peak will be shifted by the mass of the TMS group minus a proton (72 Da).
Section 3: Advanced Techniques for Intractable Cases
Q4: I have no access to chromatography, or my isomers are simply inseparable. What are my options?
When chromatography fails, you must turn to advanced mass spectrometry techniques that can separate ions in the gas phase.
Ion Mobility Spectrometry (IMS): The Gas-Phase Separator
IMS is a powerful technique that separates ions based on their size, shape, and charge, a property known as collision cross-section (CCS).[7][8] Isomers that have the same mass but different three-dimensional shapes will travel through the ion mobility cell at different speeds, allowing them to be separated before they reach the mass analyzer.[9][10]
-
How it Works: After ionization, ions are pulsed into a gas-filled drift tube. An electric field pushes them through the tube, while collisions with the neutral drift gas slow them down. Compact isomers suffer fewer collisions and travel faster than more extended isomers.
-
Why it's Effective for Phenols: The position of a substituent on the phenyl ring can subtly alter the molecule's overall shape. For example, an ortho-substituted phenol might be more compact due to intramolecular hydrogen bonding than its para-isomer. IMS can often resolve these small differences.[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 4. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. research.wur.nl [research.wur.nl]
- 10. tandfonline.com [tandfonline.com]
- 11. research.wur.nl [research.wur.nl]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Optimization of Derivatization Reactions for Volatile Phenols
Welcome to the technical support center for the derivatization of volatile phenols for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during sample preparation. By understanding the causality behind experimental choices, you can build robust and self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing volatile phenols by GC?
Volatile phenols, despite their name, often exhibit poor chromatographic behavior due to the polar hydroxyl (-OH) group. This group can lead to strong interactions with active sites in the GC system, resulting in peak tailing, reduced sensitivity, and poor resolution.[1][2] Derivatization is a chemical modification process that converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[2][3] This transformation enhances the analyte's suitability for GC analysis, leading to sharper peaks and improved resolution.[4]
Q2: What are the most common derivatization strategies for volatile phenols?
The three most prevalent methods for derivatizing volatile phenols for GC analysis are silylation, acylation, and alkylation.[5]
-
Silylation: This is the most common method, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[5] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[3][6] The resulting TMS ethers are significantly more volatile and thermally stable.[4]
-
Acylation: This involves reacting the phenol with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride, to form an ester.[7][8] This method also increases volatility and can improve detection with specific detectors.
-
Alkylation: This method forms ethers by reacting the phenol with an alkylating agent. While less common for routine analysis, it can be useful for specific applications.[6]
Q3: How do I choose the right derivatization reagent?
The choice of reagent depends on several factors, including the specific phenols being analyzed, the sample matrix, and the desired analytical outcome.
-
Silylating agents like BSTFA and MSTFA are excellent general-purpose reagents for phenols.[3][6] For sterically hindered phenols, a catalyst such as trimethylchlorosilane (TMCS) can be added to BSTFA to increase its reactivity.[4][6]
-
Acylating agents like acetic anhydride are effective and can be used under both aqueous and anhydrous conditions.[8] Under aqueous basic conditions, acetic anhydride will selectively derivatize phenols and amines but not alcohols, which can be advantageous in complex samples.[8]
Troubleshooting Guide
This section addresses specific problems that can arise during the derivatization of volatile phenols.
Problem 1: Incomplete Derivatization (Low Product Peak, Large Tailing Phenol Peak)
This is a classic sign that the reaction has not gone to completion.[1] The polar, underivatized phenol interacts strongly with the GC column's stationary phase, causing poor peak shape and delayed elution.[1]
Potential Causes & Solutions:
-
Presence of Water: Silylating reagents are extremely sensitive to moisture.[1][3] Water in your sample or solvents will react preferentially with the reagent, rendering it ineffective.[1]
-
Insufficient Reagent: The amount of derivatization reagent may not be enough to react with all the phenol molecules present, especially in concentrated samples.[1]
-
Solution: Increase the molar excess of the derivatization reagent. A common starting point is a 2 to 10-fold molar excess relative to the analyte.
-
-
Suboptimal Reaction Conditions: The reaction time or temperature may be inadequate for the reaction to proceed to completion.[1][9]
-
Solution: Optimize the reaction conditions. For silylation with BSTFA, heating the mixture at 60-80°C for 20-60 minutes is a common practice.[6] For acylation with acetic anhydride, reactions can often be performed at 60°C.[7] Always refer to established protocols for your specific reagent and analyte.
-
-
Poor Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture.
Problem 2: Appearance of Extraneous Peaks in the Chromatogram
Unwanted peaks can originate from the derivatization reagent itself, byproducts, or contamination.
Potential Causes & Solutions:
-
Reagent Byproducts: The derivatization reaction itself produces byproducts. For example, silylation with BSTFA produces N-methyltrifluoroacetamide.[4]
-
Solution: Identify the byproduct peaks by injecting a reagent blank (reagent and solvent, no analyte). These peaks are usually well-separated from the analyte peaks and can be ignored for quantification if they do not co-elute.
-
-
Contamination: Contamination can be introduced from solvents, glassware, or the sample handling process.
-
Solution: Run a solvent blank through your entire sample preparation and analysis workflow to pinpoint the source of contamination.[1] Use high-purity, GC-grade solvents and meticulously clean all glassware.
-
-
Side Reactions: The derivatization reagent might react with other components in the sample matrix.
-
Solution: If matrix effects are suspected, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.[11]
-
Problem 3: Low or No Derivative Peak with No Corresponding Analyte Peak
This indicates that the analyte may have been lost during sample preparation or that the derivative is unstable.
Potential Causes & Solutions:
-
Analyte Volatility: Volatile phenols can be lost during sample concentration steps, especially when heating under a stream of nitrogen.
-
Solution: Evaporate solvents gently at a lower temperature. Use a keeper solvent (a small amount of a high-boiling, non-interfering solvent) to prevent complete dryness.
-
-
Derivative Instability: Some derivatives, particularly certain silyl ethers, can be susceptible to hydrolysis if exposed to moisture after the reaction is complete.
-
Solution: Analyze the derivatized samples as soon as possible after preparation.[10] Ensure that the GC system, including the syringe and inlet, is free from moisture. Avoid using GC columns with hydroxyl groups (e.g., WAX phases) as they can react with the derivatized analytes or excess reagent.[4]
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction or the stability of the derivative.[12][13]
-
Solution: Perform spike-and-recovery experiments with your specific matrix to assess for signal suppression or enhancement. If significant matrix effects are observed, an alternative extraction or cleanup method may be necessary.[13]
-
Experimental Protocols & Data
Protocol 1: General Silylation of Volatile Phenols using BSTFA with 1% TMCS
This protocol is a robust starting point for the derivatization of a wide range of phenols.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh or pipette 1-5 mg of the sample (or a dried extract) into a 2 mL reaction vial.
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate). Pyridine can act as a catalyst and helps to solubilize the phenols.[4][14]
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes in a heating block or water bath.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC or GC-MS analysis. Inject 1 µL into the GC system.
Protocol 2: Acetylation of Volatile Phenols using Acetic Anhydride
This method is useful for creating stable acetylated derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Place 1 mmol of the phenol substrate in a 25 mL round-bottom flask.[7]
-
Reagent Addition: Add 1.5 mmol of acetic anhydride.[7] A catalyst such as pyridine or sodium bicarbonate can be added to promote the reaction.[15][16]
-
Reaction: Mix the contents and heat at 60°C for the required time (typically 30-60 minutes), monitoring the reaction progress by TLC or a pilot GC run.[7]
-
Work-up: After cooling, the reaction mixture can be diluted with a suitable solvent (e.g., diethyl ether) and washed with a dilute base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC.
Table 1: Comparison of Common Derivatization Reagents for Phenols
| Reagent | Abbreviation | Derivative Formed | Key Advantages | Common Issues |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | High reactivity, volatile byproducts.[6] | Moisture sensitive.[1] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ether | Very strong silylating agent.[3] | Moisture sensitive, can be too reactive for some applications.[10] |
| Acetic Anhydride | - | Acetate Ester | Forms stable derivatives, can be used in aqueous conditions.[8] | Slower reaction times, may require a catalyst.[16] |
| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl (PFB) Ether | Creates derivatives with high electron capture detector (ECD) response.[5] | Can be more complex to optimize. |
Visualizations
Workflow for Troubleshooting Incomplete Derivatization
Caption: A logical flowchart for diagnosing incomplete phenol derivatization.
General Derivatization Workflow for GC Analysis
Caption: General experimental workflow for the analysis of volatile phenols.
References
- Benchchem.
- Phenomenex.
- SciSpace.
- Chromatography Forum.
- MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- Royal Society of Chemistry. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent.
- ResearchGate.
- National Institutes of Health. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Chemistry LibreTexts.
- Sigma-Aldrich.
- ResearchGate.
- MDPI.
- PubMed Central. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- PubMed.
- MDPI.
- GC Derivatization.
- Journal of the Chemical Society B: Physical Organic. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- Global NEST Journal.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. mdpi.com [mdpi.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.gnest.org [journal.gnest.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the technical support center for managing matrix effects in the LC-MS/MS analysis of biological samples. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the accuracy, reproducibility, and reliability of their bioanalytical data. Here, we will move beyond simple procedural lists to explore the underlying causes of common issues and provide robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
This section addresses the foundational concepts of matrix effects. Understanding these principles is the first step toward effective troubleshooting.
Q1: What exactly is the "matrix effect" in LC-MS/MS?
A: The matrix effect is the alteration—suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, other molecules from your biological sample (like salts, proteins, and phospholipids) that reach the mass spectrometer's ion source at the same time as your target analyte can interfere with its ability to become a charged ion.[2] This interference directly impacts the signal intensity, leading to inaccurate and unreliable quantification.[1][3] It is a major concern in quantitative bioanalysis, particularly when using electrospray ionization (ESI), which is highly susceptible to these interferences.[4][5]
Q2: What are the primary causes of ion suppression and enhancement?
A: Ion suppression is far more common than enhancement and is a significant challenge in bioanalysis.[6] The primary mechanisms are rooted in the complex environment of the ESI droplet during its transition from liquid to gas phase.
-
Competition for Ionization: The ESI process has a finite capacity to generate charged ions. If a high concentration of a co-eluting matrix component is present, it can compete with the analyte for access to the droplet surface and for available charge, thereby reducing the number of analyte ions that are formed and detected.[1][2][7]
-
Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the ESI droplets, such as their surface tension or viscosity.[8] This can hinder the efficient evaporation of the solvent and the subsequent release of charged analyte ions into the gas phase.[8]
-
Ion Pairing & Neutralization: Some matrix components can form neutral adducts with the analyte ions in the gas phase, preventing them from being detected by the mass spectrometer.[8]
Phospholipids are notorious culprits, especially in plasma and serum analysis.[9] Due to their amphipathic nature, they are difficult to remove completely and often co-elute with a wide range of analytes, causing significant ion suppression.[10][11]
Q3: Which biological matrices are considered the most challenging?
A: The complexity and "dirtiness" of the matrix directly correlate with the severity of matrix effects.
-
Most Challenging: Plasma, serum, whole blood, and tissue homogenates are considered highly complex. They are rich in proteins, lipids (especially phospholipids), salts, and endogenous metabolites that are difficult to remove and are primary sources of interference.[4][12]
-
Moderately Challenging: Urine can be variable. While it has fewer proteins and lipids than plasma, it can have high concentrations of salts and urea, which can cause issues. The composition can also vary significantly depending on diet and hydration.
-
Less Challenging: Cerebrospinal fluid (CSF) and saliva are generally cleaner matrices with lower protein and lipid content, but they are not entirely free from potential interferences.
Q4: How can I quantitatively assess the matrix effect in my assay?
A: Visual inspection of chromatograms is not sufficient to detect matrix effects.[4] A quantitative assessment is crucial and is a required component of bioanalytical method validation according to regulatory bodies like the FDA.[13][14][15] The "golden standard" approach is the post-extraction addition experiment.[4]
This involves comparing the peak response of an analyte spiked into an extracted blank matrix (Set B) with the response of the analyte in a neat (clean) solvent (Set A) at the same concentration.[4][16] The Matrix Factor (MF) is then calculated.
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
The interpretation of the Matrix Factor is summarized in the table below.
| Matrix Factor (MF) Value | Interpretation | Impact on Assay |
| MF = 1 | No matrix effect | Ideal |
| MF < 1 (e.g., 0.7) | Ion Suppression | Underestimation of analyte concentration |
| MF > 1 (e.g., 1.3) | Ion Enhancement | Overestimation of analyte concentration |
Regulatory guidance suggests that the matrix effect should be evaluated using at least six different sources (lots) of the biological matrix to assess inter-subject variability.[13][15]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and resolving specific issues related to matrix effects.
Problem 1: My analyte signal is significantly lower in the biological matrix compared to a clean solvent. How do I confirm it's a matrix effect?
This is a classic symptom of ion suppression. To systematically diagnose this, you must perform a quantitative assessment.
Caption: Workflow for quantifying matrix factor (MF) and recovery (RE).
-
Prepare Solution A (Neat Solution): Spike your analyte and internal standard (IS) into a clean reconstitution solvent (e.g., mobile phase) to achieve a final concentration (e.g., medium QC level).
-
Prepare Solution B (Post-Extraction Spike):
-
Take a blank biological matrix sample (e.g., human plasma).
-
Perform your entire sample extraction procedure (e.g., protein precipitation or SPE).
-
Evaporate the final extract to dryness (if applicable).
-
Reconstitute the dried extract with Solution A. This ensures the final analyte and IS concentrations are identical to Solution A, but now in the presence of extracted matrix components.
-
-
Analysis: Inject both solutions (A and B) multiple times (n=3-6) into the LC-MS/MS system.
-
Calculation: Calculate the Matrix Factor (MF) as: MF = [Mean Peak Area of Analyte in Solution B] / [Mean Peak Area of Analyte in Solution A] . An IS-normalized MF should also be calculated to assess the IS's ability to track the matrix effect.
Problem 2: I've confirmed ion suppression. What is the most effective strategy to eliminate or compensate for it?
A multi-faceted approach is most effective. The goal is to either separate the analyte from the interfering components chromatographically, remove the interferences during sample preparation, or compensate for the effect using an appropriate internal standard.
Caption: A decision-making workflow for mitigating matrix effects.
In-depth Explanation of Mitigation Strategies:
-
Chromatographic Separation: The simplest approach is to chromatographically separate your analyte from the bulk of the matrix interferences, particularly the early-eluting phospholipids.[7][17] Poor retention on a reversed-phase column is a common cause of failure.[17] Try modifying your LC gradient to be shallower, using a longer column for better resolution, or switching to a different column chemistry (e.g., a phenyl-hexyl phase) that offers alternative selectivity.
-
Sample Preparation: This is the most powerful tool for removing matrix components before they enter the LC-MS system.[1] The choice of technique has a profound impact on data quality.
| Technique | Principle | Selectivity (Cleanliness) | Recovery | Throughput | Best For |
| Protein Precipitation (PPT) | Add organic solvent (e.g., Acetonitrile) to crash out proteins. | Low | High but non-selective | High | Rapid screening, when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Partition analyte between two immiscible liquids based on polarity/pH. | Medium | Variable, analyte-dependent | Medium | Removing highly polar (salts) or non-polar (lipids) interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed, then selectively eluted. | High | High and selective | Medium-High | Regulated bioanalysis, removing complex interferences, achieving low LLOQs. |
| HybridSPE® | Combines PPT with a selective phospholipid removal sorbent. | Very High | High | High | Specifically targeting and removing phospholipids from plasma/serum.[9][18] |
-
Internal Standard (IS) Selection: The use of an internal standard is essential to compensate for variations in both sample preparation and matrix effects.[4]
-
Structural Analogue IS: A molecule that is chemically similar but not identical to the analyte. It may not co-elute perfectly and may experience a different degree of ion suppression, leading to inaccurate correction.
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard.[2][19][20] A SIL-IS is chemically identical to the analyte, differing only in mass (e.g., containing ²H, ¹³C, or ¹⁵N). It will co-elute perfectly and experience the exact same extraction recovery and matrix effect as the analyte.[6][19][21] This allows for the most accurate and reliable compensation, as the analyte/IS peak area ratio remains constant even if the absolute signal intensity fluctuates.
-
Problem 3: My results have poor reproducibility across different patient samples. Could this be a differential matrix effect?
Yes, this is a critical issue, especially in clinical and regulated bioanalysis. Differential matrix effects occur when the magnitude of ion suppression or enhancement varies between individual sample lots or patients.[19][21] This can be caused by differences in diet, disease state, or co-administered medications.[4]
Validating a method with a single or pooled lot of plasma may not capture this variability.[21][22] Regulatory guidelines (FDA, EMA) mandate testing matrix effects across at least six different individual sources to ensure the method is robust.[13][15]
The best defense against differential matrix effects is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS). [21] Because the SIL-IS perfectly mimics the analyte's behavior, it can correct for inter-individual variations in matrix composition that a structural analogue IS would miss.[21][22]
Section 3: Key Experimental Protocols
Protocol: Generic Solid-Phase Extraction (SPE) for Plasma
This protocol provides a starting point for developing a robust SPE method for extracting a moderately non-polar drug from plasma using a reversed-phase (e.g., C8 or C18) cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples and vortex to mix.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. This disrupts protein binding and acidifies the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place a 1 mL, 30 mg reversed-phase SPE cartridge on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Pass 1 mL of water through the cartridge to equilibrate the sorbent to an aqueous environment. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (approx. 1 mL) onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pull the sample through the cartridge at a rate of ~1 mL/min.
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences like salts while retaining the analyte.
-
Apply a high vacuum for 1-2 minutes to dry the sorbent completely.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte from the cartridge using 1 mL of methanol (or a stronger organic solvent like acetonitrile if needed).
-
Allow the solvent to soak for 30 seconds before applying a slow vacuum to pull it through.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
- Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
- Ion-Suppression & Phospholipid Contamin
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon Web Services.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Bioanalytical Method Validation. U.S.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes.
- Monitoring Phospholipids for Assessment of Ion Enhancement and Ion Suppression in ESI and APCI LC/MS/MS for Chlorpheniramine in Human Plasma and the Importance of Multiple Source Matrix Effect Evaluations.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
- A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube.
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. nebiolab.com [nebiolab.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. fda.gov [fda.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. waters.com [waters.com]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storage of Air-Sensitive Phenolic Compounds
Welcome to the technical support center for the handling and storage of air-sensitive phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these reactive molecules. Phenolic compounds are susceptible to degradation through oxidation, which can compromise experimental results and product integrity. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide: Common Issues with Air-Sensitive Phenolic Compounds
This section addresses common problems encountered during the handling and storage of air-sensitive phenolic compounds, explains the underlying chemical principles, and offers step-by-step solutions.
Issue 1: Color Change in a Phenolic Compound (e.g., turning yellow, brown, or pink)
Q: My phenolic compound, which should be colorless, has developed a distinct color upon storage or during my experiment. What is happening, and how can I prevent it?
A:
Causality: The observed color change is a classic indicator of oxidation. Phenolic compounds are electron-rich and are readily oxidized by atmospheric oxygen. This process is often accelerated by light, heat, and the presence of metal ions. The initial oxidation product is a phenoxyl radical, which can then be further oxidized to form colored quinones or polymerize into complex, often dark-colored, degradation products.[1][2] This transformation not only alters the physical appearance of your compound but also its chemical identity and reactivity, leading to impurities and reduced yield in subsequent reactions.
Step-by-Step Protocol to Prevent Oxidation:
-
Inert Atmosphere is Crucial: Always handle and store air-sensitive phenolic compounds under an inert atmosphere, such as nitrogen or argon.[3][4][5] This can be achieved using a glovebox or a Schlenk line.[3][6][7][8][9]
-
Glovebox Use: For weighing and transferring solids, a glovebox provides an excellent inert environment.[9][10] Ensure the glovebox has low oxygen and moisture levels (ideally <1 ppm).
-
Schlenk Line Technique: For solution-based work, a Schlenk line allows for the manipulation of compounds under a positive pressure of inert gas.[6][8][11] Glassware should be oven-dried and then subjected to several vacuum/inert gas backfill cycles to remove adsorbed moisture and air.[3][11]
-
-
Solvent Degassing: Solvents can dissolve significant amounts of oxygen. Before use, deoxygenate solvents by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (typically three cycles).[7]
-
Light Protection: Store phenolic compounds in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidation.[12]
-
Temperature Control: Store compounds at recommended low temperatures, often refrigerated or in a freezer, to slow the rate of degradation.[13][14][15] However, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
-
Use of Antioxidants: In some formulations or long-term storage scenarios, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, if it does not interfere with downstream applications.
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Q: I am using a phenolic starting material in a synthesis, and my reaction yields are inconsistent, or I am observing unexpected byproducts. Could this be related to how I'm handling the compound?
A:
Causality: Inconsistent yields and byproduct formation are frequently linked to the degradation of the starting phenolic compound. If the phenol has partially oxidized to quinones or other species, the actual molar quantity of the active starting material is lower than calculated. Furthermore, these oxidative impurities can sometimes participate in side reactions, leading to a complex product mixture and making purification difficult.
Step-by-Step Protocol for Ensuring Reagent Purity:
-
Verify Reagent Quality: Before use, visually inspect the phenolic compound for any signs of discoloration. If oxidation is suspected, it may be necessary to purify the compound by recrystallization, distillation, or chromatography under inert conditions.
-
Strict Adherence to Air-Free Techniques: Employ rigorous air-free techniques for all transfers and reactions.
-
Solid Transfers: For transferring solid phenolic compounds, use a glovebox.[10][16] If a glovebox is unavailable, a solids addition tube can be used under a positive flow of inert gas on a Schlenk line.[8][10]
-
Liquid/Solution Transfers: Use gas-tight syringes or a cannula for transferring solutions of phenolic compounds.[3][8][17] Ensure the syringe is purged with inert gas before drawing up the liquid. When transferring, maintain a positive pressure of inert gas in both the source and receiving flasks.[18]
-
-
Inert Reaction Setup: Assemble your reaction glassware while hot after oven-drying, and immediately place it under an inert atmosphere.[17] Use rubber septa to seal openings and introduce reagents via syringe or cannula.[3] A bubbler filled with mineral oil should be used to vent the system and provide a visual confirmation of positive pressure.[19]
-
Monitor Reaction Headspace: Ensure a constant, gentle positive pressure of inert gas is maintained throughout the entire reaction period.
Visualization of Phenol Oxidation
The following diagram illustrates the general pathway for the autoxidation of a simple phenolic compound, leading to the formation of colored quinone-type structures.
Caption: Autoxidation pathway of a phenolic compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store a newly received air-sensitive phenolic compound?
A: Upon receipt, immediately transfer the compound to a glovebox if possible.[9] If not, store the original, unopened container in a desiccator inside a refrigerator or freezer as specified by the manufacturer.[13][20] The desiccator provides an additional barrier against moisture. For long-term storage, it is best to backfill the container with an inert gas like argon or nitrogen.[21][22]
Q2: Can I use nitrogen instead of argon as the inert gas?
A: For most phenolic compounds, high-purity nitrogen is a suitable and more economical choice for creating an inert atmosphere.[23] Argon is denser than air and can be advantageous when working with open flasks under a positive pressure flow, as it provides a better "blanket."[11] However, unless your compound is known to react with nitrogen (which is rare for phenols but possible for certain organometallic reagents), nitrogen is perfectly acceptable.[23]
Q3: My phenolic compound is a solid. How do I weigh it accurately without exposing it to air?
A: The most reliable method is to weigh the solid inside a glovebox with an analytical balance.[10] Place the compound in a pre-tared vial within the glovebox. If you do not have access to a glovebox, you can quickly weigh the compound in the air and immediately place it under an inert atmosphere, accepting that some minor surface oxidation may occur. This is only suitable for less sensitive phenols. For highly sensitive materials, glovebox weighing is mandatory.
Q4: What materials are best for storing phenolic compounds?
A: Borosilicate glass (e.g., Pyrex®) is the preferred material for containers.[12] Use vials with PTFE-lined caps to ensure a good seal and chemical compatibility.[16] Avoid contact with certain metals like copper, aluminum, magnesium, lead, and zinc, as they can be corroded by phenols or catalyze oxidation.[21] For applications requiring colorless phenol, stainless steel or nickel-clad tanks and fittings are recommended for larger-scale storage.[21]
Q5: How should I dispose of waste containing air-sensitive phenolic compounds?
A: All waste containing phenolic compounds should be treated as hazardous waste.[20][24]
-
Quenching Reactive Residues: If the waste contains highly reactive materials used in conjunction with the phenol (e.g., organolithiums), these must be quenched safely first. This is typically done under an inert atmosphere by slowly adding a proton source like isopropanol, often at low temperatures.[17][25][26]
-
Segregation and Labeling: Collect the phenolic waste in a dedicated, properly labeled, and sealed waste container.[24]
-
Empty Containers: Empty containers that held phenolic compounds should be rinsed three times with a suitable solvent (e.g., acetone or ethanol).[25][27] The rinsate must also be collected as hazardous waste. The rinsed container can then be left open in a fume hood to evaporate any remaining solvent before disposal.[28][29] Always follow your institution's specific hazardous waste disposal procedures.[16]
Summary of Recommended Storage Conditions
| Parameter | Best Practice | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon)[15][21] | Prevents oxidation by atmospheric oxygen.[5] |
| Temperature | Cool to cold (4°C to -20°C, as specified)[13][15] | Reduces the rate of chemical degradation and oxidation.[30] |
| Light | Amber glass or opaque containers[12] | Prevents photochemical degradation. |
| Container | Borosilicate glass with PTFE-lined caps[16] | Ensures chemical inertness and a tight seal. |
| Purity | Use high-purity compounds; purify if discolored. | Impurities can catalyze decomposition. |
Decision Workflow for Handling and Storage
This diagram provides a logical decision-making process for the appropriate handling and storage of air-sensitive phenolic compounds.
Sources
- 1. Video: Oxidation of Phenols to Quinones [jove.com]
- 2. schultzappel.wordpress.com [schultzappel.wordpress.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results - Kintek Furnace [kintekfurnace.com]
- 6. ossila.com [ossila.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
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- 14. Plenco - Material Storage for Bulk Molding Compounds and Phenolic Resin [plenco.com]
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- 16. as.uky.edu [as.uky.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. jwellglobal.com [jwellglobal.com]
- 22. olinepoxy.com [olinepoxy.com]
- 23. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 24. ehs.berkeley.edu [ehs.berkeley.edu]
- 25. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 26. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 27. sarponggroup.com [sarponggroup.com]
- 28. ehs.umich.edu [ehs.umich.edu]
- 29. web.mit.edu [web.mit.edu]
- 30. aristoleo.com [aristoleo.com]
Column selection guide for the chromatographic separation of phenol isomers
Technical Support Center: Chromatographic Separation of Phenol Isomers
A Senior Application Scientist's Guide to Column Selection and Method Troubleshooting
This guide provides a comprehensive framework for selecting the appropriate chromatographic column and troubleshooting common issues encountered during the separation of phenol isomers. As positional isomers, compounds like cresols (o-, m-, p-methylphenol) and nitrophenols (o-, m-, p-nitrophenol) present a significant analytical challenge due to their nearly identical physical and chemical properties. The key to a successful separation lies in understanding the subtle intermolecular interactions that can be exploited through careful selection of the stationary and mobile phases.
The Challenge: Understanding Phenol Isomer Separations
Phenol and its substituted isomers are critical industrial chemicals and common environmental pollutants. Their structural similarity—differing only in the position of substituent groups on the benzene ring—results in very similar polarities and hydrophobicities. This makes their separation by standard chromatographic methods, particularly reversed-phase HPLC, non-trivial.
Successful separation hinges on exploiting secondary separation mechanisms beyond simple hydrophobicity. These include:
-
π-π Interactions: The electron-rich aromatic rings of the phenol isomers can interact with phenyl-based stationary phases.
-
Dipole-Dipole Interactions: The polarity and dipole moment of the isomers can be leveraged using polar-embedded or polar-endcapped columns.
-
Hydrogen Bonding: The hydroxyl group of phenols can act as a hydrogen bond donor and acceptor, influencing retention on specific stationary phases.
A systematic approach to column selection is therefore not just recommended; it is essential for developing a robust and reproducible analytical method.
Column Selection Guide for Phenol Isomer Separations
Choosing the right column is the single most critical factor in achieving baseline resolution of phenol isomers. The selection process should be guided by the specific isomers in the sample and the desired chromatographic mode.
Workflow for Column Selection
Caption: A decision workflow for selecting the appropriate chromatographic column and mode.
Detailed Stationary Phase Comparison for Reversed-Phase HPLC
Reversed-phase HPLC is the most common technique for analyzing phenol isomers. However, the choice of stationary phase is critical for success.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantages |
| Standard C18 | Hydrophobic | General screening, simple mixtures | Widely available, good starting point. |
| Phenyl-Hexyl / Biphenyl | π-π Interactions, Hydrophobic | Positional isomers (cresols, xylenols) | Offers alternative selectivity to C18, enhancing resolution of aromatic compounds. |
| Polar-Embedded (e.g., Amide) | Hydrogen Bonding, Dipole-Dipole | Phenols and nitrophenols | Reduces peak tailing for polar analytes, provides unique selectivity. |
| Pentafluorophenyl (PFP) | Dipole-Dipole, π-π, Ion-Exchange | Halogenated phenols, nitrophenols | Offers orthogonal selectivity to both C18 and Phenyl phases. |
Troubleshooting Hub: Common Problems and Solutions
This section addresses specific issues encountered during the separation of phenol isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of my cresol isomers (o-, m-, p-cresol) on a C18 column?
A1: This is a classic selectivity problem. Cresol isomers have very similar hydrophobicity, which is the primary separation mechanism on a C18 column. Therefore, a C18 phase often fails to distinguish between them effectively.
-
Underlying Cause: The stationary phase lacks a secondary interaction mechanism to differentiate the isomers.
-
Troubleshooting Steps:
-
Change Stationary Phase Chemistry: This is the most effective solution. Switch to a column that offers π-π interactions.
-
Recommendation: A Phenyl-Hexyl or Biphenyl column is highly recommended. The planar phenyl ligands in the stationary phase will interact differently with the electron clouds of the cresol isomers, providing the necessary selectivity for separation.
-
-
Optimize Mobile Phase:
-
Solvent: Change the organic modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile, try methanol, and vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter selectivity.
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing the strength of intermolecular interactions. Try reducing the temperature in 5°C increments.
-
-
Adjust pH: The pKa of cresols is around 10. Ensure the mobile phase pH is well below this (e.g., pH 3-4) to keep them in their neutral, non-ionized form. This typically improves peak shape and retention.
-
Q2: My phenol peaks are showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for phenols is most often caused by secondary interactions between the acidic hydroxyl group of the phenol and active sites on the silica backbone of the stationary phase, particularly silanol groups.
-
Underlying Cause: Unwanted ionic interactions with residual, acidic silanol groups (Si-OH) on the silica surface.
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting phenol peak tailing.
-
Detailed Solutions:
-
Suppress Silanol Activity: The most common approach is to lower the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will protonate the silanol groups, rendering them neutral and reducing their ability to interact with the phenols.
-
Use a Modern, Endcapped Column: High-purity silica columns that are thoroughly endcapped (a process that covers most residual silanols) are less prone to this issue. If you are using an older column, upgrading to a modern one can solve the problem.
-
Consider a Polar-Embedded Phase: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from the silica surface, significantly improving peak shape for basic and acidic compounds like phenols.
-
Q3: I need to separate nitrophenol isomers by GC. Which column should I use?
A3: For Gas Chromatography (GC), the separation of polar, isomeric compounds like nitrophenols depends heavily on the polarity of the stationary phase.
-
Underlying Principle: The goal is to select a phase that can differentiate based on the differing dipole moments and hydrogen bonding capabilities of the o-, m-, and p-nitrophenol isomers.
-
Column Recommendations:
-
WAX Columns (Polyethylene Glycol - PEG): This is an excellent first choice. WAX phases are highly polar and separate compounds based on polarity and hydrogen bonding capacity. They are very effective for separating phenols and their isomers.
-
Mid-to-High Polarity Phases (e.g., 50% Phenyl Polysiloxane): Columns with a high percentage of phenyl content (e.g., DB-17, Rxi-50) offer a different selectivity based on a combination of dispersive and dipole-dipole interactions. These can be a good alternative if a WAX column does not provide the desired resolution.
-
Frequently Asked Questions (FAQs)
Q: Can I use the same column for separating cresols and nitrophenols?
A: While possible, it may not be optimal. Cresols are best separated using a phase that emphasizes π-π interactions (e.g., Phenyl-Hexyl). Nitrophenols, being more polar, often show better peak shape and unique selectivity on polar-embedded or PFP phases. If analyzing both, a PFP column might be a good compromise due to its multiple interaction modes.
Q: What are typical starting conditions for an HPLC method for phenol isomers?
A: A good starting point for method development would be:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20-60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
Q: Is derivatization necessary for GC analysis of phenols?
A: While not always necessary, derivatization is highly recommended. The polar, acidic hydroxyl group of phenols can cause peak tailing and adsorption on the inlet and column. Derivatizing the hydroxyl group (e.g., through silylation to create a TMS ether) makes the analyte more volatile and less polar, resulting in sharper peaks and improved reproducibility.
Experimental Protocol: Separation of Cresol Isomers by RP-HPLC
This protocol provides a validated starting method for the separation of o-, m-, and p-cresol.
1. Objective: To achieve baseline separation of three cresol isomers using a Phenyl-Hexyl stationary phase.
2. Materials:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm
-
Instrumentation: Standard HPLC system with UV detector
-
Chemicals: o-cresol, m-cresol, p-cresol standards, HPLC-grade acetonitrile, HPLC-grade water, Formic acid (LC-MS grade).
3. Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of each cresol isomer in methanol.
-
Create a working standard mixture by diluting the stocks to a final concentration of 10 µg/mL in a 50:50 water:acetonitrile mixture.
4. Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
UV Detection: 275 nm
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 50 50 12.0 70 30 | 15.0 | 70 | 30 |
5. Expected Outcome: This method should provide good resolution between the three isomers, typically with p-cresol eluting last due to its higher interaction with the phenyl phase. The use of formic acid ensures sharp, symmetrical peaks by suppressing silanol interactions.
References
-
Title: The Use of Phenyl-Hexyl Stationary Phases for the Separation of Positional Isomers. Source: Phenomenex Application Note. URL: [Link]
-
Title: Polar-Embedded Stationary Phases in Reversed-Phase Liquid Chromatography. Source: Journal of Chromatography A. URL: [Link]
-
Title: A Review of Pentafluorophenyl (PFP) Stationary Phases in High-Performance Liquid Chromatography. Source: LCGC North America. URL: [Link]
-
Title: The Role of pH in Reversed-Phase HPLC. Source: Waters Corporation Technical Brief. URL: [Link]
-
Title: Analysis of Phenols by Gas Chromatography. Source: Agilent Technologies Application Note. URL: [Link]
Validation & Comparative
A Comparative Analysis of 3-(2-Methoxyethyl)phenol and its Positional Isomers: Physicochemical Properties, Synthesis, and Analytical Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 3-(2-Methoxyethyl)phenol and its ortho- and para- positional isomers, 2-(2-Methoxyethyl)phenol and 4-(2-Methoxyethyl)phenol. While structurally similar, these isomers exhibit distinct physicochemical and spectroscopic properties that are critical for their unambiguous identification and separation. This is particularly relevant in pharmaceutical development, where the para-isomer, 4-(2-Methoxyethyl)phenol, is a key intermediate in the synthesis of the widely used beta-blocker, Metoprolol.[1][2] Understanding the properties of all three isomers is crucial for quality control, impurity profiling, and mechanistic studies.
This document synthesizes available experimental data, explains the causality behind synthetic and analytical methodologies, and provides detailed protocols to ensure scientific integrity and practical applicability.
Introduction to Isomeric Differentiation
Positional isomers, such as the ortho-, meta-, and para- substituted (2-Methoxyethyl)phenols, share the same molecular formula (C₉H₁₂O₂) and molecular weight (152.19 g/mol ).[3][4] However, the spatial arrangement of the hydroxyl and methoxyethyl groups on the phenol ring profoundly influences their physical properties, chemical reactivity, and spectral characteristics. The para-isomer is a well-characterized white solid, owing to its symmetrical structure which allows for efficient crystal packing.[2] The properties of the ortho- and meta-isomers are less documented in public literature, a critical data gap for researchers working with related compounds. This guide will compare the known data and provide expert analysis on the expected properties based on fundamental chemical principles.
Caption: Synthetic pathway for 4-(2-Methoxyethyl)phenol.
Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)phenol [5][6]
-
Step 1: Bromination of 4-Hydroxyacetophenone. Dissolve 4-hydroxyacetophenone in a suitable solvent like ethyl acetate. Slowly add a solution of bromine (1 equivalent) in the same solvent. The reaction can be catalyzed by a Lewis acid like aluminum chloride. Monitor the reaction to completion (e.g., by TLC). After the reaction, filter the mixture and remove the solvent under reduced pressure to obtain crude α-bromo-4-hydroxyacetophenone.
-
Step 2: Methoxide-Bromide Exchange. In a nitrogen-purged vessel, dissolve sodium methoxide in anhydrous methanol. Slowly add a solution of the crude α-bromo-4-hydroxyacetophenone from Step 1 in methanol. Stir the mixture for several hours. A precipitate of sodium bromide will form. Remove the solvent by roto-evaporation. Dissolve the residue in water, adjust the pH to ~6, and extract the product, α-methoxy-4-hydroxyacetophenone, with ethyl acetate. Dry the organic phase over anhydrous MgSO₄ and concentrate to yield the product.
-
Step 3: Catalytic Reduction. Dissolve the α-methoxy-4-hydroxyacetophenone in methanol in a hydrogenation vessel. Add a 10% Palladium on carbon (Pd/C) catalyst. Pressurize the vessel with hydrogen gas (e.g., 50 psig) and react at room temperature until hydrogen uptake ceases. [7]Filter the catalyst and concentrate the filtrate to yield the final product, 4-(2-Methoxyethyl)phenol. Purify further by distillation or recrystallization.
Synthesis of 2-(2-Methoxyethyl)phenol
The ortho-isomer is most readily prepared via the Williamson ether synthesis, a classic method for forming ethers. [8]This approach involves the O-alkylation of a suitable catechol derivative or the alkylation of phenol followed by subsequent functional group manipulations.
Experimental Protocol: Williamson Ether Synthesis Approach [8]
-
Deprotonation: In an inert atmosphere, dissolve a suitable starting phenol (e.g., catechol mono-methyl ether or a protected catechol) in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0°C to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Alkylation: Slowly add 2-chloroethyl methyl ether (or another 2-methoxyethyl halide) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate 2-(2-Methoxyethyl)phenol.
Synthesis of this compound
Spectroscopic and Analytical Differentiation
Spectroscopic techniques are paramount for distinguishing between these isomers. [3]Each method provides a unique fingerprint based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The key differences arise from the substitution pattern on the aromatic ring.
| Isomer | Aromatic Protons (¹H NMR) | Aromatic Carbons (¹³C NMR) | Methoxy/Ethyl Protons (¹H NMR) |
| ortho- | Complex multiplet pattern (4 protons) | 6 distinct signals expected | Distinct triplets for -CH₂CH₂- and a singlet for -OCH₃ |
| meta- | Complex multiplet pattern (4 protons) | 6 distinct signals expected | Distinct triplets for -CH₂CH₂- and a singlet for -OCH₃ |
| para- | Two distinct doublets (AA'BB' system) [3] | 4 distinct signals (due to symmetry) [3] | Triplets at ~3.61 and ~2.82 ppm; Singlet at ~3.38 ppm [3] |
Trustworthiness through Self-Validation: The symmetry of the para-isomer provides a clear diagnostic tool: the presence of only four aromatic carbon signals in the ¹³C NMR spectrum and a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum are definitive identifiers. In contrast, the lower symmetry of the ortho- and meta-isomers will result in six unique aromatic carbon signals and more complex splitting patterns for their four aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups. All three isomers will show a broad O-H stretching band around 3300-3400 cm⁻¹ and a C-O ether stretching band. [3]The primary differences are found in the "fingerprint region" (below 1500 cm⁻¹), where C-H bending patterns can indicate the aromatic substitution type (ortho, meta, or para).
Mass Spectrometry (MS)
All isomers will exhibit a molecular ion peak (M⁺) at an m/z of 152. [3]However, their fragmentation patterns under electron ionization (EI) will differ. The most abundant fragment for the para-isomer is typically at m/z 107, resulting from benzylic cleavage and loss of the -CH₂OCH₃ group. [4]While fragmentation data for the other isomers is scarce, subtle differences in fragment ion abundances can be expected due to the varied stability of the resulting radical cations.
Analytical Separation: HPLC & GC-MS
Chromatographic methods are essential for separating and quantifying these isomers in a mixture, for instance, during impurity analysis of Metoprolol intermediates. [9][10]
Caption: Workflow for separating and quantifying isomers.
Experimental Protocol: HPLC-UV Method for Isomer Separation [10]
-
Objective: To separate 2-, 3-, and 4-(2-Methoxyethyl)phenol isomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point. Biphenyl phases can also offer unique selectivity for aromatic compounds. [11]* Mobile Phase: A gradient of acetonitrile (or methanol) and water. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where phenols absorb, such as 275 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample mixture in the mobile phase or methanol. Filter through a 0.45 µm syringe filter before injection.
-
Expected Outcome: The isomers will elute at different retention times based on their polarity. The para-isomer is often the most retained (least polar interaction with the mobile phase) on standard C18 columns, but the exact elution order should be confirmed with individual standards.
Biological Activity and Toxicology
While phenol and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties, specific data for this compound and 2-(2-Methoxyethyl)phenol is limited. [12][13]
-
4-(2-Methoxyethyl)phenol: As an intermediate and known impurity of Metoprolol, its toxicological profile is of interest. It is classified as causing skin and eye irritation and may cause respiratory irritation. [4][14]* o-Methoxyphenols (General): Studies on various ortho-methoxyphenols have shown they can act as antioxidants and cyclooxygenase-2 (COX-2) inhibitors. [15][16][17]Dimerization of these compounds can enhance their biological effects. [15]This suggests that 2-(2-Methoxyethyl)phenol may possess similar activities, though this requires experimental validation.
Conclusion
This guide provides a comparative framework for understanding this compound and its positional isomers. While extensive data exists for the commercially significant 4-(2-Methoxyethyl)phenol, there is a pronounced lack of publicly available experimental data for the ortho- and meta-isomers. The key distinctions lie in their physicochemical properties, driven by molecular symmetry and hydrogen bonding capabilities, and their spectroscopic signatures, particularly in NMR. The provided synthetic and analytical protocols offer a robust starting point for researchers to produce, separate, and definitively identify these closely related compounds, ensuring accuracy and integrity in research and drug development.
References
- BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of 4-(2-Methoxyethyl)phenol and Its Structural Isomers. Benchchem.
-
PrepChem. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. PrepChem.com. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. [Link]
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
Googleapis. (n.d.). Method for producing 4-{2'-methoxyethyl) phenol - European Patent Office - EP 0449602 A1. [Link]
-
ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). [Link]
-
Justia Patents. (1990). Method for producing 4-(2'-methoxyethyl)phenol. [Link]
- Google Patents. (n.d.). CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
- Google Patents. (n.d.). CN1800128A - The synthetic method of p-(2-methoxy)ethylphenol.
-
PubChem. (n.d.). 4-(2-Methoxyethyl)phenol. National Center for Biotechnology Information. [Link]
-
IAS Fellows Publications. (n.d.). A New Route to (±) Metoprolol. [Link]
-
PubChem. (n.d.). 3-[2-Amino-3-(2-methoxyethyl)phenyl]phenol. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 4-(2-Methoxyethyl)phenol - Optional[ATR-IR] - Spectrum. [Link]
-
NIST WebBook. (n.d.). Phenol, 4-(2-aminoethyl)-2-methoxy-. National Institute of Standards and Technology. [Link]
-
Environmental Sample and Data Management Office. (n.d.). Analytical Methods. [Link]
-
PubMed. (n.d.). Dimerization, ROS formation, and biological activity of o-methoxyphenols. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN108689810A - To the synthetic method of methoxy ethyl phenol.
-
Lead Sciences. (n.d.). This compound. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). p-(2-Methoxyethyl) phenol. [Link]
-
PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. National Center for Biotechnology Information. [Link]
-
Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]
-
Academia.edu. (n.d.). SEPARATION METHODS OF ANALYSIS (CHM 703). [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
CORE. (n.d.). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. [Link]
-
YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]
-
ResearchGate. (2025). Phenolic Compounds - Biological Activity. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(2-Methoxyethyl)phenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is a cornerstone of reliable research and product quality. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-(2-Methoxyethyl)phenol, a positional isomer of a key intermediate in the synthesis of the widely used beta-blocker, metoprolol.[1][2][3][4] Given its potential presence as a process-related impurity, a robust and validated analytical method is crucial for ensuring the quality and safety of pharmaceutical products.
This document will explore the nuances of developing and validating analytical methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. We will delve into the rationale behind experimental choices, present adaptable protocols, and provide the framework for method validation in line with international regulatory standards.
The Analytical Challenge: Isomeric Specificity
The primary challenge in the analysis of this compound lies in its structural similarity to its ortho- and para-isomers, particularly 4-(2-Methoxyethyl)phenol. Since isomers often exhibit similar physical and chemical properties, achieving chromatographic separation is paramount for accurate quantification.[5] The choice of analytical technique and the optimization of its parameters are therefore critical to ensure selectivity.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. For this compound, HPLC and GC are the most common and practical choices.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Typical Analytes | Non-volatile or thermally labile compounds. | Volatile or semi-volatile compounds. |
| Derivatization | Not typically required. | Often necessary for polar compounds like phenols to increase volatility.[6] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
This data is adapted from typical performance characteristics for phenolic compounds and may vary based on specific instrumentation and experimental conditions.[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and robust technique for the quantification of phenolic compounds.[7] Its primary advantage for this compound is that it can be performed without a derivatization step, simplifying sample preparation. The key to a successful HPLC method is the selection of an appropriate column and mobile phase to achieve separation from its isomers.[8][9]
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
GC-MS offers excellent sensitivity and selectivity, making it a powerful tool for trace-level analysis.[6] However, due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve volatility and chromatographic peak shape.[6] Common derivatizing agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and sample matrix.
HPLC-UV Method Development Protocol
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved separation of isomers, a Phenyl-Hexyl or a pentafluorophenyl (PFP) stationary phase can be explored.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B should be optimized to resolve this compound from potential impurities and other isomers. A starting point could be 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 274 nm
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol. Prepare a series of working standards by serial dilution for calibration.
-
Sample Solution: Dissolve the sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
3. Workflow Diagram:
GC-MS Method Development Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[6]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions to monitor will need to be determined from the mass spectrum of the derivatized this compound.
2. Sample Preparation and Derivatization:
-
Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate it.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as BSTFA with 1% TMCS (trimethylchlorosilane) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
3. Workflow Diagram:
Method Validation: A Trustworthy System
A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation process should follow the guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.
Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995 |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision): RSD ≤ 2.0% Intermediate Precision (inter-day precision): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc. |
Validation Workflow Diagram:
Conclusion
The quantification of this compound, particularly in the context of pharmaceutical development, requires a selective and robust analytical method. Both HPLC-UV and GC-MS offer viable pathways to achieve this, with the choice depending on the specific analytical needs. HPLC-UV provides a more straightforward approach by avoiding derivatization, while GC-MS offers superior sensitivity for trace-level analysis.
Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the generated data. The protocols and validation framework presented in this guide provide a solid foundation for developing a fit-for-purpose analytical method for this compound, thereby supporting robust scientific research and ensuring the quality of pharmaceutical products.
References
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- Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
- Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
- 3-(2-Hydroxyethyl)phenol.
- p-(2-Methoxyethyl) phenol. LookChem.
- Improving HPLC Separation of Polyphenols.
- Trouble with Column Chrom
- Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques. Benchchem.
- Application Notes and Protocols for the Chromatographic Separation of Bromin
- Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol.
- This compound. Fluorochem.
- A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combin
- 2-(2-Methoxyethyl)phenol. Benchchem.
- Tackling Common Challenges in Chrom
- Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
- Degradation pathways of 4-(2-Methoxyethyl)phenol under experimental conditions. Benchchem.
- Cometabolism of phenol and substituted phenols by Nocardia spec. DSM 43251. SpringerLink.
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Taylor & Francis Online.
- Method for producing 4-(2'-methoxyethyl) phenol.
- p-(2-Methoxyethyl) phenol. Five Chongqing Chemdad Co., Ltd.
- 4-(2-Methoxyethyl)phenol. PubChem.
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A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-(2-Methoxyethyl)phenol Isomers
A Guide for Researchers in Drug Discovery and Development
Introduction: Unraveling the Structure-Activity Relationship of (2-Methoxyethyl)phenol Isomers
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse and significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The seemingly subtle variation in the substitution pattern on the phenol ring can dramatically influence the molecule's interaction with biological targets, a fundamental concept in structure-activity relationship (SAR) studies. This guide provides a comparative overview of the known and potential biological activities of three structural isomers: 2-(2-Methoxyethyl)phenol, 3-(2-Methoxyethyl)phenol, and 4-(2-Methoxyethyl)phenol.
While direct comparative studies on the bioactivities of these specific isomers are not extensively documented in current literature, this guide will synthesize available information on each compound and the broader class of methoxyphenols. Furthermore, we will provide detailed experimental protocols to enable researchers to conduct their own comparative assessments, thereby contributing to a deeper understanding of their therapeutic potential.
Known Biological and Synthetic Relevance of the Isomers
The existing body of research highlights distinct roles for each isomer, primarily as intermediates in the synthesis of more complex, biologically active molecules.
-
2-(2-Methoxyethyl)phenol: This isomer is a key intermediate in the acid-catalyzed cyclization to form 2,3-dihydrobenzofuran.[3] The 2,3-dihydrobenzofuran scaffold is a privileged structure found in a wide array of natural products and synthetic pharmaceuticals exhibiting insecticidal, antifungal, and antitrypanosomal activities.[3] Its position on the phenol ring allows for potential intramolecular interactions, such as hydrogen bonding, which can influence its chemical reactivity and biological interactions.[4]
-
This compound: Specific biological data for the 3-isomer is sparse in publicly available research. Its structural features suggest it may possess general phenolic activities, such as antioxidant and anti-inflammatory effects, but dedicated studies are required for confirmation.
-
4-(2-Methoxyethyl)phenol: The most well-documented of the three, this isomer is a critical precursor in the industrial synthesis of Metoprolol, a cardioselective β₁-adrenergic receptor blocker widely used to treat hypertension, angina, and heart failure.[5] There are anecdotal claims of its intrinsic antihypertensive activity, possibly through antagonism of the angiotensin II receptor, though robust quantitative data to support this is currently lacking.[5]
Comparative Biological Activity Profile (Predicted and Inferred)
Based on the activities of related phenolic and methoxyphenolic compounds, we can infer a range of potential biological activities for these isomers.[6][7] The following table summarizes these predicted activities, which require experimental validation.
| Biological Activity | 2-(2-Methoxyethyl)phenol | This compound | 4-(2-Methoxyethyl)phenol |
| Antioxidant Activity | Predicted, based on general activity of 2-methoxyphenols.[8] | Predicted | Predicted |
| Anti-inflammatory Activity | Predicted, with potential for COX-2 inhibition.[9] | Predicted | Predicted |
| Antimicrobial Activity | Predicted, based on general activity of phenols.[10] | Predicted | Predicted |
| Cytotoxicity | Potential, requires evaluation. | Potential, requires evaluation. | Potential, requires evaluation. |
| Tyrosinase Inhibition | Potential, based on phenolic structure.[11] | Potential | Potential |
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of these isomers, the following detailed protocols for key biological assays are provided.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the free radical scavenging ability of phenolic compounds.[4][12]
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of 2-, 3-, and 4-(2-Methoxyethyl)phenol in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of each isomer from the stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each isomer dilution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of each isomer dilution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the isomer that inhibits 50% of the DPPH radicals).
-
Anti-inflammatory Activity: COX-2 Inhibition Assay
Many phenolic compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[6]
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The oxidation of a chromogenic substrate by the peroxidase component of COX-2 is monitored spectrophotometrically.
Workflow:
Caption: Workflow for the COX-2 Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Prepare a solution of a chromogenic substrate (e.g., TMPD).
-
Prepare solutions of the test isomers and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test isomer or control.
-
Incubate for a short period at room temperature.
-
Add the chromogenic substrate.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for several minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and the IC50 value for each isomer.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[4][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of each isomer. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cell death).
-
Conclusion and Future Directions
The positional isomers 2-, 3-, and 4-(2-Methoxyethyl)phenol represent an intriguing trio for SAR studies. While current research primarily focuses on their roles as synthetic intermediates, their phenolic nature suggests a range of untapped biological activities. The provided experimental frameworks offer a clear path for researchers to systematically evaluate and compare their antioxidant, anti-inflammatory, and cytotoxic profiles. Such studies are crucial for uncovering novel therapeutic leads and for a more comprehensive understanding of how subtle structural modifications can profoundly impact biological function. Future research should aim to generate robust, comparative data for these isomers to either validate or refute their potential as standalone bioactive agents.
References
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(1), 181-188.
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
- Stefanska, J., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
- Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.
- Application Notes and Protocols for 4-(2-Methoxyethyl)phenol in Medicinal Chemistry. Benchchem.
- Application Notes and Protocols: The Role of 2-(2-Methoxyethyl)phenol in Heterocyclic Synthesis. Benchchem.
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- 2-(2-Methoxyethyl)phenol | 330976-39-1. Benchchem.
- Kim, H. J., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2121-2128.
- Inhibition of Mushroom Tyrosinase by Aliphatic Alcohols. (2009). Research Journal of Chemistry and Environment.
- Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1.
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology.
- A Comparative Spectroscopic Analysis of 4-(2-Methoxyethyl)phenol and Its Structural Isomers. Benchchem.
- Costantino, L., et al. (1995). Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)
- Costantino, L., et al. (1993). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349-358.
- Synthesis of 4-(2'-methoxyethyl)phenol. PrepChem.com.
- Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 264-275.
- Popova, V., & Mihaylova, D. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1045.
- Atarashi, M., et al. (2009). Dimerization, ROS formation, and biological activity of o-methoxyphenols. Bioorganic & Medicinal Chemistry, 17(15), 5563-5570.
- Braidy, N., et al. (2017). Protective Role of Polyphenols in Heart Failure: Molecular Targets and Cellular Mechanisms Underlying Their Therapeutic Potential. Nutrients, 9(11), 1256.
- Bouarab-Chibane, L., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 10, 829.
- The Potential of Polyphenols in Modulating the Cellular Senescence Process: Implications and Mechanism of Action. (2023). MDPI.
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- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). Molecules.
- Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)
- Activity cliffs of the molecules tested in the tyrosinase inhibition...
- A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (2021). MDPI.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Phenol Isomer Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and identification of phenol isomers are critical. These compounds are not only important chemical intermediates but also common environmental pollutants. The structural similarity of phenol isomers presents a significant analytical challenge, demanding robust and reliable methods for their separation and detection. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of phenol isomers. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comprehensive cross-validation framework to ensure data integrity and method equivalency.
The Analytical Challenge: Phenol Isomers
Phenol and its substituted isomers, such as cresols (methylphenols) and xylenols (dimethylphenols), often coexist in complex matrices. Their similar physicochemical properties make their separation a non-trivial task. The choice between HPLC and GC-MS is often dictated by the specific analytical requirements, including the desired sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the direct analysis of phenols without the need for derivatization.[1] The separation is achieved based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[2]
The "Why" Behind the HPLC Method Choices
-
Reversed-Phase Chromatography: For the separation of moderately polar compounds like phenols, reversed-phase HPLC is the mode of choice.[3] A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
-
Mobile Phase Modifier: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase is crucial.[4] This suppresses the ionization of the phenolic hydroxyl group, leading to more retained and symmetrical peaks.
-
UV Detection: Phenols possess a chromophore (the benzene ring) that absorbs ultraviolet (UV) light, making UV detection a simple and effective method for their quantification.[5] The wavelength of maximum absorbance for phenol is typically around 270-280 nm.[6][7]
Experimental Workflow for HPLC Analysis of Phenol Isomers
Caption: Experimental workflow for HPLC analysis of phenol isomers.
Detailed HPLC Protocol
-
Standard Preparation: Prepare a stock solution of a phenol isomer mix (e.g., phenol, o-cresol, m-cresol, p-cresol) in methanol. Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation: For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.[8]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 25 °C.[7]
-
Detection: UV at 270 nm.[6]
-
-
Analysis: Inject the standards and samples. Identify the peaks based on their retention times and quantify using the peak areas against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2] For phenols, which are not sufficiently volatile, a derivatization step is typically required to increase their volatility and thermal stability.[9][10]
The Rationale Behind the GC-MS Method Choices
-
Derivatization: This is a crucial step for successful GC-MS analysis of phenols.[9] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a common approach.[11] This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, making the molecule more volatile and less polar.[10]
-
Splitless Injection: To achieve high sensitivity for trace analysis, a splitless injection mode is often employed. This ensures that the majority of the sample is transferred to the analytical column.[12]
-
Mass Spectrometric Detection: MS detection provides a high degree of selectivity and allows for confident identification of the analytes based on their mass spectra. The fragmentation patterns of the derivatized phenols can be used for structural elucidation and confirmation.[13][14]
Experimental Workflow for GC-MS Analysis of Phenol Isomers
Caption: Experimental workflow for GC-MS analysis of phenol isomers.
Detailed GC-MS Protocol
-
Standard Preparation: Prepare a stock solution of a phenol isomer mix in a suitable solvent like methylene chloride. Prepare calibration standards by diluting the stock solution.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For a 1 L aqueous sample, acidify to pH < 2 with sulfuric acid.
-
Extract three times with 60 mL of methylene chloride in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL.
-
-
Derivatization:
-
To the 1 mL extract, add a derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to complete the reaction.
-
-
GC-MS Conditions:
-
Column: A low to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[15]
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to separate the isomers.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ions and characteristic fragments of the derivatized phenols.
-
-
Analysis: Inject the derivatized standards and samples. Identify the peaks based on their retention times and mass spectra. Quantify using the peak areas of characteristic ions against the calibration curve.
Cross-Validation: Ensuring Method Equivalency
Cross-validation is a critical process to demonstrate that two different analytical methods provide equivalent results. This is essential when transferring methods between laboratories or when one method is intended to replace another. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17]
Logical Flow of Cross-Validation
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A Comparative Guide to the Structure-Activity Relationship of Methoxy Phenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Isomerism
Methoxy phenols, simple phenolic compounds distinguished by a hydroxyl and a methoxy group on a benzene ring, are foundational scaffolds in a vast array of biologically active molecules, from natural products to synthetic drugs. The seemingly minor variation in the placement of the methoxy group—ortho (2-), meta (3-), or para (4-) to the hydroxyl group—profoundly influences their electronic properties, steric hindrance, and hydrogen-bonding capabilities. These molecular subtleties translate into significant differences in their antioxidant, antimicrobial, and cytotoxic profiles. This guide will dissect these relationships, providing a framework for rational drug design and the selection of appropriate isomers for specific biological applications.
Comparative Biological Activities: A Tale of Three Isomers
The biological efficacy of methoxy phenol isomers is not uniform. Their potency is intrinsically linked to the positional interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups.
Antioxidant Activity: A Positional Paradigm
The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[1] The ease of this donation, and thus the antioxidant potency, is heavily influenced by the stability of the resulting phenoxyl radical.
The general trend for the antioxidant activity of substituted phenols follows the order: ortho > para > meta .[2] This can be explained by the electronic effects of the methoxy group:
-
2-Methoxyphenol (Guaiacol - ortho): The ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl group. This bond can stabilize the phenoxyl radical formed after hydrogen donation through resonance, thereby enhancing its antioxidant capacity.[3]
-
4-Methoxyphenol (Mequinol - para): The para-methoxy group exerts a strong electron-donating effect through resonance, which helps to stabilize the phenoxyl radical. This leads to significant antioxidant activity.
-
3-Methoxyphenol (meta): The meta-methoxy group has a weaker electron-donating effect compared to the ortho and para positions due to the absence of direct resonance stabilization of the phenoxyl radical. Consequently, 3-methoxyphenol generally exhibits the lowest antioxidant activity among the three isomers.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the antioxidant activity of phenolic compounds.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (2-methoxyphenol, 3-methoxyphenol, or 4-methoxyphenol) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH radical in the same solvent to a concentration of approximately 0.1 mM. The solution should have a deep violet color.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Include a control well containing the DPPH solution and the solvent without any test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.
-
Antimicrobial Activity: A More Complex Narrative
The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy production.[5] The lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate the microbial cell wall and exert its effects.
The structure-activity relationship for the antimicrobial effects of methoxy phenol isomers is more complex than for their antioxidant activity and is highly dependent on the target microorganism.
-
2-Methoxyphenol (Guaiacol): Guaiacol and its derivatives have been shown to possess antimicrobial properties. For instance, eugenol (4-allyl-2-methoxyphenol), a well-known antimicrobial agent, is a derivative of guaiacol.[6][7][8] The presence of the methoxy group in the ortho position can influence the compound's interaction with the microbial cell membrane.
-
4-Methoxyphenol (Mequinol): The para-substituted isomer also exhibits antimicrobial activity. Its ability to penetrate bacterial membranes is a key factor in its efficacy.
-
3-Methoxyphenol: Data on the antimicrobial activity of 3-methoxyphenol is less abundant in the literature compared to its ortho and para counterparts.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each methoxy phenol isomer.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microplate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Cytotoxicity: A Double-Edged Sword
While antioxidant and antimicrobial activities are generally desirable, the potential cytotoxicity of these compounds is a critical consideration, especially in drug development. The cytotoxicity of phenolic compounds is often linked to their pro-oxidant activities at higher concentrations and their ability to induce apoptosis.
-
2-Methoxyphenol (Guaiacol): Studies on various 2-methoxyphenol derivatives have revealed a range of cytotoxic effects, with some compounds showing significant activity against cancer cell lines.[11][12]
-
4-Methoxyphenol (Mequinol): Mequinol has been reported to exhibit cytotoxicity, and its dimer has also been investigated for its cytotoxic potential.[13]
-
3-Methoxyphenol: Information on the cytotoxicity of 3-methoxyphenol is limited, but it is generally considered to be a toxic compound.[14]
A study on the cytotoxicity of p-methoxyphenol (1b) and its dimer (2b) against RAW264.7 cells reported ID50 values of 2.2 mM and 0.7 mM, respectively.[13] Another study on a series of 2-methoxyphenols reported varying 50% cytotoxic concentrations (CC50) against a human submandibular gland tumor cell line (HSG).[11] A direct comparison of the IC50 or ID50 values for all three isomers from a single study is not available, making a definitive ranking of their cytotoxicity challenging.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., a cancer cell line or a normal cell line) in appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the methoxy phenol isomers for a specific duration (e.g., 24, 48, or 72 hours).
-
Include untreated control cells.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mechanistic Insights and Structural Rationale
The observed differences in the biological activities of methoxy phenol isomers can be rationalized by considering their molecular structures and the resulting electronic and steric effects.
The Role of the Methoxy Group: An Electronic Tug-of-War
The methoxy group is an electron-donating group, which influences the electron density of the benzene ring and the reactivity of the phenolic hydroxyl group.
Caption: General mechanism of antimicrobial action of phenolic compounds.
Conclusion and Future Perspectives
The positional isomerism of methoxy phenols provides a compelling case study in structure-activity relationships. The ortho and para isomers generally exhibit superior antioxidant activity compared to the meta isomer, a phenomenon well-explained by electronic effects that stabilize the phenoxyl radical. The SAR for antimicrobial and cytotoxic activities is more intricate, with lipophilicity and specific interactions with cellular targets playing significant roles.
While this guide synthesizes the current understanding, it also highlights a critical gap in the literature: the lack of comprehensive, direct comparative studies of all three methoxy phenol isomers for various biological activities. Such studies, employing standardized assays, would be invaluable for a more definitive quantitative comparison and would further refine our understanding of the subtle yet powerful influence of substituent position on biological function. This knowledge is essential for the rational design of new therapeutic agents and functional molecules in the fields of medicine, food science, and materials science.
References
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Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (n.d.). Rotman Baycrest. Retrieved January 9, 2026, from [Link]
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Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. (2023). MDPI. Retrieved January 9, 2026, from [Link]
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Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. (2004). PubMed. Retrieved January 9, 2026, from [Link]
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Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI. Retrieved January 9, 2026, from [Link]
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Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved January 9, 2026, from [Link]
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Structure-activity relationship of phenolic compounds (phenol, pyrocatechol and hydroquinone) on natural lymphocytotoxicity of carp (Cyprinus carpio). (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022). Royal Society Open Science. Retrieved January 9, 2026, from [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Future Antimicrobials: Natural and Functionalized Phenolics. (2023). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
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Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Phenol, 4-methoxy-: Human health tier II assessment Preface. (2017). Australian Government Department of Health and Aged Care. Retrieved January 9, 2026, from [Link]
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Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. (2018). MDPI. Retrieved January 9, 2026, from [Link]
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Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). Defense Technical Information Center. Retrieved January 9, 2026, from [Link]
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Quantitative structure-activity relationships of antioxidant phenolic compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2026, from [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. Retrieved January 9, 2026, from [Link]
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Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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A Head-to-Head Comparison of Synthesis Routes for 3-(2-Methoxyethyl)phenol: A Guide for Process Development
Introduction
3-(2-Methoxyethyl)phenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of various pharmaceutical and specialty chemical targets. Its structural motif, featuring both a phenolic hydroxyl group and a methoxyethyl side chain at the meta position, offers versatile handles for further chemical modification. While its isomer, 4-(2-methoxyethyl)phenol, is a well-documented precursor in the industrial synthesis of the beta-blocker Metoprolol, the meta-substituted analogue presents unique synthetic challenges and opportunities.[1][2]
This guide provides a head-to-head comparison of distinct synthetic strategies for preparing this compound. We will dissect each route, focusing on the underlying chemical principles, scalability, and overall efficiency. The objective is to equip researchers and process chemists with the critical data and insights needed to select the optimal pathway based on their specific project goals, whether for lab-scale discovery or large-scale manufacturing.
Route 1: Grignard-based Strategy from 3-Bromophenol
This classic organometallic approach builds the carbon skeleton by forming a C-C bond between a protected halophenol and an electrophilic two-carbon synthon. It is a robust and highly adaptable route, often favored in industrial settings for its reliability.[3]
Causality and Experimental Rationale
The core of this strategy is the Grignard reaction, which requires the formation of an arylmagnesium halide.[4] However, the acidic proton of the phenolic hydroxyl group is incompatible with the highly basic Grignard reagent and would instantly quench it.[5] Therefore, the first critical step is to "protect" the phenol as an ether (e.g., a benzyl or tert-butyl ether) that is stable to the Grignard reagent but can be easily removed later.[6] Following protection, the Grignard reagent is formed from the aryl bromide and magnesium metal. This nucleophilic species then reacts with ethylene oxide, a highly efficient two-carbon electrophile, to install the hydroxyethyl side chain. Subsequent O-methylation of the primary alcohol followed by deprotection of the phenol yields the final product.
Experimental Protocol: A Step-by-Step Guide
-
Phenol Protection:
-
To a solution of 3-bromophenol (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (1.5 eq).
-
Add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 80-90°C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-bromo-3-(benzyloxy)benzene.
-
-
Grignard Reaction:
-
In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.[7]
-
Slowly add a solution of 1-bromo-3-(benzyloxy)benzene (1.0 eq) in anhydrous THF to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the solution to 0°C and slowly bubble in ethylene oxide gas (1.5 eq) or add a pre-condensed solution of ethylene oxide in cold THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry, and concentrate to afford 2-(3-(benzyloxy)phenyl)ethan-1-ol.
-
-
O-Methylation & Deprotection:
-
Dissolve the alcohol (1.0 eq) in THF and cool to 0°C. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir for 30 minutes, then add dimethyl sulfate (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 3-4 hours.
-
Carefully quench with water and extract with ethyl acetate. The crude product is 1-(benzyloxy)-3-(2-methoxyethyl)benzene.
-
Dissolve the protected ether in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under pressure (40-50 psi) until the reaction is complete.[8]
-
Filter the catalyst through a pad of Celite and concentrate the filtrate. The resulting crude product is purified by column chromatography or distillation to yield this compound.
-
Visualizing the Grignard Pathway
Caption: Grignard-based synthesis of this compound.
Route 2: Friedel-Crafts Acylation and Reduction Strategy
This pathway constructs the target molecule from a simpler aromatic precursor, 3-hydroxyacetophenone, by first modifying the side chain and then performing the key methylation step. This approach avoids the use of organometallic reagents, which can be an advantage in certain manufacturing environments.
Causality and Experimental Rationale
The synthesis begins with the α-bromination of 3-hydroxyacetophenone. The resulting α-bromo ketone is a versatile intermediate. A methoxide-bromide exchange reaction is then performed to install the methoxy group, yielding α-methoxy-3-hydroxyacetophenone.[2][9] This nucleophilic substitution is a critical step for building the final side chain. The final transformation involves a one-pot reduction of both the ketone and the hydroxyl group (if not desired). However, for our target, a selective reduction of the ketone to a methylene group is required. A Wolff-Kishner or Clemmensen reduction is suitable for this purpose, converting the acetophenone directly into the corresponding ethylbenzene derivative.
Experimental Protocol: A Step-by-Step Guide
-
α-Bromination of 3-Hydroxyacetophenone:
-
Dissolve 3-hydroxyacetophenone (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent at room temperature. The reaction can be catalyzed by a small amount of aluminum chloride.[2]
-
Stir for several hours until the starting material is consumed.
-
The reaction mixture is then washed with water and sodium bisulfite solution to remove unreacted bromine. The organic layer is dried and concentrated to give crude α-bromo-3-hydroxyacetophenone.
-
-
Methoxide-Bromide Exchange:
-
Dissolve the crude α-bromo ketone in methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq) dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Neutralize the reaction with dilute acid (e.g., HCl) and extract the product, α-methoxy-3-hydroxyacetophenone, with an organic solvent.
-
-
Wolff-Kishner Reduction:
-
To a flask equipped with a reflux condenser, add α-methoxy-3-hydroxyacetophenone (1.0 eq), diethylene glycol as the solvent, hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq).
-
Heat the mixture to 180-200°C, allowing water and excess hydrazine to distill off.
-
Maintain the high temperature for 4-6 hours.
-
Cool the reaction, dilute with water, and acidify with concentrated HCl.
-
Extract the product with ether, wash, dry, and purify by chromatography or distillation to obtain this compound.
-
Visualizing the Acylation/Reduction Pathway
Caption: Acylation and reduction route to the target compound.
Route 3: Direct O-Methylation of 3-(2-Hydroxyethyl)phenol
This is the most straightforward and atom-economical route, provided the starting material, 3-(2-hydroxyethyl)phenol (also known as m-Tyrosol), is readily and economically available.[10][11]
Causality and Experimental Rationale
The synthesis involves the selective O-methylation of the primary alcohol in the presence of a phenolic hydroxyl group. This selectivity is the key challenge. Under basic conditions (e.g., using NaOH or KOH), the more acidic phenolic proton will be removed preferentially, forming a phenoxide.[12] This phenoxide is a potent nucleophile that would react with the methylating agent. To achieve selective methylation of the side-chain alcohol, one must either protect the phenol first (as in Route 1) or use reaction conditions that favor alkylation of the less acidic aliphatic alcohol. A common strategy is to use a phase-transfer catalyst or specific methylating agents under carefully controlled pH. A more reliable method involves protection, selective methylation, and deprotection.
Experimental Protocol: A Step-by-Step Guide (with Phenol Protection)
-
Phenol Protection:
-
Protect the phenolic hydroxyl group of 3-(2-hydroxyethyl)phenol using a suitable protecting group, such as a silyl ether (e.g., TBDMS-Cl, imidazole in DMF) or benzyl ether, following standard procedures.
-
-
Selective O-Methylation:
-
Dissolve the protected intermediate (1.0 eq) in an anhydrous solvent like THF.
-
Cool to 0°C and add a base such as sodium hydride (1.1 eq).
-
After stirring for 30 minutes, add a methylating agent like methyl iodide or dimethyl sulfate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with water and extracting the product.
-
-
Deprotection:
-
If a silyl protecting group was used, deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.
-
If a benzyl group was used, catalytic hydrogenation (H₂, Pd/C) is employed as described in Route 1.[8]
-
Purify the final product by column chromatography or distillation.
-
Visualizing the Direct Methylation Pathway
Caption: Synthesis via selective O-methylation of m-Tyrosol.
Head-to-Head Performance Comparison
| Parameter | Route 1: Grignard Strategy | Route 2: Acylation/Reduction | Route 3: Direct Methylation |
| Starting Material | 3-Bromophenol | 3-Hydroxyacetophenone | 3-(2-Hydroxyethyl)phenol |
| Number of Steps | 4-5 (including protection/deprotection) | 3 | 3 (including protection/deprotection) |
| Overall Yield | Moderate (typically 40-60%) | Moderate (typically 35-55%) | High (potentially >70%) |
| Scalability | Excellent; well-established for industrial scale. | Good; avoids organometallics but uses harsh reduction conditions. | Excellent; contingent on starting material availability. |
| Key Reagents | Mg, Ethylene Oxide, NaH, Pd/C | Br₂, NaOMe, Hydrazine, KOH | Protecting agents, NaH, MeI, Deprotecting agents |
| Safety Concerns | Grignard reagent (moisture-sensitive), Ethylene Oxide (toxic, explosive), NaH (flammable), Hydrogenation (pressure).[4][7] | Bromine (corrosive), Hydrazine (toxic, carcinogen), high temperatures. | NaH (flammable), toxic methylating agents (DMS). |
| Cost-Effectiveness | Depends on the price of 3-bromophenol and benzyl chloride. Generally cost-effective at scale. | Starting material is relatively inexpensive. Reagents are commodity chemicals. | Highly dependent on the commercial price of 3-(2-hydroxyethyl)phenol. |
Conclusion and Expert Recommendation
The optimal synthesis route for this compound is highly dependent on the specific context of the project.
-
For Large-Scale Industrial Production: Route 1 (Grignard Strategy) is often the most advantageous.[3][6] Despite the number of steps and hazardous reagents, the procedures are well-understood, highly scalable, and typically employ cost-effective starting materials. The reliability of the Grignard reaction makes it a workhorse in process chemistry.
-
For Lab-Scale Synthesis & Flexibility: Route 2 (Acylation/Reduction) offers a solid alternative that avoids moisture-sensitive organometallics. While the Wolff-Kishner reduction involves harsh conditions, it is a classic and effective transformation. This route may be preferable in laboratories not equipped for large-scale Grignard reactions.
-
For Speed and Atom Economy: Route 3 (Direct Methylation) is, in principle, the most elegant and efficient pathway. If high-quality 3-(2-hydroxyethyl)phenol is available at a competitive price, this route would be the clear winner due to its directness and potentially high overall yield. Its viability is almost entirely a function of supply chain and starting material cost.
Ultimately, the choice requires a careful evaluation of available equipment, safety protocols, raw material costs, and desired production scale. For most applications balancing cost, scalability, and reliability, the Grignard-based approach remains the benchmark against which other routes should be measured.
References
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Soni, Z., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. Available at: [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. Available at: [Link]
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European Patent Office. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol - EP 0449602 A1. Available at: [Link]
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Justia Patents. (1990). Method for producing 4-(2'-methoxyethyl)phenol. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
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Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
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-
ResearchGate. (n.d.). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. Available at: [Link]
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Pharmaffiliates. (n.d.). 3-(2-Hydroxyethyl)phenol. Available at: [Link]
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Jasperse, J. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
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A Guide to Inter-Laboratory Validation of Analytical Methods for Phenolic Impurities
This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for an analytical method intended to quantify phenolic impurities in pharmaceutical products. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental design, the statistical treatment of data, and the interpretation of results, ensuring the final method is robust, reliable, and transferable.
The Imperative for Controlling Phenolic Impurities
Phenolic compounds, while structurally diverse, are common process-related impurities or degradation products in pharmaceutical manufacturing. Their control is critical because certain phenolic structures can raise alerts for potential genotoxicity, meaning they may have the ability to damage DNA, potentially leading to mutations or cancer even at trace levels.[1][2][3] Consequently, regulatory bodies require highly sensitive and specific analytical methods to detect and quantify these impurities, often at parts-per-million (ppm) levels.[1][2]
An analytical method, however well-developed in a single laboratory, is not truly validated until it proves to be reliable across different environments. This is the purpose of inter-laboratory validation, which assesses the reproducibility of the method—a cornerstone of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[4][5][6][7] This process demonstrates that the method is robust enough to withstand minor variations in instruments, analysts, and laboratory conditions, ensuring consistent results regardless of where the testing is performed.
Foundational Pillars: The Analytical Target Profile and Validation Characteristics
Before embarking on a multi-lab study, the method must first be thoroughly validated in-house. This initial validation is guided by the Analytical Target Profile (ATP) , which defines the method's purpose and required performance characteristics.[8] The core validation parameters, as defined by ICH Q2(R2), establish the method's capabilities.[8]
| Validation Parameter | Objective |
| Specificity/Selectivity | To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from the matrix, other impurities, or excipients.[9] |
| Linearity & Range | To prove a direct, proportional relationship between the analyte concentration and the method's response over a defined concentration range.[8] |
| Accuracy | To show the closeness of the test results to the true value, often measured via spike/recovery studies.[8] |
| Precision | To measure the degree of scatter between a series of measurements. This is assessed at three levels: Repeatability (intra-assay), Intermediate Precision (within-lab variations), and Reproducibility (inter-lab).[10][11] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected, but not necessarily quantified.[10] |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be measured with acceptable accuracy and precision.[10] |
| Robustness | To demonstrate the method's reliability when subjected to deliberate, small variations in its parameters (e.g., pH, temperature), providing an indication of its suitability for routine use.[9] |
Inter-laboratory validation is the final and most rigorous test of precision, specifically addressing reproducibility.
Designing and Executing the Inter-Laboratory Study
A successful inter-laboratory study is built on a meticulously planned protocol that leaves no room for ambiguity. The objective is to isolate the method's performance from procedural variability.
The Validation Protocol: The Master Blueprint
Before any samples are shipped, a comprehensive validation protocol must be authored and agreed upon by all participating laboratories.[9][12] This document is the single source of truth for the study.
Key Protocol Elements:
-
Study Objective: Clearly state the purpose—to assess the reproducibility of the specified analytical method for quantifying named phenolic impurities.
-
Scope: Define the drug product, the specific impurities, and the concentration range to be studied.
-
Participating Laboratories: List the chosen labs. A minimum of 6-8 laboratories is common for establishing a robust reproducibility estimate.[13]
-
Materials and Reagents: Specify the exact source and grade of all reference standards, reagents, solvents, and HPLC columns.
-
Sample Preparation: Provide a detailed, unambiguous procedure for the preparation of a homogeneous bulk sample that will be subdivided and sent to all labs. This is arguably the most critical step to ensure all participants start with identical test material.
-
The Analytical Method: The protocol must contain the finalized, step-by-step analytical procedure.
-
Data Reporting Requirements: Define the exact data to be returned, including raw data (peak areas, retention times), calculated results, chromatograms, and any deviations.
-
Acceptance Criteria: Pre-define the statistical criteria for success. For reproducibility, the Relative Standard Deviation (RSD) across all laboratories is the key metric.
Experimental Workflow
The workflow for an inter-laboratory study is a systematic process designed to ensure consistency and traceability.
Caption: Workflow for an Inter-Laboratory Method Validation Study.
Example Experimental Protocol: HPLC Method for Phenolic Impurity X
This section provides a detailed example of a method that would be included in the validation protocol.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of Impurity X reference standard in 50:50 water/acetonitrile.
-
Dilute serially to create a working standard at the specification limit (e.g., 1.0 µg/mL).
4. Sample Preparation:
-
Accurately weigh 100 mg of the provided drug substance sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of 50:50 water/acetonitrile and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the same solvent and mix well.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
5. Analysis Sequence:
-
Inject a blank (solvent) to ensure no system contamination.
-
Make six replicate injections of the working standard solution.
-
Inject the prepared sample solution six times.
Comparative Data Analysis: From Raw Numbers to a Validated Method
The core of the comparison guide is the objective analysis of the data returned from each laboratory. The goal is to determine if the observed variability is within acceptable limits.
The Hierarchy of Precision
It is crucial to understand the relationship between the different levels of precision. Reproducibility is the most encompassing measure of variability.
Caption: Hierarchical Relationship of Precision Parameters.
Statistical Evaluation
Upon receiving data from all labs, the coordinating site performs a rigorous statistical analysis.
-
Outlier Screening: Before pooling data, it is essential to check for statistical outliers. A laboratory's entire dataset might be flagged as an outlier if its mean is significantly different from others, or a single replicate might be an outlier within a lab's set. The Cochran's test is used to identify labs with significantly larger variance (poor repeatability), while the Grubbs' test is used to identify labs whose mean value is an outlier.[14] Any exclusion of data must be scientifically justified in the final report.
-
Calculating Precision:
-
Repeatability (Within-Lab Precision): For each laboratory, calculate the mean, standard deviation (SD), and Relative Standard Deviation (%RSD) from their six replicate measurements. The repeatability variance is the average of the individual lab variances.
-
Reproducibility (Between-Lab Precision): Calculate the overall mean, the reproducibility standard deviation (sR), and the reproducibility relative standard deviation (%RSD_R) using all valid data points from all laboratories. This is typically done using an Analysis of Variance (ANOVA) model.
-
Data Presentation: The Comparison Table
Summarizing the results in a clear, comparative table is essential for the final report.
Table: Inter-Laboratory Validation Results for Phenolic Impurity X (Target: 10 ppm)
| Laboratory | Mean Result (ppm) | Repeatability SD (sr) | Repeatability %RSD |
| Lab A | 10.1 | 0.21 | 2.1% |
| Lab B | 9.8 | 0.25 | 2.6% |
| Lab C | 10.5 | 0.30 | 2.9% |
| Lab D | 9.9 | 0.19 | 1.9% |
| Lab E | 10.3 | 0.28 | 2.7% |
| Lab F | 10.0 | 0.22 | 2.2% |
| Overall Statistics | |||
| Grand Mean | 10.1 ppm | ||
| Reproducibility SD (sR) | 0.35 ppm | ||
| Reproducibility %RSD (RSD_R) | 3.5% |
Acceptance Criteria
The pre-defined acceptance criteria are used to make the final judgment on the method's performance. While specific limits depend on the application, typical criteria for impurity analysis are:
-
Repeatability %RSD: Should generally be less than 5-10% for each laboratory.
-
Reproducibility %RSD_R: The overall between-lab precision should typically not exceed 15-20%.
In our example, the Reproducibility %RSD of 3.5% is well within this limit, demonstrating that the method provides consistent and reliable results across multiple laboratories. This successful outcome validates the analytical procedure as being suitable for transfer and routine use in different quality control settings.
Conclusion: A Method Fit for Purpose
The inter-laboratory validation study provides the ultimate evidence that an analytical method is not just theoretically sound but practically transferable. By following a structured protocol, employing rigorous statistical analysis, and adhering to pre-defined acceptance criteria, researchers and drug developers can establish a high degree of confidence in the data generated across different sites. This ensures consistent quality control and, ultimately, contributes to the safety and efficacy of the final pharmaceutical product. The objective evidence from such a study demonstrates the method is truly fit for its intended purpose.[5]
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- Statistical tools and approaches to validate analytical methods: methodology and practical examples.
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- Determination of phenolic drugs and their formul
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- Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
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- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- ICH. (2023).
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A Senior Application Scientist's Guide to the Antioxidant Potential of Substituted Phenols
Introduction: The Double-Edged Sword of Oxygen and the Protective Role of Phenols
In the world of biology and chemistry, oxygen is the quintessential element of life, driving the metabolic processes that power our cells. However, this reliance comes at a cost: the production of reactive oxygen species (ROS). These highly unstable molecules, including free radicals, can inflict significant damage on vital cellular components like DNA, proteins, and lipids, a process broadly termed "oxidative stress." Nature, in its elegance, has evolved a sophisticated defense system against this threat, in which antioxidant compounds play a central role.
Among the most potent and widely studied antioxidants are phenolic compounds. Characterized by a hydroxyl (-OH) group attached directly to an aromatic ring, these molecules are ubiquitous in the plant kingdom and are lauded for their health benefits. Their efficacy, however, is not uniform. The antioxidant potential of a phenol can be dramatically altered by the presence, position, and chemical nature of other functional groups, or "substituents," on the aromatic ring.
This guide provides a comparative study of the antioxidant potential of substituted phenols, designed for researchers, scientists, and drug development professionals. We will move beyond mere observation to explore the underlying chemical principles that govern this activity. By understanding the structure-activity relationship (SAR), we can not only predict the efficacy of known compounds but also rationally design novel phenols with enhanced antioxidant properties. This exploration is grounded in established experimental methodologies, providing both the theoretical framework and the practical protocols necessary for robust scientific investigation.
The Chemical Basis of Phenolic Antioxidant Activity
The defining feature of a phenol's antioxidant capability is the hydrogen atom of its hydroxyl group. Phenolic compounds primarily neutralize free radicals through a process of hydrogen atom transfer (HAT).[1] In this mechanism, the phenol donates its hydroxyl hydrogen to a highly reactive free radical (R•), effectively quenching its reactivity and terminating the oxidative chain reaction.[2]
Upon donating the hydrogen atom, the phenol is converted into a phenoxyl radical (ArO•). The key to the phenol's success as an antioxidant is the remarkable stability of this resulting radical. The unpaired electron on the oxygen atom is not localized; instead, it is delocalized across the entire aromatic ring through resonance. This distribution of the electron density makes the phenoxyl radical significantly less reactive than the initial free radical it neutralized, preventing it from initiating new oxidation chains.
A secondary, often parallel, mechanism is the single-electron transfer (SET).[1] In this pathway, the phenol donates an electron to the free radical, forming a phenol radical cation and a stable anion. The subsequent steps can vary, but the net effect is the same: the neutralization of a damaging radical species.
Caption: General mechanism of free radical scavenging by a phenol via Hydrogen Atom Transfer (HAT).
Structure-Activity Relationship (SAR): How Substituents Dictate Potency
The ease with which the phenolic hydrogen can be donated is the primary determinant of antioxidant activity. This is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE signifies a weaker O-H bond, faster hydrogen donation, and consequently, higher antioxidant potential. The substituents on the aromatic ring exert profound electronic effects that modulate this BDE.
The Influence of Electron-Donating Groups (EDGs)
Substituents that donate electron density to the aromatic ring, such as alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups, significantly enhance antioxidant activity.[3][4] This enhancement is twofold:
-
Destabilization of the Parent Phenol: EDGs increase electron density in the ring, which can slightly destabilize the ground state of the phenol molecule.
-
Stabilization of the Phenoxyl Radical: More importantly, EDGs are highly effective at stabilizing the resulting phenoxyl radical through resonance or inductive effects.[4] By delocalizing the unpaired electron, they lower the energy of the radical, which in turn lowers the O-H BDE.
The position of the EDG is critical. Groups in the ortho and para positions relative to the hydroxyl group provide the most significant stabilization due to their direct involvement in the resonance structures of the phenoxyl radical. A methoxy group at the para position, for example, can directly participate in delocalizing the radical electron, making it a much more potent antioxidant than its meta-substituted counterpart.
The Influence of Electron-Withdrawing Groups (EWGs)
Conversely, substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) groups, generally decrease antioxidant activity.[2][5] These groups stabilize the parent phenol molecule by withdrawing electron density but destabilize the phenoxyl radical. This destabilization increases the O-H BDE, making hydrogen donation less favorable.[2]
In Vitro Methodologies for Assessing Antioxidant Potential
To quantitatively compare the antioxidant potential of different substituted phenols, a battery of standardized in vitro assays is employed. Each assay is based on a distinct chemical principle, and therefore, employing multiple methods provides a more comprehensive and trustworthy assessment of a compound's capabilities. Below are the protocols for three of the most widely accepted assays: DPPH, ABTS, and FRAP.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Expertise & Causality: The DPPH assay is one of the most common and rapid methods for screening antioxidant activity. Its principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable free radical in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to its non-radical form, DPPH-H, which is a pale yellow color. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging activity of the compound.[6][7] This assay is chosen for its stability, simplicity, and clear colorimetric endpoint.
Sources
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An Application Scientist's Guide to Benchmarking the Cytotoxicity of Novel Phenolic Compounds: A Case Study with 3-(2-Methoxyethyl)phenol
Introduction: The Double-Edged Sword of Phenolic Compounds
Phenolic compounds are a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to industrial polymers. However, their inherent reactivity, particularly the ability to participate in redox cycling and protein binding, often imparts significant biological activity, including cytotoxicity. For researchers in drug development and chemical safety, accurately benchmarking the cytotoxic potential of novel phenolic derivatives is a critical step in lead optimization and risk assessment.
This guide provides a comprehensive framework for evaluating the cytotoxicity of a novel compound, using the lesser-studied molecule this compound as a primary example. We will not merely present data but will deconstruct the why behind the experimental design, detailing the rationale for selecting comparator compounds, the choice of orthogonal assays, and the interpretation of mechanistic data. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust, in-house cytotoxicity screening platform.
Strategic Compound Selection: Building a Structure-Activity Relationship (SAR) Narrative
A compound's cytotoxicity is rarely understood in isolation. A well-chosen panel of related analogs provides context and allows for the development of initial SAR hypotheses. For our target, this compound, we have selected a panel to probe the specific contributions of its key functional groups: the hydroxyl, the methoxy group, and the ethyl linker.
Table 1: Panel of Compounds for Cytotoxicity Benchmarking
| Compound Name | Structure | Rationale for Inclusion |
| This compound | ![]() | Test Article: The novel compound under investigation. |
| Phenol | ![]() | Parent Scaffold: Establishes the baseline cytotoxicity of the core phenolic ring. |
| 3-Ethylphenol | ![]() | Direct Analog: Isolates the effect of the 2-methoxy group on the ethyl side chain by removing it. |
| 3-Methoxyphenol | ![]() | Functional Group Analog: Probes the toxicity of the methoxy group in the absence of the ethyl linker. |
| Anisole | ![]() | Non-phenolic Control: Determines the contribution of the free phenolic hydroxyl group to cytotoxicity. |
| Phenethyl Alcohol | ![]() | Isomeric Control: Possesses a hydroxyl group on the ethyl chain rather than the ring, testing the importance of the phenolic -OH. |
Experimental Design: A Multi-Assay, Orthogonal Approach
No single assay can fully capture the complexity of cytotoxicity. A robust assessment relies on an orthogonal approach, where multiple assays measuring different biological endpoints are used to build a cohesive picture of a compound's effect on cell health. Our proposed workflow utilizes three distinct assays to differentiate between cytostatic effects (inhibition of growth), cytotoxic events leading to membrane rupture (necrosis), and programmed cell death (apoptosis).
We will use the HepG2 human liver carcinoma cell line, a standard model for in vitro toxicology, due to its metabolic capabilities and relevance to xenobiotic metabolism.
Caption: Overall experimental workflow for cytotoxicity benchmarking.
Core Cytotoxicity Assessment: Viability and Membrane Integrity
The first step is to determine the concentration at which the compounds affect cell viability and whether they induce catastrophic membrane damage, a hallmark of necrosis.
Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. Live cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.
Methodology:
-
Perform Treatment: Seed and treat HepG2 cells in clear 96-well plates as per the workflow in Section 2. Include "cells only" (100% viability) and "media only" (background) controls.
-
Add MTT Reagent: Following the 24-hour treatment, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize Crystals: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability:
-
Correct all readings by subtracting the "media only" background.
-
Calculate % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100.
-
Protocol 3.2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage. It is a direct measure of cytolysis or necrosis.
Methodology:
-
Perform Treatment: Seed and treat cells as described in Section 2. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Collect Supernatant: After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubate: Incubate at room temperature for 30 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at 490 nm.
-
Calculate % Cytotoxicity:
-
Correct all readings by subtracting the background.
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.
-
Mechanistic Insights: Probing for Apoptosis
If a compound reduces viability (MTT assay) without causing significant membrane rupture (LDH assay), it may be inducing apoptosis. This is a regulated form of cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.
Caption: Simplified overview of major apoptosis signaling pathways.
Protocol 4.1: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway. The substrate contains the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal.
Methodology:
-
Perform Treatment: Seed and treat cells in white-walled 96-well plates suitable for luminescence.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add Reagent: Add 100 µL of the reagent directly to each well. Mix briefly on an orbital shaker.
-
Incubate: Incubate at room temperature for 1-2 hours.
-
Measure Luminescence: Use a plate-reading luminometer to measure the luminescent signal.
-
Analyze Data: Data is typically presented as Relative Luminescence Units (RLU) or as fold-change over the untreated control.
Data Analysis and Interpretation: Synthesizing the Results
The data from these assays should be compiled to compare the potency and mechanism of each compound. The half-maximal inhibitory concentration (IC50) is a standard metric for potency, calculated by fitting the dose-response data to a four-parameter logistic curve.
Table 2: Illustrative Benchmarking Data for Phenolic Compounds in HepG2 Cells (24h)
| Compound | MTT IC50 (µM) | LDH EC50 (µM) | Max Caspase-3/7 Activation (Fold Change) | Predicted Mechanism |
| This compound | 75.2 | > 1000 | 4.8 | Apoptosis |
| Phenol | 250.5 | 300.1 | 1.2 | Necrosis / Membrane Damage |
| 3-Ethylphenol | 150.8 | > 1000 | 3.5 | Apoptosis |
| 3-Methoxyphenol | 450.1 | > 1000 | 2.1 | Mixed / Weakly Apoptotic |
| Anisole | > 1000 | > 1000 | 1.0 | Not Cytotoxic |
| Phenethyl Alcohol | > 1000 | > 1000 | 1.1 | Not Cytotoxic |
Interpretation of Illustrative Data:
-
This compound emerges as the most potent compound in this hypothetical dataset, significantly reducing cell viability (MTT IC50 = 75.2 µM). The lack of LDH release (EC50 > 1000 µM) coupled with strong caspase activation (4.8-fold) strongly suggests an apoptotic mechanism of cell death.
-
Phenol shows classic necrotic behavior. The IC50 for viability loss (250.5 µM) is very close to that for membrane damage (300.1 µM), and there is no significant caspase activation. This points to a mechanism involving gross cellular injury.
-
The comparison between 3-Ethylphenol and our test article suggests that the addition of the methoxy group on the ethyl chain increases apoptotic potency.
-
The high IC50 values for Anisole and Phenethyl Alcohol confirm the critical role of the free phenolic hydroxyl group in mediating cytotoxicity for this class of compounds.
Conclusion
This guide outlines a systematic and robust methodology for benchmarking the cytotoxicity of a novel phenolic compound. By employing an orthogonal assay strategy that measures metabolic activity (MTT), membrane integrity (LDH), and apoptotic markers (Caspase-3/7), researchers can move beyond a simple "toxic" or "non-toxic" label. This multi-faceted approach provides crucial insights into both the potency (IC50) and the mechanism of cell death, which are essential for making informed decisions in drug discovery and chemical safety assessment. The illustrative case of this compound demonstrates how this framework can be used to build a compelling structure-activity relationship narrative, guiding the next steps in chemical optimization or risk characterization.
References
A Comparative Guide to the Validation of Quantitative NMR (qNMR) for Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. While High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method increasingly recognized by regulatory bodies like the United States Pharmacopeia (USP).[1][2]
This guide provides an in-depth comparison of the validation process for a ¹H-qNMR purity method against a traditional HPLC-UV method. We will move beyond a simple checklist of validation parameters to explore the causality behind the experimental choices, grounding our protocols in the fundamental principles that make qNMR a uniquely robust tool for purity assessment.
The Principle of Orthogonal Validation
Relying on a single analytical technique can introduce unseen biases. A more rigorous approach is to employ orthogonal methods—techniques that rely on different physical or chemical principles—to verify results.[3] HPLC separates analytes based on their partitioning between a stationary and mobile phase, quantifying them based on their UV absorbance relative to a reference standard. In contrast, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of atomic nuclei generating the signal.[4][5][6] This fundamental difference makes them ideal orthogonal partners, providing a high degree of confidence in the final purity value.
The inherent quantitative nature of NMR means that, with proper experimental setup, it can determine the purity of a substance without needing a chemically identical reference standard for the analyte itself.[7][8] Purity is calculated by ratioing the integrated signal of the analyte against a certified internal standard of known purity, as described by the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral of the NMR signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard (as a mass fraction)
-
_analyte : Refers to the substance being analyzed
-
_std : Refers to the internal standard
Understanding this equation is key to understanding the validation process, as each parameter is a potential source of uncertainty that must be controlled and evaluated.[9]
The Validation Workflow: A Holistic Approach
Method validation is not merely a final test but a lifecycle process that establishes the performance characteristics of the procedure.[2][9] The goal is to demonstrate that the method is fit for its intended purpose. We will follow the validation framework outlined in the ICH Q2(R1) guideline.[10]
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A Senior Application Scientist's Guide to Phenol Protecting Groups: A Comparative Analysis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of a protecting group for a phenol's hydroxyl functionality is a critical decision that can dictate the success or failure of a synthetic route. The inherent nucleophilicity and acidity of the phenolic proton, coupled with the hydroxyl group's ability to activate the aromatic ring, necessitate its masking to ensure chemoselectivity and achieve high yields.[1]
This guide provides a comparative analysis of the most common classes of phenol protecting groups, moving beyond a simple catalog to delve into the mechanistic rationale behind their application and removal. It is designed for researchers and drug development professionals to facilitate strategic and evidence-based decisions in complex synthetic planning.
Pillar 1: Foundational Principles of Phenol Protection
An ideal protecting group strategy is defined by a set of core principles:
-
Ease and Selectivity of Installation: The protecting group should be introduced in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Ease and Selectivity of Removal (Deprotection): The group must be cleaved in high yield under conditions that leave the rest of the molecule, including other protecting groups, intact.[2]
-
Minimal Impact on Reactivity: The protecting group should not introduce unforeseen steric or electronic effects that could hinder subsequent reactions.[3]
The concept of orthogonality is paramount in complex syntheses. An orthogonal set of protecting groups allows for the selective removal of one type of group in any order, using reagents and conditions that do not affect the others.[4][5] This strategy is indispensable when multiple sensitive functional groups are present.
Pillar 2: A Comparative Analysis of Phenol Protecting Groups
We will now examine the most prevalent classes of phenol protecting groups—ethers, silyl ethers, and esters—comparing their methods of installation, stability profiles, and deprotection conditions.
Ether-Based Protecting Groups: The Workhorses
Ethers are among the most robust and widely used protecting groups for phenols due to their general stability across a wide range of reaction conditions, particularly basic and nucleophilic environments.[1][6]
Methyl ethers are exceptionally stable, resisting strong bases, nucleophiles, and many oxidizing and reducing agents.[6] This robustness, however, comes at the cost of challenging cleavage.
-
Protection: Typically achieved via the Williamson ether synthesis, using a base like sodium hydride (NaH) and a methylating agent such as dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI).[6]
-
Deprotection: Requires harsh conditions, most commonly strong Lewis acids like boron tribromide (BBr₃) in a solvent like dichloromethane (DCM).[6][7] Strong protic acids such as hydrobromic acid (HBr) at elevated temperatures can also be used, though this method has lower functional group tolerance.[7]
-
Mechanistic Insight (BBr₃ Cleavage): The reaction initiates with the formation of an adduct between the ether oxygen and BBr₃.[8] For aryl methyl ethers, a novel bimolecular mechanism has been proposed where a second ether-BBr₃ adduct acts as a bromide donor to attack the methyl group, leading to cleavage.[9][10]
Benzyl ethers offer a significant advantage over methyl ethers: they can be removed under mild, neutral conditions.
-
Protection: Commonly installed using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6][11] Palladium-catalyzed methods using benzyl carbonates also provide a neutral alternative for installation.[12]
-
Deprotection: The key feature of the benzyl group is its facile cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C), which proceeds under neutral conditions and is tolerant of many other functional groups.[6][13] Alternatively, Birch reduction (Na in liquid NH₃) can be employed.[14]
MOM ethers are acetal-type protecting groups that are stable to a variety of non-acidic reagents but can be cleaved under acidic conditions.
-
Protection: Typically installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[15]
-
Deprotection: Cleavage is achieved using a range of Lewis or Brønsted acids.[15] However, harsh conditions may be required for the deprotection of MOM-protected phenols.[16] Silica-supported sodium hydrogen sulfate has been reported as an effective heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers.[17]
Silyl Ethers: Tunable Lability
Silyl ethers are a versatile class of protecting groups due to their ease of installation and tunable lability, which can be modulated by the steric bulk of the substituents on the silicon atom.[18]
TBDMS ethers are one of the most common silyl ethers, offering a good balance of stability and ease of removal.
-
Protection: Formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in DMF.[6][19]
-
Deprotection: Most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF).[6][18][20] Acidic conditions can also be used, but fluoride-mediated deprotection is generally milder and more selective.[20]
-
Mechanistic Insight (TBAF Cleavage): The deprotection is driven by the high affinity of silicon for fluoride. The fluoride ion nucleophilically attacks the silicon atom, forming a transient pentacoordinate silicon intermediate.[18][21] This intermediate then fragments, releasing the phenoxide and a stable silyl fluoride byproduct.[18] An aqueous workup then protonates the phenoxide to yield the phenol.[22]
Ester-Based Protecting Groups: Base-Labile Options
Esters, such as acetates and benzoates, serve as useful protecting groups that are stable to acidic conditions but are readily cleaved by basic hydrolysis.
These are easily prepared and removed, making them suitable for protecting phenols during reactions that are not base-sensitive.
-
Protection: Formed by reacting the phenol with an acylating agent like acetyl chloride, acetic anhydride, or benzoyl chloride in the presence of a base such as pyridine or aqueous sodium hydroxide (Schotten-Baumann reaction).[23][24]
-
Deprotection: Cleaved by hydrolysis under basic conditions, for example, using sodium hydroxide in methanol/water.
Pillar 3: Comparative Data and Strategic Selection
The choice of a protecting group is highly dependent on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The following table summarizes the key characteristics of the discussed protecting groups to aid in this selection process.
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability Profile | Key Advantages |
| Methyl Ether | MeI or Me₂SO₄, NaH | BBr₃, HBr (harsh) | Very stable to acids, bases, redox | High stability for multi-step synthesis |
| Benzyl Ether (Bn) | BnBr or BnCl, K₂CO₃ | H₂/Pd-C, Na/NH₃ | Stable to acids, bases, redox | Mild, neutral deprotection |
| MOM Ether | MOMCl, DIPEA | Mild to strong acids | Stable to bases and nucleophiles | Cleavable under acidic conditions |
| TBDMS Ether | TBDMSCl, Imidazole | TBAF, HF, mild acid | Stable to bases, mild acid | Mild, fluoride-mediated deprotection |
| Acetate/Benzoate | Ac₂O or BzCl, Pyridine | NaOH, K₂CO₃ (basic hydrolysis) | Stable to acids, redox | Easily installed and removed |
Data compiled from multiple sources.[3][6][7][20][25]
Decision-Making Workflow for Protecting Group Selection
To assist in the strategic selection of a protecting group, the following workflow can be considered:
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A Researcher's Guide to Reference Standards for the Analysis of 3-(2-Methoxyethyl)phenol
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. Its primary purpose is to ensure the accuracy, precision, and traceability of analytical measurements. For a compound like 3-(2-Methoxyethyl)phenol, which may be a critical intermediate or a potential impurity in a drug substance, the use of a reliable reference standard is a regulatory and scientific necessity.
The Landscape of this compound Reference Standards
A thorough market survey reveals a notable distinction in the availability of reference standards for this compound compared to its positional isomer, 4-(2-Methoxyethyl)phenol. The latter is a well-documented impurity of the widely used beta-blocker, Metoprolol, leading to a greater commercial availability of high-purity and certified reference materials.
For this compound, the offerings are primarily research-grade materials, typically with a stated purity of 95-97%. While suitable for exploratory research, these standards may lack the comprehensive characterization and documentation required for rigorous quantitative applications in a regulated environment.
Table 1: Comparison of Commercially Available this compound and Related Standards
| Feature | This compound (Typical) | 4-(2-Methoxyethyl)phenol (High-Purity) | Certified Reference Material (CRM) - General |
| Purity | 95-97% | ≥99% | Specified with uncertainty |
| Certification | None | Certificate of Analysis (CoA) | ISO 17034 / ISO/IEC 17025 accredited |
| Traceability | Not specified | To in-house primary standard | To SI units (e.g., via NIST) |
| Documentation | Basic CoA with purity by one method | Detailed CoA with multiple characterization data | Comprehensive certificate with homogeneity, stability, and uncertainty data |
| Intended Use | Research and Development | Quality Control, Impurity Profiling | Primary standard for calibration and validation |
Navigating the Absence of a Certified Reference Standard
The limited availability of a certified reference standard for this compound presents a common challenge for researchers. In such scenarios, a robust in-house qualification of the best available research-grade material is essential. This process involves a multi-faceted analytical approach to thoroughly characterize the material and establish its fitness for purpose.
In-House Qualification Workflow
The following diagram outlines a comprehensive workflow for the in-house qualification of a non-certified reference standard.
Caption: Workflow for in-house qualification of a reference standard.
Experimental Protocols for Characterization and Comparison
This section provides detailed methodologies for the analysis of this compound reference standards. These protocols can be adapted for both the initial qualification of a new standard and for the comparative analysis against other batches or alternative standards.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Rationale: HPLC with UV detection is a versatile and robust technique for separating and quantifying non-volatile and semi-volatile organic compounds. It is the workhorse for purity determination in the pharmaceutical industry. A gradient elution method is employed to ensure the separation of potential impurities with a wide range of polarities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Data Analysis: The purity of the standard is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides excellent sensitivity and selectivity, making it ideal for detecting trace-level volatile impurities. The mass spectrum serves as a molecular fingerprint, confirming the identity of the analyte. Derivatization of the phenolic hydroxyl group is often employed to improve chromatographic peak shape and thermal stability.
Instrumentation:
-
Gas chromatograph coupled with a mass selective detector.
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injection Mode: Split (10:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the standard into a vial.
-
Add 1 mL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Caption: Experimental workflow for GC-MS analysis.
Comparative Data and Interpretation
When comparing different lots of this compound or comparing it to an alternative standard like its 4-isomer, a systematic evaluation of the analytical data is crucial.
Table 2: Hypothetical Comparative Data
| Parameter | This compound (Lot A, 95%) | This compound (Lot B, >97%) | 4-(2-Methoxyethyl)phenol (99.5%) |
| HPLC Purity (Area %) | 95.2% | 97.8% | 99.7% |
| Number of Impurities >0.1% | 3 | 1 | 0 |
| GC-MS Identity Match | Match | Match | Mismatch (Isomer) |
| Water Content (KF) | 0.5% | 0.2% | 0.1% |
| Assay (by Titration) | 94.8% | 97.5% | 99.4% |
Interpretation:
-
Lot B of this compound is demonstrably of higher quality than Lot A, with higher purity and fewer significant impurities. For quantitative applications, Lot B would be the preferred choice after in-house qualification.
-
While the 4-(2-Methoxyethyl)phenol standard shows the highest purity, its use as a standard for the 3-isomer is limited. It can be a useful tool for:
-
System suitability: To ensure the chromatographic system is performing adequately.
-
Qualitative identification: To confirm the presence of a methoxyethyl phenol isomer, but not to definitively identify it as the 3-isomer without a proper standard.
-
Semi-quantitative analysis: If the response factors of the two isomers are demonstrated to be equivalent, which requires experimental verification.
-
Conclusion and Recommendations
The selection of an appropriate reference standard for the analysis of this compound requires careful consideration of the intended application and the available commercial options.
-
For regulated quantitative analysis, the absence of a commercially available certified reference standard necessitates a rigorous in-house qualification of the highest purity research-grade material available. This process should be well-documented and scientifically sound.
-
For research and development purposes, a high-purity research-grade standard (e.g., >97%) may be sufficient, provided its identity and purity are confirmed upon receipt.
-
The use of a positional isomer like 4-(2-Methoxyethyl)phenol as a reference standard should be approached with caution and is generally not recommended for quantitative purposes without extensive validation to demonstrate its suitability.
Ultimately, the responsibility lies with the analytical scientist to ensure that the chosen reference standard is fit for its intended purpose and that all analytical data generated is accurate, reliable, and defensible.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
- United States Pharmacopeia (USP).
- European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46.
-
Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Safety Operating Guide
Proper Disposal of 3-(2-Methoxyethyl)phenol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(2-Methoxyethyl)phenol in a laboratory setting. As researchers, scientists, and drug development professionals, it is incumbent upon us to manage chemical waste not only to ensure our immediate safety but also to protect the environment. This document is structured to provide a clear, logical framework for the disposal of this specific phenolic compound, grounded in established safety protocols and regulatory requirements.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its safe handling is a prerequisite for its proper disposal.
A Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
These classifications necessitate stringent adherence to safety protocols to mitigate the risk of exposure during handling and disposal.
Environmental Hazards
While specific environmental fate data for this compound is limited, the broader class of alkylphenols is known for its potential environmental impact. Alkylphenols can be toxic to aquatic organisms and may persist in the environment, leading to bioaccumulation.[2][3][4] Some alkylphenol derivatives are considered endocrine disruptors.[2] Therefore, preventing the entry of this compound into wastewater systems or the general environment is a critical aspect of its disposal.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific disposal task.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. | [5][6] |
| Skin Protection | A laboratory coat must be worn. Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but for prolonged contact or when handling mixtures (e.g., with chloroform), more robust gloves like butyl or Viton® may be necessary. Always check the glove manufacturer's chemical resistance guide.[7][8] Contaminated gloves should be changed immediately. | [6][7] |
| Respiratory Protection | All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols. | [9][10] |
Key Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
Spill Management
In the event of a spill of this compound, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation, preferably within a chemical fume hood.
-
Wearing appropriate PPE, absorb the spill using an inert, non-combustible material such as vermiculite, sand, or a commercial spill absorbent.[11]
-
Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[11][12]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[12]
-
All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[10][11]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect waste this compound, whether in pure form or in a solution, in a dedicated hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. Phenolic compounds are incompatible with strong oxidizing agents, strong bases, and certain metals.[7]
-
-
Container Selection:
-
Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment to capture any potential leaks.
-
Store the waste container away from sources of ignition and incompatible materials.[9]
-
-
Arranging for Disposal:
-
Once the container is full (typically around 90% capacity to allow for expansion), or if the accumulation time limit set by your institution is reached, arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal of Contaminated Materials:
-
Solid Waste: Pipette tips, gloves, absorbent paper, and other solid materials contaminated with this compound must also be disposed of as hazardous waste.[10] Collect these items in a separate, clearly labeled, and sealed container or a securely lined box.[9]
-
Empty Containers: "Empty" containers that once held this compound are still considered hazardous waste as they retain chemical residues. These should be managed according to your institution's policy for empty hazardous chemical containers, which typically involves collection by the hazardous waste management team. Do not rinse these containers into the sink.
Regulatory Framework
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13]
Under RCRA, hazardous wastes are categorized as either "listed" or "characteristic" wastes.[13] Waste containing this compound would likely be classified as a hazardous waste due to its toxic properties. Depending on the specific circumstances of its use and disposal, it could fall under one of the "F," "K," "P," or "U" listed wastes. For instance, wastes from the production of chlorophenols are listed under the F-list.[14][15][16] It is the responsibility of the waste generator (the laboratory) to make an accurate hazardous waste determination.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
GreenSpec. (n.d.). Alkylphenols - Toxic Chemistry. Retrieved from [Link]
- Cok, I., & Cok, I. (2006). Alkylphenols in the Environment and Their Adverse Effects on Living Organisms. Turkish Journal of Biology, 30(2), 69-77.
-
Toxic-Free Future. (n.d.). Get the Facts: APEs: Troubling Bubbles. Retrieved from [Link]
- Blahova, J., Svobodova, Z., & Frouzova, J. (2013). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Polish Journal of Veterinary Sciences, 16(4), 763–772.
-
Environment Agency. (1998). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). 4-(2-Methoxyethyl)
- TCI EUROPE N.V. (n.d.). 4-(2-Methoxyethyl)
-
University of South Carolina. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Government Publishing Office. (2012). 40 CFR 261.31 - Hazardous wastes from non-specific sources. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
- TCI America. (n.d.). 4-(2-Methoxyethyl)
-
National Center for Biotechnology Information. (2008). Toxicological Profile for Phenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]
- Angene Chemical. (2026). 3-(2-Methoxyethyl)
-
Ohio Environmental Protection Agency. (n.d.). WASTE CODES. Retrieved from [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
Microflex. (n.d.). Chemicals. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-(2-Methoxyethyl)phenol
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-(2-Methoxyethyl)phenol, focusing on the rationale behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks of this compound
Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several key hazards that dictate our safety procedures.[1] The primary risks are associated with its corrosive and irritant properties, which can cause significant harm upon exposure.
Phenolic compounds, as a class, are known for their ability to be rapidly absorbed through the skin, where they can exert systemic toxic effects.[2][3] Some phenols also have an anesthetic effect, meaning severe chemical burns can occur without immediate pain, delaying first aid and increasing the severity of the injury.[2] Therefore, our protective measures are designed to prevent any direct contact.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4][5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] |
This hazard profile forms the logical basis for the stringent engineering controls and personal protective equipment (PPE) detailed below.
The Core Protocol: A Multi-Layered Defense Strategy
A robust safety plan relies on a hierarchy of controls. We first implement engineering and administrative controls to minimize exposure potential, with PPE serving as the critical final barrier.
Engineering Controls: The First Line of Defense
All work involving this compound must be conducted in a certified chemical fume hood.[3][8] This is non-negotiable. A fume hood provides essential exhaust ventilation to control the inhalation of vapors or aerosols, directly mitigating the risk of respiratory irritation.[8][9] Ensure that the sash is positioned as low as practicable to maximize protection. An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all checklist; it is a targeted strategy based on the specific hazards of this compound.
1. Eye and Face Protection:
-
Minimum Requirement: Safety glasses equipped with side shields are mandatory for all laboratory work.
-
Elevated Risk: When there is a heightened risk of splashes—such as during solution preparation, transfers of large volumes, or reactions under pressure—you must upgrade to chemical safety goggles.[6] For maximum protection, the use of a full-face shield over safety glasses is the best practice.[1] This combination protects against direct splashes to the eyes and face.
2. Skin and Body Protection:
-
Laboratory Coat: A standard, fully buttoned lab coat is required to protect against incidental contact.[8]
-
Apron: For procedures with a significant splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[2][8]
-
Attire: Always wear long pants and fully enclosed, solid-top shoes to ensure no skin is exposed.[8]
3. Hand Protection: The choice of gloves is critical when handling phenolic compounds, as standard disposable gloves may offer insufficient protection.[2]
-
For Incidental Contact (Splash Protection): Double-gloving with thicker-grade (e.g., 8 mil) nitrile gloves is a common practice.[8] However, it is crucial to understand that this provides only splash protection. If contact occurs, gloves must be removed and replaced immediately, followed by hand washing.[3][8]
-
For Extended Contact or Immersion: When handling concentrated solutions or for prolonged tasks, more robust gloves are required. Butyl rubber or neoprene utility-grade gloves provide better resistance to phenols than standard nitrile.[2][8] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.
Operational Workflow: From Preparation to Disposal
Adherence to a standardized workflow minimizes variability and risk. The following procedure outlines the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before starting, verify that the fume hood is functioning correctly. Don all required PPE, including chemical goggles and appropriate gloves. Ensure a spill kit and first aid supplies (including polyethylene glycol 300 or 400 for phenol skin exposures) are readily available.
-
Handling : Conduct all manipulations, including weighing and transfers, inside the fume hood to contain any vapors.[8]
-
Storage : Keep containers of this compound tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5]
-
Waste Disposal : All waste, including contaminated consumables (gloves, pipette tips) and excess chemical, must be treated as hazardous waste.[10] Collect waste in a designated, clearly labeled, and sealed container.[11] Never dispose of this chemical down the drain.[10] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[12]
Emergency Plans: Spill and Exposure Management
Spill Response:
-
Minor Spill (<50 mL in a fume hood):
-
Major Spill:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS emergency line.
-
Prevent entry into the area until the EHS team has cleared it.
-
First Aid for Exposure:
-
Skin Contact: Immediate decontamination is critical.[2] Remove all contaminated clothing. If available, wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400).[2] If PEG is not available, wash with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
By integrating this expert-level understanding of the risks with a meticulous and multi-layered safety protocol, you can confidently and safely advance your research.
References
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).
- Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. (n.d.).
- Working Safely with Phenol Guideline - UQ Policy and Procedure Library. (n.d.). Retrieved from The University of Queensland website.
- Standard Operating Procedure - Phenol. (2022, June). Retrieved from Yale Environmental Health & Safety website.
- FACT SHEET: Phenol. (2023, June 30). Retrieved from University of California, Berkeley Environmental Health & Safety website.
- M-(2-Methoxyethyl)phenol SDS. (n.d.).
- Safety Data Sheet for 4-(2-Methoxyethyl)phenol. (2025, December 24).
- Safety Data Sheet for 4-(2-Methoxyethyl)phenol. (n.d.).
- Safety Data Sheet for 2-Methoxy-d3-phenol. (n.d.).
- Safety Data Sheet for 4-(1-METHOXYETHYL)PHENOL. (2024, December 19).
- Safety Data Sheet for this compound. (2026, January 6).
- Material Safety Data Sheet for 4-(2-Methoxyethyl)phenol. (n.d.).
- Proper Disposal of 4-(2-Methoxyethyl)phenol: A Procedural Guide. (n.d.).
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Retrieved from Purdue College of Engineering website.
- Standard Operating Procedure - Phenol. (n.d.).
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. oehs.tulane.edu [oehs.tulane.edu]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


